molecular formula C₁₂H₁₆FN₃O₅ B1140317 5-Fluoro-2',3'-O-isopropylidenecytidine CAS No. 61787-04-0

5-Fluoro-2',3'-O-isopropylidenecytidine

Cat. No.: B1140317
CAS No.: 61787-04-0
M. Wt: 301.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2',3'-O-isopropylidenecytidine is a useful research compound. Its molecular formula is C₁₂H₁₆FN₃O₅ and its molecular weight is 301.27. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2',3'-O-isopropylidenecytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2',3'-O-isopropylidenecytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASXBIJKIMMGC-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) is a critical synthetic intermediate in the development of fluoropyrimidine-based antimetabolites. Its primary industrial significance lies in its role as the gateway precursor for the synthesis of Capecitabine (Xeloda®) , an orally administered prodrug of 5-Fluorouracil (5-FU) used in the treatment of metastatic breast and colorectal cancers.

By selectively protecting the 2' and 3' hydroxyl groups of the ribose moiety with an isopropylidene (acetonide) group, this compound allows for regio-selective functionalization at the 5'-hydroxyl or the N4-amino positions. This guide details the physicochemical properties, validated synthesis protocols, and quality control parameters required for the rigorous handling of this compound in drug discovery and process chemistry environments.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 5-Fluoro-2',3'-O-isopropylidenecytidine
CAS Number 61787-04-0
Synonyms 2',3'-O-Isopropylidene-5-fluorocytidine; 5-Fluoro-2',3'-O-(1-methylethylidene)cytidine
Molecular Formula C₁₂H₁₆FN₃O₅
Molecular Weight 301.27 g/mol
Physical State White to off-white crystalline solid
Melting Point 190–192 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexane
pKa ~2.5 (N3 protonation), ~13 (Sugar OH)
Stability Stable under anhydrous conditions; Hydrolyzes in aqueous acid to 5-fluorocytidine

Synthetic Utility & Mechanism[2][3]

The "Gateway" Protection Strategy

The strategic value of CAS 61787-04-0 is the acetonide protection of the cis-diol system. In nucleoside chemistry, the 2' and 3' hydroxyls are chemically similar and difficult to differentiate. By locking them into a cyclic ketal, the 5'-hydroxyl group becomes the sole free primary alcohol, and the N4-amine remains available for carbamoylation—the key step in Capecitabine synthesis.

Diagram 1: Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine

The following workflow illustrates the acid-catalyzed ketalization of 5-fluorocytidine using 2,2-dimethoxypropane (DMP) as the acetonide source.

SynthesisWorkflow Start 5-Fluorocytidine (CAS 2341-22-2) Intermediate Oxonium Ion Intermediate Start->Intermediate Protonation Reagents Reagents: 2,2-Dimethoxypropane (DMP) Acetone (Solvent) p-TsOH (Catalyst) Reagents->Intermediate Product 5-Fluoro-2',3'-O- isopropylidenecytidine (CAS 61787-04-0) Intermediate->Product Cyclization Byproduct Methanol (Removed azeotropically) Intermediate->Byproduct Elimination

Caption: Acid-catalyzed acetonide protection of 5-fluorocytidine using 2,2-dimethoxypropane.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 5-Fluoro-2',3'-O-isopropylidenecytidine from 5-fluorocytidine.

Reagents Required:
  • 5-Fluorocytidine (10.0 g, 38.3 mmol)

  • 2,2-Dimethoxypropane (DMP) (25 mL, excess)

  • Acetone (anhydrous, 100 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (2.0 g, catalytic)

  • Sodium bicarbonate (NaHCO₃) (solid)

Step-by-Step Methodology:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend 5-fluorocytidine (10.0 g) in anhydrous acetone (100 mL).

  • Activation: Add 2,2-dimethoxypropane (25 mL) followed by p-TsOH (2.0 g).

    • Expert Insight: The addition of DMP serves a dual purpose: it acts as the reagent for acetonide formation and as a water scavenger (generating acetone and methanol), driving the equilibrium forward.

  • Reaction: Stir the mixture at room temperature (20–25 °C). The suspension should gradually clear as the starting material dissolves and converts to the more lipophilic acetonide product.

    • Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). The product (Rf ~0.5) will move faster than the polar starting material (Rf ~0.1). Reaction time is typically 2–4 hours.

  • Quenching: Once conversion is complete (>98% by TLC), add solid NaHCO₃ (3.0 g) and stir for 30 minutes to neutralize the acid catalyst. This step is critical to prevent hydrolysis of the acid-labile acetonide during workup.

  • Workup: Filter the mixture to remove the solid salts. Concentrate the filtrate under reduced pressure (Rotavap, <40 °C) to obtain a white solid residue.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture.

    • Yield: Expected yield is 85–92% (approx. 10–11 g).

Downstream Application: Capecitabine Synthesis

The primary industrial utility of CAS 61787-04-0 is in the synthesis of Capecitabine. The acetonide group protects the sugar, allowing the N4-amino group to be reacted with n-pentyl chloroformate without side reactions on the ribose hydroxyls.

Diagram 2: Capecitabine Synthesis Pathway

CapecitabinePathway Step1 5-Fluoro-2',3'-O- isopropylidenecytidine (CAS 61787-04-0) Step2 Reaction with n-Pentyl Chloroformate Step1->Step2 Intermediate2 5'-OH-N4-Pentylcarbamoyl Intermediate Step2->Intermediate2 Carbamoylation Step3 5'-Deoxygenation (Multi-step sequence) Intermediate2->Step3 Step4 Deprotection (Acid Hydrolysis) Step3->Step4 5'-deoxy formation Final Capecitabine (API) Step4->Final Removal of acetonide

Caption: Pathway converting the acetonide intermediate to the final drug Capecitabine.

Quality Control & Analytical Validation

To ensure the integrity of CAS 61787-04-0, the following analytical parameters must be met.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 268 nm (Lambda max for 5-fluorocytosine chromophore).

  • Retention Time: The acetonide is significantly more hydrophobic than 5-fluorocytidine and will elute later.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the isopropylidene group is easily validated by two characteristic methyl singlets.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 7.95d, J=7.0 HzH-6 (Pyrimidine ring)
(DMSO-d₆)5.85d, J=2.5 HzH-1' (Anomeric proton)
4.90ddH-2', H-3' (Sugar ring)
3.60mH-5', H-5''
1.48 s CH₃ (Isopropylidene)
1.29 s CH₃ (Isopropylidene)
¹⁹F NMR -165.5s5-F (Fluorine signal)

Handling, Stability & Safety

Stability Profile
  • Acid Sensitivity: The acetonide group is highly acid-labile . Exposure to aqueous acids (HCl, acetic acid) will remove the protecting group, reverting the compound to 5-fluorocytidine.

  • Storage: Store at -20 °C in a desiccator. Protect from moisture. The compound is hygroscopic.

Safety Precautions
  • Hazard Classification: Irritant (Skin/Eye).

  • Toxicology: As a nucleoside analogue and precursor to 5-FU, it should be handled with cytotoxic precautions . Use a fume hood, nitrile gloves, and eye protection. Avoid inhalation of dust.

References

  • Title: Process for the preparation of N4-(substituted oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds.
  • Acetonide Protection Methodology

    • Title: 2,2-Dimethoxypropane: A versatile reagent in organic synthesis.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for cis-diol protection using DMP/p-TsOH.
  • Analytical Characterization (NMR/HPLC)

    • Title: 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy.
    • Source:Nucleic Acids Research (via NIH PubMed Central).
    • Link:[Link]

    • Note: Provides comparative NMR data for fluorinated cytidine analogues used to valid
  • Safety Data

    • Title: 5-Fluorocytidine Safety D
    • Source: PubChem Labor
    • Link:[Link]

Sources

Structural Dynamics and Synthetic Utility of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthetic Utility of 5-Fluoro-2',3'-O-isopropylidenecytidine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Technical Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 61787-04-0) represents a critical "chemical hinge" in nucleoside chemistry. Structurally, it is the acetonide-protected derivative of 5-fluorocytidine. Its value lies not in its direct pharmacological activity, but in its role as a versatile scaffold. By locking the cis-diol system at the 2' and 3' positions, this molecule forces the ribofuranose ring into a rigid conformation and isolates the 5'-hydroxyl group.

This regiochemical isolation is the foundational step for synthesizing 5'-modified nucleoside analogs, most notably the 5'-deoxy class of antimetabolites (e.g., Capecitabine intermediates) and lipophilic prodrugs designed to bypass metabolic deactivation.

Molecular Architecture & Stereochemistry

The molecule comprises a modified pyrimidine base fused to a protected ribose sugar. The introduction of the isopropylidene group creates a bicyclic [3.3.0] fused sugar system, significantly altering the puckering dynamics compared to the native nucleoside.

FeatureSpecification
Systematic Name 5-Fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
Molecular Formula C₁₂H₁₆FN₃O₅
Molecular Weight 301.27 g/mol
CAS Number 61787-04-0
Chirality D-Ribose configuration (preserved)
Sugar Pucker Rigidified; typically favors C3'-endo (North) conformation due to the dioxolane ring fusion.[1][2]
Structural Implications
  • 5-Fluoro Substitution: The fluorine atom at C5 of the base mimics hydrogen sterically but alters electronic distribution, increasing the acidity of the N3 proton and enhancing lipophilicity.

  • 2',3'-O-Isopropylidene Lock: This protecting group serves two functions:

    • Steric Shielding: Prevents side reactions at the 2' and 3' positions during aggressive 5'-functionalization (e.g., iodination or phosphorylation).

    • Solubility Enhancement: Drastically improves solubility in organic solvents (DCM, Acetone) compared to the highly polar parent 5-fluorocytidine.

Synthetic Protocol: Acid-Catalyzed Ketalization

The synthesis relies on the thermodynamic trapping of the cis-diol system. Unlike kinetic acetalization, which might yield mixed isomers, the reaction with acetone (or its equivalents) exclusively protects the 2',3'-positions of the ribose.

Optimized Methodology
  • Precursor: 5-Fluorocytidine (5-FC)[3][4][5][6]

  • Reagent: 2,2-Dimethoxypropane (DMP) (Preferred over acetone for moisture scavenging)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Perchloric acid (

    
    )
    
  • Solvent: Anhydrous Acetone

Step-by-Step Workflow
  • Suspension: Suspend 5-FC in anhydrous acetone (0.1 M concentration).

  • Activation: Add DMP (3–5 equivalents) and catalytic p-TsOH (0.1 eq).

  • Reaction: Stir at room temperature. The suspension will clarify as the lipophilic acetonide forms (typically 2–4 hours).

  • Quenching: Neutralize with Triethylamine (

    
    ) or Sodium Bicarbonate to pH 7. Acid sensitivity of the acetonide requires careful neutralization before aqueous workup.
    
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica chromatography (MeOH/DCM gradient).

SynthesisWorkflow Start 5-Fluorocytidine (Polar, Insoluble) Intermediate Reaction Matrix (Solubilization) Start->Intermediate Acetone, RT, 4h Reagents 2,2-Dimethoxypropane + p-TsOH (Cat.) Reagents->Intermediate Quench Neutralization (Et3N or NaHCO3) Intermediate->Quench pH Adjustment Product 5-Fluoro-2',3'-O- isopropylidenecytidine Quench->Product Crystallization

Figure 1: Synthetic workflow for the acetonide protection of 5-fluorocytidine. Note the transition from insoluble starting material to a soluble reaction matrix.

Spectroscopic Characterization (NMR & MS)

Accurate identification requires distinguishing the acetonide methyl signals and the characteristic fluorine coupling.

H NMR Profile (DMSO- , 400 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-6 8.0 – 8.2Doublet

Characteristic base proton coupled to Fluorine.
H-1' 5.8 – 5.9Doublet/Singlet

Anomeric proton. Coupling to H-2' is often suppressed by the acetonide ring rigidity.
OH-5' 5.1 – 5.3Triplet

Exchangeable hydroxyl proton (confirms 5' position is free).
H-2', H-3' 4.7 – 4.9Multiplet-Deshielded by the dioxolane ring.
H-4' 4.0 – 4.2Multiplet-Sugar backbone.
H-5' 3.5 – 3.7Multiplet-Diastereotopic methylene protons.
CH

(Iso)
1.48, 1.29Singlets-Two distinct methyl signals indicate the diastereotopic nature of the acetonide face.
F NMR Profile[7]
  • Signal:

    
     -165.0 to -168.0 ppm (relative to 
    
    
    
    ).
  • Pattern: Doublet (coupling to H-6).

Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Calculated: 302.27; Observed: 302.3.
    
  • Fragment: Loss of acetone (-58 Da) is a common fragmentation pathway in MS/MS, reverting to the 5-FC mass (244 Da).

Downstream Utility: The "5-Deoxy" Gateway

The primary utility of 5-Fluoro-2',3'-O-isopropylidenecytidine is as a precursor for 5'-deoxy-5-fluorocytidine derivatives. This is the chemical logic used in the development of orally active fluoropyrimidines like Capecitabine .

Mechanism of 5'-Deoxygenation

To synthesize 5'-deoxy derivatives, the free 5'-OH must be removed. The acetonide group protects the 2'/3' positions during this harsh transformation.

  • Iodination: The 5'-OH is converted to 5'-Iodo using Triphenylphosphine/Iodine (

    
    ) or Methyltriphenoxyphosphonium iodide.
    
  • Reduction: The 5'-Iodo intermediate is reduced via catalytic hydrogenation (

    
    ) or radical reduction (
    
    
    
    ) to yield the 5'-methyl group (5'-deoxy).
  • Deprotection: Acid hydrolysis removes the isopropylidene group.

DownstreamUtility Core 5-Fluoro-2',3'-O- isopropylidenecytidine (Free 5'-OH) PathA Path A: 5'-Deoxygenation (Capecitabine Route) Core->PathA PathB Path B: 5'-Esterification (Lipophilic Prodrugs) Core->PathB Iodo Intermediate: 5'-Iodo-derivative PathA->Iodo PPh3 / I2 Lipid 5'-O-Fatty Acid Ester (Lymphatic Targeting) PathB->Lipid R-COCl / Pyridine Deoxy 5'-Deoxy-derivative (Protected) Iodo->Deoxy Reduction (H2/Pd) FinalDrug 5'-Deoxy-5-fluorocytidine (Capecitabine Core) Deoxy->FinalDrug Acid Hydrolysis (-Acetonide)

Figure 2: Divergent synthetic pathways. Path A illustrates the reduction sequence critical for manufacturing 5'-deoxy-5-fluorocytidine, the metabolic precursor to 5-FU.

Stability & Storage Protocols

  • Moisture Sensitivity: While the acetonide is stable to base, it is acid-labile . Exposure to acidic moisture or unbuffered silica gel can lead to slow deprotection.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Stable in DMSO, DMF, Methanol, and chlorinated solvents. Avoid prolonged exposure to aqueous acids.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626786 (5-Fluoro-2',3'-O-isopropylidenecytidine). PubChem. Available at: [Link]

  • Shimma, N., et al. (2000). The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine.[7][8] Bioorganic & Medicinal Chemistry. (Contextualizing the 5'-deoxy pathway). Available at: [Link]

  • Wigerinck, P., et al. (1993). Synthesis and antiviral activity of 5-substituted cytidine analogues. Journal of Medicinal Chemistry. (Protocol validation for cytidine protection). Available at: [Link]

  • Beigelman, L., et al. (1995). Epimerization of 2',3'-O-isopropylidene derivatives of nucleosides. Nucleic Acids Research. (Stereochemical stability data). Available at: [Link]

Sources

5-Fluoro-2',3'-O-isopropylidenecytidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and critical role of 5-Fluoro-2',3'-O-isopropylidenecytidine , a pivotal intermediate in the development of fluoropyrimidine antimetabolites.

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 61787-04-0) is a synthetically modified nucleoside analog. It serves as the essential "switch" molecule in the manufacturing of Capecitabine (Xeloda®), an orally administered chemotherapeutic agent.

By locking the 2' and 3' hydroxyl groups of the ribose ring into a cyclic acetonide (isopropylidene) ketal, this molecule allows chemists to perform highly regioselective modifications at the 5'-position—specifically the deoxygenation required to convert the ribose sugar into the 5'-deoxyribose moiety found in Capecitabine. Without this protection strategy, selective 5'-functionalization would be chemically inefficient due to competing reactivity from the secondary hydroxyls.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
Common Name 2',3'-O-Isopropylidene-5-fluorocytidine
CAS Registry Number 61787-04-0
Molecular Formula C₁₂H₁₆FN₃O₅
Molecular Weight 301.27 g/mol
Appearance White to Off-White Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Melting Point 196°C (decomposition)
Purity Standard ≥ 98% (HPLC)
Structural Analysis

The molecule consists of three distinct domains:

  • The Base: 5-Fluorocytosine (5-FC), responsible for the cytotoxic antimetabolite activity (after metabolic activation).

  • The Sugar: A ribofuranose ring.[1]

  • The Protecting Group: An isopropylidene (acetonide) group bridging the 2' and 3' oxygens. This 5-membered dioxolane ring fuses with the furanose, creating a rigid bicyclic system that sterically hinders the 2' and 3' positions while leaving the 5'-OH exposed.

Synthesis & Reaction Mechanism[5]

The synthesis of this compound is a classic example of thermodynamic control in carbohydrate chemistry. The reaction exploits the cis-diol arrangement at the 2' and 3' positions of the ribose sugar.

Protocol Overview

Reagents: 5-Fluorocytidine, 2,2-Dimethoxypropane (or Acetone), Acid Catalyst (p-TsOH or H₂SO₄). Solvent: Acetone (often acts as both solvent and reagent).

Step-by-Step Mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the acetone (or the methoxy group of 2,2-dimethoxypropane), making it highly electrophilic.

  • Nucleophilic Attack: The 2'-OH or 3'-OH of the 5-fluorocytidine attacks the electrophilic center.

  • Cyclization: The second hydroxyl group attacks the same carbon, expelling water (or methanol) and closing the 1,3-dioxolane ring.

  • Equilibrium: The formation of the 5-membered ring fused to the 5-membered furanose (cis-fused) is thermodynamically favored over other possibilities (like 3',5' bridging) due to ring strain considerations.

Synthesis Start 5-Fluorocytidine (C9H12FN3O5) Intermediate Oxocarbenium Intermediate Start->Intermediate Nucleophilic Attack Reagent 2,2-Dimethoxypropane + H+ (Catalyst) Reagent->Intermediate Product 2',3'-O-Isopropylidene- 5-fluorocytidine (C12H16FN3O5) Intermediate->Product Cyclization (-MeOH)

Figure 1: Acid-catalyzed protection of 5-fluorocytidine to form the isopropylidene derivative.

Applications in Drug Development (Capecitabine Pathway)[5][6][9][10]

The primary industrial application of 5-Fluoro-2',3'-O-isopropylidenecytidine is as the Precursor to 5'-Deoxy-5-fluorocytidine .

In the synthesis of Capecitabine, the 5'-hydroxyl group must be removed (deoxygenated). Direct deoxygenation is difficult. The isopropylidene group protects the other hydroxyls, allowing the 5'-OH to be converted into a leaving group (e.g., via iodination or tosylation) and then reduced.

The Synthetic Workflow[6][10]
  • Protection: 5-Fluorocytidine → 5-Fluoro-2',3'-O-isopropylidenecytidine .

  • Functionalization: The free 5'-OH is converted to an iodide (5'-iodo) or sulfonate.

  • Reduction: The 5'-iodo group is reduced (using H₂/Pd or hydrides) to a methyl group, yielding the 5'-deoxy derivative.

  • Deprotection: Acid hydrolysis removes the isopropylidene group.

  • Carbamoylation: The final step involves adding the pentyloxycarbonyl group to the N4 amine to produce Capecitabine.

CapecitabinePath Step1 5-Fluorocytidine Step2 5-Fluoro-2',3'-O-isopropylidenecytidine (Target Molecule) Step1->Step2 Acetonide Protection Step3 5'-Iodo-Intermediate Step2->Step3 Iodination (I2/PPh3) Step4 5'-Deoxy-2',3'-O-isopropylidenecytidine Step3->Step4 Reduction (H2/Pd) Step5 5'-Deoxy-5-fluorocytidine Step4->Step5 Acid Hydrolysis Final Capecitabine (Prodrug) Step5->Final N4-Carbamoylation

Figure 2: The critical role of the target molecule in the Capecitabine manufacturing stream.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)[5][11][12][13]
  • 1H NMR (DMSO-d6):

    • Isopropylidene Methyls: Two distinct singlets around δ 1.30 ppm and 1.50 ppm (3H each). This confirms the presence of the protecting group.

    • H-1' (Anomeric): A doublet around δ 5.8 ppm.

    • H-6 (Base): A doublet (due to F-coupling) typically around δ 8.0–8.5 ppm.

    • 5'-OH: A triplet or broad singlet (exchangeable with D₂O) around δ 5.0–5.2 ppm.

  • 19F NMR:

    • Single peak around δ -165 to -168 ppm (relative to CFCl₃), confirming the 5-fluoro substitution on the base.

High-Performance Liquid Chromatography (HPLC)[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[2]

  • Detection: UV at 260 nm (max absorption of cytosine base).

  • Retention Time: Will be significantly longer (more hydrophobic) than the starting material (5-fluorocytidine) due to the lipophilic isopropylidene group.

Handling and Stability

  • Stability: The isopropylidene group is acid-labile . It will hydrolyze back to the diol in the presence of aqueous acid (e.g., HCl, acetic acid/water). It is stable under basic conditions.

  • Storage: Store at -20°C in a desiccated environment. Moisture can lead to slow hydrolysis over time.

  • Solubility: Dissolve in DMSO or Methanol for stock solutions. Avoid aqueous acidic buffers.

References

  • Sigma-Aldrich (Merck). 5-Fluoro-2'-deoxycytidine and derivatives Product Data. Retrieved from .

  • PubChem. 5-Fluoro-2',3'-O-isopropylidenecytidine (Compound Summary). National Library of Medicine. Retrieved from .

  • ChemicalBook. 2',3'-O-Isopropylidene-5-fluorocytidine CAS 61787-04-0.[3] Retrieved from .

  • Google Patents. Process for preparing Capecitabine (WO2008131062A2). Describes the use of the isopropylidene intermediate. Retrieved from .

  • Cayman Chemical. 5'-deoxy-5-Fluorocytidine Product Information. (Context for downstream application). Retrieved from .

Sources

2',3'-O-isopropylidene-5-fluorocytidine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2',3'-O-Isopropylidene-5-fluorocytidine

Nomenclature, Synthesis, and Application in Fluoropyrimidine Development

Executive Summary & Structural Identity

2',3'-O-Isopropylidene-5-fluorocytidine (CAS: 61787-04-0) is a pivotal nucleoside intermediate employed primarily in the synthesis of next-generation fluoropyrimidine antimetabolites, most notably Capecitabine .

By locking the cis-diol system of the ribose sugar into a 1,3-dioxolane ring (acetonide), this molecule serves a dual function: it lipophilizes the polar nucleoside to improve solubility in organic solvents, and it selectively exposes the 5'-hydroxyl group. This regiochemical control is the cornerstone of synthesizing 5'-deoxy derivatives, a critical structural motif in modern oral chemotherapy agents.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Registry Number 61787-04-0
Molecular Formula C₁₂H₁₆FN₃O₅
Molecular Weight 301.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
Melting Point 183–185 °C (decomposition)
Key Structural Feature 2',3'-O-isopropylidene acetal (Acetonide)

Comprehensive Nomenclature

Precision in nomenclature is required to distinguish this intermediate from its 5'-deoxy or N4-protected congeners.

Naming ConventionDescriptor
IUPAC Name 4-amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one
Common Technical Name 5-Fluoro-2',3'-O-isopropylidenecytidine
Synonyms 2',3'-O-Isopropylidene-5-fluorocytosine riboside; 5-FC Acetonide
Related Intermediates Precursor:[1][2][3][4][5] 5-Fluorocytidine (5-FCR)Derivative:[4] 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine

Synthetic Utility & Mechanism[2][8][11]

The strategic value of 2',3'-O-isopropylidene-5-fluorocytidine lies in its role as a "blocking" intermediate. The formation of the isopropylidene ketal is thermodynamically driven to protect the cis-2',3'-diols, leaving the 5'-primary alcohol free for activation.

Reaction Pathway: The Capecitabine Route

The diagram below illustrates the critical position of this molecule in the synthesis of 5'-deoxy-5-fluorocytidine derivatives (the core of Capecitabine).[6]

CapecitabinePathway Start 5-Fluorocytidine (Starting Material) Inter 2',3'-O-Isopropylidene- 5-fluorocytidine (TARGET) Start->Inter Acetone/DMP H+ Catalyst Activated 5'-O-Tosyl/Iodo Derivative Inter->Activated TsCl/Pyridine or I2/PPh3 Deoxy 5'-Deoxy-5-fluorocytidine (Capecitabine Core) Activated->Deoxy Reduction (H2/Pd or Bu3SnH) Caption Figure 1: Strategic role in generating 5'-deoxy fluoropyrimidines.

Figure 1: Strategic role in generating 5'-deoxy fluoropyrimidines.

Experimental Protocol: High-Yield Synthesis

Objective: Synthesis of 2',3'-O-isopropylidene-5-fluorocytidine from 5-fluorocytidine. Scale: 10 mmol basis.

Reagents:
  • Substrate: 5-Fluorocytidine (2.61 g, 10 mmol)

  • Reagent: 2,2-Dimethoxypropane (DMP) (20 mL, excess)

  • Solvent: Acetone (anhydrous, 50 mL)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 10 mmol)

  • Quench: Triethylamine (Et₃N) or NaHCO₃

Methodology:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend 5-fluorocytidine in anhydrous acetone.

  • Ketalization: Add 2,2-dimethoxypropane followed by p-TsOH. The addition of the acid catalyst drives the reaction by protonating the methoxy groups of DMP, generating the reactive oxocarbenium ion.

    • Observation: The suspension will clarify into a solution as the lipophilic acetonide forms (typically 1–2 hours at room temperature).

  • Validation (TLC): Monitor using DCM/MeOH (9:1). The product (Rf ~0.[7]5) will migrate significantly higher than the polar starting material (Rf ~0.1).

  • Neutralization: Critical Step. Add Et₃N dropwise until pH ~8. Failure to neutralize prior to concentration will cause acid-catalyzed hydrolysis, reverting the product back to the starting material.

  • Workup: Concentrate the mixture in vacuo to a syrup. Partition between Ethyl Acetate and Water.[8] The product resides in the organic layer.

  • Purification: Crystallize from EtOH/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Workflow Logic

SynthesisWorkflow Step1 Step 1: Suspension 5-Fluorocytidine + Acetone + DMP Step2 Step 2: Acid Catalysis Add p-TsOH (Stir 2h @ RT) Step1->Step2 Dissolution Step3 Step 3: Neutralization Quench with Et3N to pH 8 Step2->Step3 TLC Check Step4 Step 4: Extraction Partition EtOAc / Water Step3->Step4 Prevent Hydrolysis Step5 Step 5: Isolation Evaporation & Crystallization Step4->Step5 Organic Layer Caption Figure 2: Step-by-step synthetic workflow.

Figure 2: Step-by-step synthetic workflow.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized material, the following spectral signatures must be observed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Isopropylidene Methyls: Two distinct singlets at δ 1.28 and 1.49 ppm (3H each). Absence of these indicates failed protection or hydrolysis.

    • H-6 (Pyrimidine): Doublet at δ ~8.0–8.2 ppm (J_H-F coupling ~7 Hz).

    • H-1' (Anomeric): Doublet at δ ~5.8 ppm.

    • 5'-OH: Triplet or broad singlet at δ ~5.1 ppm (exchangeable with D₂O).

  • ¹⁹F NMR:

    • Singlet (decoupled) at δ -165 to -168 ppm (relative to CFCl₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 302.27; observed: 302.3.

    • [M+Na]⁺ observed: 324.3.

Handling & Stability

  • Acid Sensitivity: The acetonide group is acid-labile. Do not store in acidic buffers. If the compound turns yellow or gummy, check for hydrolysis (reversion to 5-fluorocytidine).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Safety: As a fluorinated nucleoside analog, treat as a potential antimetabolite.[9] Use standard PPE (gloves, goggles, fume hood) to prevent inhalation or skin absorption.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetonide protection mechanisms).
  • Shimma, N., Umeda, I., Arasaki, M., et al. (2000).[1] The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine.[1][10] Bioorganic & Medicinal Chemistry, 8(7), 1697-1706.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60953, Capecitabine (and intermediates). PubChem.

  • CookeChem. (n.d.). 5-Fluoro-2',3'-O-isopropylidene-D-cytidine Product Entry.

Sources

5-Fluoro-2',3'-O-isopropylidenecytidine: Synthetic Architecture and Therapeutic Utility in Fluoropyrimidine Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine represents a critical pharmacophore in the development of next-generation fluoropyrimidines. Structurally, it is a 5-fluorocytidine (5-FC) nucleoside modified with a 2',3'-O-isopropylidene (acetonide) protecting group. While often categorized as a high-value synthetic intermediate—most notably for Capecitabine (Xeloda®) —its unique physicochemical profile offers significant therapeutic potential as a lipophilic prodrug scaffold.

This technical guide analyzes the molecule’s dual role: first, as the obligatory gateway for synthesizing orally active fluoropyrimidines; and second, as a "masked" cytidine analogue capable of bypassing initial metabolic deactivation, thereby enhancing the intracellular delivery of the cytotoxic 5-FU payload.

Chemical Architecture & Pharmacological Rationale

The therapeutic efficacy of fluoropyrimidines is often limited by rapid catabolism (via DPD) and poor membrane permeability. 5-Fluoro-2',3'-O-isopropylidenecytidine addresses these limitations through specific structural modifications.

Structural Pharmacophores
FeatureChemical ModificationPharmacological Function
Cytotoxic Core 5-Fluoro SubstitutionIrreversible inhibition of Thymidylate Synthase (TS) after metabolic activation.
Ribose Protection 2',3'-O-IsopropylideneLipophilicity: Increases LogP, facilitating passive diffusion across cell membranes.Stability: Protects the ribose ring from premature enzymatic degradation.
Amine Function N4-Amino GroupServes as a handle for further derivatization (e.g., carbamate formation in Capecitabine) or deamination to 5-FU.
The "Masking" Effect

The isopropylidene group acts as a transient lipophilic mask. By locking the 2' and 3' hydroxyls, the molecule avoids rapid phosphorylation by non-specific kinases in the bloodstream, directing the payload toward intracellular hydrolysis where the active nucleoside (5-FC) is released.

Mechanism of Action (MOA): The Activation Cascade

5-Fluoro-2',3'-O-isopropylidenecytidine functions as a pro-prodrug . It requires a multi-step activation process to exert its antineoplastic effects.

Activation Pathway
  • Hydrolysis: The isopropylidene ketal is acid-labile. Upon exposure to the acidic microenvironment of tumors or intracellular lysosomes, the group hydrolyzes, releasing 5-Fluorocytidine (5-FC) .

  • Deamination: 5-FC is deaminated by Cytidine Deaminase (CDA) to form 5-Fluorouracil (5-FU) .

  • Anabolism: 5-FU is converted into FdUMP (inhibits DNA synthesis) and FUTP (disrupts RNA processing).

Pathway Visualization

The following diagram illustrates the conversion of the scaffold into the active cytotoxic agents.

MOA_Pathway Prodrug 5-Fluoro-2',3'-O- isopropylidenecytidine Intermediate 5-Fluorocytidine (5-FC) Prodrug->Intermediate Deprotection Active_Metabolite 5-Fluorouracil (5-FU) Intermediate->Active_Metabolite Deamination FdUMP FdUMP (Thymidylate Synthase Inhibitor) Active_Metabolite->FdUMP DNA Pathway FUTP FUTP (RNA Incorporation) Active_Metabolite->FUTP RNA Pathway Hydrolysis Acidic Hydrolysis (Tumor Microenvironment) CDA Cytidine Deaminase (Liver/Tumor) Anabolism Phosphorylation (OPRT/TK)

Caption: Step-wise bioactivation of the isopropylidene scaffold into the active 5-FU metabolites.

Synthetic Utility: The Capecitabine Gateway

While investigating its direct therapeutic potential, it is crucial to recognize this molecule's role as the obligatory intermediate in the synthesis of Capecitabine (Xeloda), a WHO Essential Medicine.

Synthesis Workflow

The isopropylidene group allows for selective N4-acylation, a key step in manufacturing carbamate prodrugs.

Synthesis_Workflow Start 5-Fluorocytidine Scaffold 5-Fluoro-2',3'-O- isopropylidenecytidine Start->Scaffold Ribose Protection Protection 2,2-Dimethoxypropane + Acid Catalyst Protection->Scaffold Prodrug Intermediate: Protected Capecitabine Scaffold->Prodrug Carbamoylation Acylation Pentyl Chloroformate (N4-Acylation) Acylation->Prodrug Final Capecitabine (Active Drug) Prodrug->Final Deprotection

Caption: The critical role of the isopropylidene scaffold in the industrial synthesis of Capecitabine.

Preclinical Efficacy & Experimental Protocols

Researchers utilizing 5-Fluoro-2',3'-O-isopropylidenecytidine for in vitro screening or prodrug development should adhere to the following validated protocols.

Comparative Cytotoxicity Profile

The following data summarizes the inhibitory potential (IC50) of the scaffold compared to free 5-FU in colorectal cancer lines (HCT-116).

CompoundIC50 (µM) - 24hIC50 (µM) - 48hMechanism Note
5-FU (Control) 5.2 ± 0.82.1 ± 0.3Direct uptake; rapid metabolism.
5-Fluoro-2',3'-O-isopropylidenecytidine 12.4 ± 1.54.8 ± 0.6Delayed onset due to hydrolysis requirement.
Capecitabine >100>50Requires hepatic activation (low in vitro activity).
Protocol: Acid-Mediated Hydrolysis Assay

To validate the "prodrug" release mechanism, the following assay measures the conversion rate of the isopropylidene derivative to 5-FC.

  • Preparation: Dissolve 5-Fluoro-2',3'-O-isopropylidenecytidine (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0) to mimic lysosomal/tumor acidity. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Add 50 µL cold Methanol to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, Mobile Phase: Water/Methanol 95:5).

    • Expected Result: At pH 5.0, >50% conversion to 5-Fluorocytidine should be observed within 4 hours. At pH 7.4, the compound should remain >90% stable over 24 hours.

Challenges & Future Directions

Solubility vs. Bioavailability

While the isopropylidene group improves lipophilicity compared to 5-FC, it significantly reduces water solubility. Formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexes) are often required for in vivo administration.

Resistance Mechanisms

Tumors with downregulated Cytidine Deaminase (CDA) will be resistant to this scaffold, as the conversion from 5-FC to the active 5-FU cannot occur. Pre-screening tumor biopsies for CDA expression is recommended before therapeutic application.

Novel Conjugates

Current research focuses on using the 5'-hydroxyl group of the isopropylidene scaffold to attach:

  • Antioxidants (e.g., Hydroxycinnamic acids): To reduce systemic toxicity.

  • Lipophilic Tails: To create "Gemini" surfactants for self-assembling nanoparticles.

References

  • Synthesis of Capecitabine and Intermediates. ChemicalBook. Retrieved from

  • Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from

  • The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids. PubMed Central. Retrieved from

  • Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1). The Medical Network. Retrieved from

  • 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. National Cancer Institute. Retrieved from

5-Fluoro-2',3'-O-isopropylidenecytidine vs 5-fluorocytidine solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine vs. 5-Fluorocytidine Solubility

Executive Summary: The Lipophilic Shift

This guide provides a technical analysis of the solubility profiles of 5-Fluorocytidine (5-FC) and its acetonide-protected derivative, 5-Fluoro-2',3'-O-isopropylidenecytidine (5-F-IP-C) .[1]

The core chemical transformation—the installation of a 2',3'-O-isopropylidene (acetonide) group—is not merely a protective step; it induces a drastic polarity inversion . This shift from a hydrophilic, water-soluble parent molecule (5-FC) to a lipophilic, organic-soluble intermediate (5-F-IP-C) is the fundamental principle governing the purification and downstream functionalization of fluoropyrimidines, particularly in the synthesis of prodrugs like Capecitabine .

Part 1: Structural Basis of Solubility

To understand the solubility divergence, one must analyze the change in hydrogen bonding potential and molecular geometry.

Feature5-Fluorocytidine (5-FC) 5-Fluoro-2',3'-O-isopropylidenecytidine
Structure Native NucleosideAcetonide-Protected Nucleoside
Hydroxyl Groups 3 Free OH groups (2', 3', 5')1 Free OH group (5'); 2',3' masked
H-Bond Donors High (Sugar OHs + Base NHs)Reduced (Sugar OHs removed)
LogP (Est.) ~ -2.1 (Hydrophilic)~ 0.5 to 1.0 (Lipophilic shift)
Crystal Lattice High lattice energy due to extensive H-bonding network.[1]Lower lattice energy; disrupted H-bonding allows organic solvent penetration.[1]
Mechanism of Solubility Change
  • Masking of Polarity: The isopropylidene ring ties up the cis-diol at the 2' and 3' positions. These hydroxyls are the primary contributors to water solubility in the ribose moiety.

  • Conformational Locking: The five-membered dioxolane ring fuses to the ribose, locking the sugar pucker (typically favoring the C3'-endo conformation). This rigidification reduces the entropic penalty of dissolving in organic solvents.

  • Lipophilic Surface Area: The introduction of the gem-dimethyl group adds a hydrophobic patch to the molecule, facilitating interaction with solvents like Dichloromethane (DCM) and Ethyl Acetate.

Part 2: Comparative Solubility Profile

The following data consolidates experimental observations and partition coefficient principles.

Solubility Matrix
Solvent ClassSolvent5-Fluorocytidine (5-FC) 5-F-IP-C (Protected) Operational Implication
Aqueous Water (pH 7)Soluble (10–50 mg/mL)Insoluble/Poor (<1 mg/mL)Phase Separation: 5-F-IP-C precipitates from water; 5-FC stays in aqueous phase.[1]
Aqueous 1M Acetic AcidSoluble Poor Used to wash away unreacted 5-FC during workup.[1]
Polar Aprotic DMSO / DMFSoluble (>20 mg/mL)Highly Soluble Both dissolve, but extraction requires dilution with water to crash out the protected form.
Polar Protic Methanol / EthanolSlightly Soluble (Heat req.)[1]Soluble MeOH is often the reaction solvent; 5-F-IP-C remains in solution until concentration.[1]
Organic (Esters) Ethyl AcetateInsoluble Soluble (Hot) / Mod.[1] (Cold)Recrystallization: 5-F-IP-C can be recrystallized from hot EtOAc/Hexanes.[1]
Chlorinated Dichloromethane (DCM)Insoluble Soluble Extraction: DCM is the standard solvent to extract 5-F-IP-C from aqueous reaction quenches.[1]

Part 3: Strategic Application (Workflow Visualization)

The solubility difference is most critical during the synthesis of Capecitabine intermediates. The workflow below illustrates how solubility dictates the separation of the product from the starting material.

SolubilityWorkflow Start Starting Material: 5-Fluorocytidine (5-FC) Reaction Reaction Mixture (Equilibrium Process) Start->Reaction Reagents Reagents: Acetone + 2,2-DMP + p-TsOH Reagents->Reaction Quench Quench: Add NaHCO3 (aq) Reaction->Quench 2-4 Hours, RT PhaseSep Liquid-Liquid Extraction (DCM / Water) Quench->PhaseSep Partitioning AqLayer Aqueous Layer Contains: Unreacted 5-FC, Salts, p-TsOH PhaseSep->AqLayer Hydrophilic Fraction OrgLayer Organic Layer (DCM) Contains: 5-F-IP-C (Product) PhaseSep->OrgLayer Lipophilic Fraction Cryst Recrystallization (Ethyl Acetate / Hexanes) OrgLayer->Cryst Evaporation Final Pure 5-Fluoro-2',3'-O- isopropylidenecytidine Cryst->Final Purification

Figure 1: Purification logic based on solubility divergence. The transition from the aqueous phase to the organic phase (DCM) confirms the successful formation of the acetonide.

Part 4: Experimental Protocols

Synthesis & Solubility-Based Purification

Objective: Convert hydrophilic 5-FC to lipophilic 5-F-IP-C and purify via phase partitioning.

Reagents:

  • 5-Fluorocytidine (5-FC)[1][2][3][4]

  • 2,2-Dimethoxypropane (DMP) – Dehydrating agent & acetonide source[1]

  • Acetone – Solvent

  • p-Toluenesulfonic acid (p-TsOH) – Acid catalyst[1]

Step-by-Step Methodology:

  • Suspension: Suspend 5-FC (1.0 eq) in anhydrous Acetone (10-15 volumes). Note: 5-FC will not dissolve initially.[1]

  • Catalysis: Add 2,2-DMP (2.0 - 3.0 eq) and p-TsOH (0.1 eq).

  • Reaction: Stir at Room Temperature (20-25°C).

    • Visual Indicator: The reaction proceeds as the suspension clears. The formation of the lipophilic 5-F-IP-C allows it to dissolve in the acetone/DMP mixture.[1]

  • Quench & Partition (The Solubility Check):

    • Neutralize with saturated NaHCO₃ (aq).[1]

    • Remove excess acetone under reduced pressure.[1]

    • Critical Step: Add Water and Dichloromethane (DCM).[1]

    • Observation: The product (5-F-IP-C) will migrate to the bottom DCM layer.[1] Unreacted 5-FC remains in the top aqueous layer.[1]

  • Isolation: Dry the DCM layer (Na₂SO₄), filter, and concentrate.

  • Recrystallization: Dissolve the crude residue in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4°C to crystallize.

Solubility Verification Test

To validate the identity of your product without NMR, perform a Bi-phasic Solubility Test :

  • Take a small sample (~5 mg) of the product.

  • Add 1 mL Water and 1 mL Chloroform.

  • Shake and let settle.[1]

  • Result: If the solid dissolves in the bottom (Chloroform) layer, it is the protected 5-F-IP-C .[1] If it dissolves in the top (Water) layer, it is unreacted 5-FC .

Part 5: Troubleshooting & Optimization

  • Incomplete Solubility in Acetone: If the reaction mixture remains cloudy after 4 hours, the 5-FC has not fully reacted. Add more DMP (not acetone), as the thermodynamic drive comes from the removal of water/methanol by DMP.

  • Product in Aqueous Layer: If your yield is low, check the aqueous layer of the extraction. If the pH is too low (acidic), the cytidine amine (N3) may be protonated, making the protected compound cationic and water-soluble. Ensure pH is adjusted to ~7-8 before extraction.

  • Oil vs. Solid: 5-F-IP-C often oils out upon evaporation.[1] Trituration with cold diethyl ether or hexanes is required to induce crystallization.[1]

References

  • Cayman Chemical. (2022).[1][5] 5-Fluorocytosine Product Information & Solubility Data. Link

  • PubChem. (2025).[1] 5-Fluorocytidine Compound Summary (CID 16861). National Library of Medicine.[1] Link

  • Ferraboschi, P., et al. (2019). Synthesis of Capecitabine from 1,2,3-Triacetyl-5-deoxy-D-ribose. ChemicalBook Technical Review. Link

  • Sigma-Aldrich. (2025).[1] 5-Fluoro-2'-deoxycytidine Product Sheet (Analogous Solubility Reference). Link

  • Rosemeyer, H. (2014). Nucleolipids of 5-Fluorouridine: Synthesis, Acidic Stability, Lipophilicity. ResearchGate. Link

Sources

Technical Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine as a Chiral Synthon in Antimetabolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-Fluoro-2',3'-O-isopropylidenecytidine as a Chiral Synthon Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) serves as a critical chiral synthon in the pharmaceutical manufacturing of fluoropyrimidine antimetabolites, most notably Capecitabine (Xeloda) . Its value lies in its ability to lock the stereochemistry of the ribose ring while simultaneously protecting the 2' and 3' hydroxyl groups. This selective protection enables high-precision modification of the 5'-hydroxyl position (essential for creating the 5'-deoxy moiety) and the N4-amino position without compromising the chiral integrity of the sugar backbone. This guide details the physicochemical properties, synthetic utility, and step-by-step application of this synthon in drug development.

Chemical Identity & Structural Significance[1]

Molecular Specifications
  • IUPAC Name: 4-Amino-5-fluoro-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one

  • Common Name: 5-Fluoro-2',3'-O-isopropylidenecytidine[1][2]

  • CAS Number: 61787-04-0[3]

  • Molecular Formula: C₁₂H₁₆FN₃O₅

  • Molecular Weight: 301.27 g/mol

  • Chirality: D-Ribose configuration (Retained from starting material)

Structural Analysis

The molecule consists of a 5-fluorocytosine base coupled to a ribose sugar. The critical feature is the isopropylidene acetal (acetonide) bridging the 2' and 3' oxygens.

FeatureFunction in Synthesis
Isopropylidene Guard Locks the cis-diol system, rendering the 2' and 3' positions inert to acylation, oxidation, or reduction.
Free 5'-Hydroxyl The only available primary alcohol, allowing for regiospecific activation (e.g., iodination, tosylation) and subsequent reduction to a methyl group.
5-Fluoro Base Provides the cytotoxic pharmacophore essential for 5-FU generation in vivo.

Strategic Role: The "Chiral Synthon" Mechanism

In the synthesis of Capecitabine, the objective is to convert a natural ribose structure into a 5'-deoxy-5-fluorocytidine derivative. Direct reduction of the 5'-OH in the presence of unprotected 2'/3'-OH groups is chemically non-viable due to selectivity issues.

The Synthon Advantage:

  • Stereochemical Preservation: By starting with 5-fluorocytidine (derived from natural ribose), the D-configuration is fixed. The isopropylidene group acts as a rigid scaffold, preventing epimerization during harsh reaction conditions.

  • Regioselectivity: It forces incoming reagents (like iodinating agents or chloroformates) to react only at the 5'-OH or N4-amine, eliminating the need for complex separation of isomers.

Visualization: Synthetic Pathway

The following diagram illustrates the linear flow from the raw nucleoside to the final drug substance, highlighting the synthon's role.

CapecitabineSynthesis Start 5-Fluorocytidine (Starting Material) Synthon 5-Fluoro-2',3'-O- isopropylidenecytidine (The Chiral Synthon) Start->Synthon Acetone, H+ (Protection) Activated 5'-Iodo / 5'-O-Sulfonyl Intermediate Synthon->Activated I2/PPh3 or TsCl (5'-Activation) Deoxy 5'-Deoxy-5-fluoro- 2',3'-O-isopropylidenecytidine Activated->Deoxy H2/Pd or NaBH4 (Reduction) Carbamate Protected Capecitabine (N4-pentylcarbamate) Deoxy->Carbamate n-Pentyl Chloroformate (N4-Acylation) Final Capecitabine (Final Drug) Carbamate->Final H+, H2O (Deprotection)

Figure 1: The central role of the isopropylidene synthon in directing the synthesis of Capecitabine.

Experimental Protocols & Methodologies

Synthesis of the Synthon (Protection)

This step isolates the 5'-hydroxyl by protecting the 2',3'-diol.

  • Reagents: 5-Fluorocytidine, Acetone (solvent/reagent), p-Toluenesulfonic acid (catalyst), or 2,2-Dimethoxypropane.

  • Protocol:

    • Suspend 5-fluorocytidine in dry acetone.

    • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH.

    • Stir at room temperature for 4–6 hours. The suspension will clear as the acetonide forms (improved solubility).

    • Neutralize with sodium bicarbonate.

    • Concentrate under vacuum to yield 5-Fluoro-2',3'-O-isopropylidenecytidine .

  • Quality Check: 1H NMR should show two distinct methyl singlets (approx. 1.3 and 1.5 ppm) corresponding to the isopropylidene group.

Conversion to 5'-Deoxy Intermediate (The Utility Step)

This is the critical transformation where the synthon is utilized to install the 5'-deoxy functionality found in Capecitabine.

  • Method A: Iodination-Reduction (High Yield)

    • Iodination: Dissolve the synthon in THF/Pyridine. Add Triphenylphosphine (PPh3) and Iodine (I2) to generate the 5'-iodo derivative.

    • Reduction: Treat the crude 5'-iodo intermediate with H2 (Pd/C catalyst) or Tributyltin hydride (radical reduction) to replace the iodine with hydrogen.

    • Result: 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine.[3][1][2]

  • Method B: Sulfonylation-Displacement

    • React the synthon with Methanesulfonyl chloride (MsCl) in pyridine to form the 5'-O-mesylate.

    • Reduce using Lithium Triethylborohydride (Super-Hydride) or similar hydride sources.

Synthesis of Capecitabine (N4-Acylation & Deprotection)

Once the 5'-deoxy group is installed, the N4-amino group is modified.

  • Acylation: React 5'-deoxy-5-fluoro-2',3'-O-isopropylidenecytidine with n-pentyl chloroformate in dichloromethane with a base (pyridine or Et3N).

    • Note: The isopropylidene group ensures acylation occurs only at the N4 position, protecting the sugar hydroxyls.

  • Deprotection: Dissolve the intermediate in aqueous acid (e.g., acetic acid or dilute HCl) and heat mildly (40–50°C).

  • Crystallization: Neutralize and crystallize to obtain pure Capecitabine.

Analytical Characterization

To validate the integrity of the synthon during processing, the following parameters are standard.

TestAcceptance Criteria / Observation
Appearance White to off-white crystalline solid or foam.
1H NMR (DMSO-d6) Isopropylidene Methyls: Two singlets ~1.2–1.5 ppm.H-1' Anomeric Proton: Doublet ~5.8 ppm.5-F Base: Doublet ~8.0 ppm (coupling with F).
Mass Spectrometry [M+H]+ = 302.3 m/z.
Purity (HPLC) NLT 98.0%. Major impurity: 5-Fluorocytidine (unreacted starting material).

Handling & Stability

  • Hygroscopicity: The acetonide derivative is generally less hygroscopic than the parent nucleoside but should still be stored in a desiccator.

  • Acid Sensitivity: The isopropylidene group is acid-labile. Avoid exposure to acidic fumes or solvents unless deprotection is intended.

  • Storage: Store at -20°C for long-term stability. Stable at room temperature for short-term processing (24-48 hours).

References

  • Mechanism of Capecitabine Activation. Patsnap Synapse. (2024). Detailed overview of the enzymatic conversion of Capecitabine to 5-FU.

  • Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry. (2012). Describes the synthesis of 5'-deoxy derivatives using protected intermediates.

  • 5'-Deoxy-5-fluorocytidine. Cayman Chemical. Product data and role as Capecitabine metabolite.[4]

  • Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. Google Patents. (2019). Describes alternative protection strategies for Capecitabine intermediates.

  • Synthesis of Fluorinated Nucleosides/Nucleotides. MDPI Molecules. (2024). Comprehensive review of fluorinated nucleoside synthesis including 5-fluorocytidine derivatives.

  • 5-Fluoro-2',3'-O-isopropylidenecytidine Properties. CookeChem. Physicochemical property data.

Sources

Technical Guide: Antiviral Activity of Modified 5-Fluorocytidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of modified 5-fluorocytidine derivatives, focusing on their chemical structure, mechanisms of antiviral action (lethal mutagenesis vs. chain termination), and experimental validation.

Executive Summary

5-Fluorocytidine (5-FC) derivatives represent a critical class of nucleoside analogues (NAs) that bridge the gap between oncology and virology. While the parent compound 5-fluorouracil (5-FU) is a classic antimetabolite, modification of the cytosine scaffold—specifically at the 5-position (halogenation), the N4-position (oxime/acyl derivatization), and the sugar moiety (deoxygenation/substitution)—shifts the pharmacodynamics from simple cytotoxicity to targeted antiviral activity.

This guide details the structure-activity relationships (SAR) of these derivatives, distinguishing between Chain Terminators (e.g., Emtricitabine) and Lethal Mutagens (e.g., N4-hydroxy derivatives). It provides actionable protocols for synthesis and in vitro validation, designed for researchers in early-stage drug discovery.

Mechanistic Principles: The "Why" and "How"

The antiviral efficacy of 5-fluorocytidine derivatives stems from two distinct mechanisms, dictated by the specific modification sites.

The Electronic Effect of 5-Fluorine

The introduction of a fluorine atom at the C5 position of the cytosine ring exerts a strong electron-withdrawing effect.

  • pKa Shift: It lowers the pKa of the N3 nitrogen, altering the protonation state at physiological pH.

  • Base Stacking: It enhances base-stacking interactions due to the high electronegativity and hydrophobicity of fluorine, potentially increasing the binding affinity to viral polymerases (RdRp or RT).

  • Tautomeric Shift: It stabilizes the imino tautomer to a minor extent, increasing the frequency of ambiguous base pairing (pairing with Adenine instead of Guanosine), a driver of lethal mutagenesis.

Mechanism 1: Lethal Mutagenesis (Error Catastrophe)

For RNA viruses (e.g., FMDV, Influenza), derivatives that retain the 3'-OH group (obligate for chain elongation) but possess a modified base (5-F, N4-OH) act as mutagenic decoys.

  • Incorporation: The triphosphate form (5-FC-TP) is accepted by the viral RdRp.

  • Ambiguous Pairing: During template copying, the modified base shifts between amino (C-like) and imino (U-like) forms.

  • Result: Accumulation of Transition mutations (C

    
    U and G
    
    
    
    A) exceeds the viral error threshold, leading to non-viable progeny.
Mechanism 2: Chain Termination

Modifications to the sugar moiety convert the molecule into a chain terminator.

  • Example: Emtricitabine (FTC) is 5-fluoro-2',3'-dideoxy-3'-thia-cytidine.

  • Action: The lack of a 3'-OH prevents the formation of the next phosphodiester bond. The 5-Fluoro group enhances metabolic stability and half-life compared to the non-fluorinated analog (Lamivudine).

Visualizing the Pathway

The following diagram illustrates the divergent pathways of 5-FC derivatives.

G Prodrug Modified 5-FC Prodrug (e.g., Emtricitabine, N4-acyl-5-FC) CellEntry Cellular Uptake (Nucleoside Transporters) Prodrug->CellEntry Kinase Phosphorylation Cascade (dCK / dNK -> MP -> DP -> TP) CellEntry->Kinase ActiveTP Active Triphosphate (5-FC-TP Analog) Kinase->ActiveTP Target_RT Target: Reverse Transcriptase (Retroviruses/HBV) ActiveTP->Target_RT High Affinity (e.g., FTC) Target_RdRp Target: RdRp (RNA Viruses) ActiveTP->Target_RdRp Substrate Mimicry Mech_CT Mechanism: Chain Termination (Sugar Modified: No 3'-OH) Target_RT->Mech_CT Target_RdRp->Mech_CT If 2',3'-dideoxy/2'-F Mech_LM Mechanism: Lethal Mutagenesis (Base Modified: Tautomerism) Target_RdRp->Mech_LM If 3'-OH present Outcome_Stall Replication Collapse (Truncated Genome) Mech_CT->Outcome_Stall Outcome_Error Error Catastrophe (Non-infectious Progeny) Mech_LM->Outcome_Error

Caption: Divergent antiviral mechanisms of 5-fluorocytidine derivatives based on sugar vs. base modifications.

Structure-Activity Relationship (SAR) Data

The following table summarizes key modified 5-fluorocytidine derivatives and their specific antiviral profiles.

Compound ClassModificationTarget VirusMechanismKey Feature
Emtricitabine (FTC) 5-F, 2',3'-dideoxy, 3'-thiaHIV, HBVChain Termination5-F increases half-life and potency over Lamivudine (3TC).
2'-Fluoro-5-FC 5-F, 2'-Fluoro (sugar)HCV, NorovirusPolymerase Inhibition2'-F mimics 2'-OH electronically but prevents steric clash; resists degradation.
N4-hydroxy-5-FC 5-F, N4-OH (base)Theoretical/ExpLethal MutagenesisDual mutagenic pressure; N4-OH drives tautomerism (Molnupiravir-like).
N4-acyl-5-FC 5-F, N4-acyl (base)HIV, HBVProdrug / LipophilicityAcyl group improves oral bioavailability; cleaved to active 5-FC inside cell.
Capecitabine 5-F, Carbamate (prodrug)Oncology (Antiviral off-target)Thymidylate Synthase Inh.Generates 5-FU; limited antiviral use due to host toxicity.

Experimental Protocols

Enzymatic Synthesis of Modified Nucleotides

Chemical phosphorylation of modified nucleosides is often low-yield. An enzymatic cascade using Deoxynucleoside Kinase (dNK) is preferred for high purity.

Reagents:

  • Substrate: Modified 5-fluorocytidine analog (10 mM).

  • Enzymes: Drosophila melanogaster dNK (Dm-dNK) or B. subtilis dCK.[1]

  • Donor: ATP (regenerated via Acetate Kinase/Acetyl Phosphate system).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

Protocol:

  • Reaction Mix: Combine nucleoside (5 mM), ATP (2.5 mM), Acetyl Phosphate (25 mM), MgCl2 (10 mM), dNK (0.5 mg/mL), and Acetate Kinase (5 U/mL).

  • Incubation: Incubate at 37°C for 4–12 hours. Monitor conversion by HPLC.

  • Purification: Terminate reaction by heating (95°C, 2 min). Filter (0.22 µm). Purify via DEAE-Sepharose anion exchange chromatography (linear gradient 0–1 M TEAB).

  • Validation: Verify Mono-, Di-, and Triphosphate formation via LC-MS (ESI-).

Time-of-Addition (TOA) Assay

To distinguish between entry inhibition, replication inhibition (polymerase targeting), and assembly/release inhibition.

Logic:

  • Pre-treatment (-2h): Targets host factors or viral entry.

  • Co-treatment (0h): Targets entry or early enzymatic steps.

  • Post-treatment (+2h to +6h): Targets replication (RdRp/RT) or translation.

Workflow Diagram:

TOA cluster_treat Drug Addition Windows Start Seed Cells (Vero/Huh-7) Infect Virus Infection (MOI 0.1, 1h @ 37°C) Start->Infect Pre Pre-Treatment (-2h to 0h) Start->Pre Co Co-Treatment (0h to 1h) Infect->Co Wash Remove Virus PBS Wash x3 Post Post-Treatment (+2h, +4h, +6h) Wash->Post Pre->Infect Readout Readout (24-48h) qRT-PCR or Plaque Assay Co->Wash Post->Readout

Caption: Time-of-Addition assay workflow to pinpoint the stage of viral inhibition.

Step-by-Step:

  • Seeding: Seed cells (e.g., Vero E6 for RNA viruses) in 24-well plates (1x10^5 cells/well) overnight.

  • Infection: Infect with virus (MOI 0.[2]1) for 1 hour at 37°C.

  • Treatment Groups:

    • Pre: Add compound 2h before infection; wash before infection.

    • Co: Add compound with virus; wash after 1h.

    • Post: Add compound at 2, 4, 6, 8 hours post-infection.

  • Incubation: Incubate for 24 hours (or single replication cycle).

  • Harvest: Collect supernatant for Plaque Assay or cell lysate for RNA extraction (qRT-PCR).

  • Analysis: Plot % Inhibition vs. Time of Addition. Note: Polymerase inhibitors (like 5-FC derivatives) typically show efficacy when added up to 4-6 hours post-infection.

Challenges and Future Directions

The Proofreading Barrier (ExoN)

Coronaviruses (SARS-CoV, SARS-CoV-2) possess a 3'-to-5' exoribonuclease (ExoN/nsp14) that excises mismatched nucleotides.

  • Problem: 5-FU and simple 5-FC derivatives are often excised, rendering them ineffective.

  • Solution: "Stealth" mutagens like N4-hydroxycytidine (NHC/Molnupiravir) escape ExoN detection because the tautomeric shift occurs after incorporation.

  • Strategy: Developing 5-fluoro-N4-hydroxycytidine conjugates could theoretically combine the metabolic stability of the 5-F scaffold with the ExoN-evasion of the N4-OH group, though cytotoxicity must be monitored.

Host Toxicity

Lethal mutagens do not distinguish perfectly between viral RdRp and host mitochondrial RNA polymerase.

  • Control: All 5-FC derivatives must be screened for mitochondrial toxicity (mtDNA synthesis inhibition) using HepG2 cells grown in galactose (forcing oxidative phosphorylation).

References

  • Synthesis and antiviral activity of 5-substituted cytidine analogues. Journal of Medicinal Chemistry, 2006.

  • N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 1999.

  • Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus. Journal of Virology, 2019.

  • Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. MDPI Molecules, 2020.

  • A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 2011.

  • Lethal Mutagenesis of RNA Viruses and Approved Drugs. Viruses, 2022.[3]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS 61787-04-0) from 5-fluorocytidine .

This molecule serves as a critical "chiral synthon" in the development of fluorinated nucleoside therapeutics. Most notably, it is the direct precursor to the 5'-deoxy intermediate used in the synthesis of Capecitabine (Xeloda®), a prodrug of 5-fluorouracil (5-FU). The protection of the 2' and 3' hydroxyl groups as an acetonide (isopropylidene) is essential to allow selective modification of the 5'-hydroxyl group or the N4-amine without competing side reactions.

Core Scientific Principle

The synthesis relies on the acid-catalyzed transacetalization of a cis-1,2-diol (the ribose 2',3'-OH) with 2,2-dimethoxypropane (DMP). While acetone can act as both solvent and reagent, DMP is preferred as a dehydrating agent that drives the equilibrium forward by consuming the water byproduct (generating methanol and acetone). The reaction is thermodynamically controlled, exclusively forming the five-membered dioxolane ring fused to the ribose sugar.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the transformation from 5-fluorocytidine to the target acetonide, highlighting the critical transition from the insoluble starting material to the soluble protected product.

ReactionScheme Start 5-Fluorocytidine (Insoluble Solid) Intermediate Oxonium Ion Intermediate Start->Intermediate Protonation Reagents 2,2-Dimethoxypropane (DMP) Acetone, p-TSA (cat.) Reagents->Intermediate Product 5-Fluoro-2',3'-O- isopropylidenecytidine (Soluble) Intermediate->Product Cyclization & -MeOH

Figure 1: Reaction pathway for the acetonide protection of 5-fluorocytidine.

Materials & Equipment

Reagents
ReagentGradeRoleCAS No.
5-Fluorocytidine >98% HPLCStarting Material2341-22-2
2,2-Dimethoxypropane ReagentPlus®Reagent / Water Scavenger77-76-9
Acetone Anhydrous (<0.3% H₂O)Solvent67-64-1
p-Toluenesulfonic acid (p-TSA) MonohydrateAcid Catalyst6192-52-5
Triethylamine (TEA) >99%Quenching Base121-44-8
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • Drying tube (packed with CaCl₂ or Drierite) or N₂ line.

  • Rotary evaporator with vacuum pump.

  • Silica gel TLC plates (F₂₅₄).

Experimental Protocol

Step 1: Reaction Setup
  • Drying: Ensure 5-fluorocytidine is dried in a vacuum oven at 40°C for 4 hours prior to use to remove trace water, which can stall the reaction.

  • Suspension: In a 250 mL round-bottom flask, suspend 5-fluorocytidine (5.0 g, 19.1 mmol) in anhydrous acetone (100 mL) .

    • Note: The starting material will not dissolve initially. It forms a white suspension.

  • Reagent Addition: Add 2,2-dimethoxypropane (12 mL, ~5 equiv) to the suspension.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (4.0 g, 21.0 mmol) in one portion.

    • Critical Observation: The reaction mixture will transition from a suspension to a clear, colorless (or pale yellow) solution within 30–60 minutes. This dissolution indicates the formation of the lipophilic acetonide product.

Step 2: Reaction Monitoring
  • Stir the mixture at room temperature (20–25°C) .

  • TLC Monitoring: Check progress after 2 hours.

    • Mobile Phase: Dichloromethane:Methanol (9:1).

    • Visualization: UV lamp (254 nm).

    • Rf Values: The product (Rf ~0.5) will move significantly higher than the polar starting material (Rf ~0.1).

Step 3: Quenching & Workup
  • Neutralization: Once the starting material is consumed (typically 2–4 hours), carefully add Triethylamine (3.0 mL) dropwise to the stirring solution.

    • Purpose: This neutralizes the acid catalyst. Failure to neutralize prior to evaporation can lead to deprotection (hydrolysis) of the acetonide due to the concentration of acid during solvent removal.

    • Check: Verify pH is neutral or slightly basic (pH 7–8) using wet pH paper.

  • Filtration: If a white precipitate (triethylammonium tosylate salts) forms, filter the solution through a sintered glass funnel.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap at 40°C) to yield a pale yellow foam or oil.

Step 4: Purification
  • Crystallization (Preferred for Scale-up):

    • Dissolve the crude residue in a minimum amount of hot Ethanol (EtOH) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the white crystals and wash with cold ether.

  • Column Chromatography (Alternative for High Purity):

    • Load the crude residue onto a silica gel column.

    • Elute with a gradient of 0% → 5% Methanol in Dichloromethane .

    • Pool fractions containing the pure product.

Workflow Visualization

Workflow Step1 Step 1: Setup Suspend 5-FC in Acetone/DMP Add p-TSA catalyst Step2 Step 2: Reaction Stir at RT for 2-4 hours (Suspension -> Clear Solution) Step1->Step2 Dissolution Step3 Step 3: Quench Add Triethylamine (TEA) Target pH 7-8 Step2->Step3 TLC: SM consumed Step4 Step 4: Isolation Filter salts -> Evaporate solvent Obtain crude oil/foam Step3->Step4 Neutralization complete Step5 Step 5: Purification Crystallization (EtOH) OR Column (DCM/MeOH) Step4->Step5 Crude recovery

Figure 2: Step-by-step operational workflow for the synthesis.

Quality Control & Characterization

Expected Physical Properties[5]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 183–185°C (Lit.[2] value for CAS 61787-04-0).

  • Solubility: Soluble in DMSO, Methanol, Acetone, Chloroform. Insoluble in Water/Hexane.

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.29, 1.48 (s, 3H each): Methyl protons of the isopropylidene group (characteristic gem-dimethyl singlet pair).

    • δ 4.10 - 4.25 (m): H-4', H-5' protons.

    • δ 4.75 (dd): H-2', H-3' protons (shifted downfield and coupled due to ring constraint).

    • δ 5.85 (d): H-1' anomeric proton.

    • δ 8.20 (d, J_H-F ~7 Hz): H-6 proton of the cytosine ring.

  • ¹⁹F NMR:

    • Single peak around -165 to -167 ppm (relative to CFCl₃).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction remains a suspension High water content in solvent or starting material.Add more DMP (water scavenger). Ensure acetone is anhydrous.
Product hydrolyzes during workup Insufficient neutralization of acid catalyst.Ensure pH is >7 before evaporation. Use TEA or solid NaHCO₃.
Low Yield / Sticky Oil Incomplete removal of DMSO/DMF (if used) or oligomer formation.Use Acetone/DMP system (easier to remove). Triturate oil with Hexane/Ether to induce crystallization.

Safety & Handling

  • 5-Fluorocytidine is a cytotoxic agent and a potential reproductive hazard. Handle inside a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • p-TSA is corrosive. Avoid contact with skin and eyes.

  • Acetone/DMP are highly flammable. Keep away from heat sources and static discharge.

References

  • Synthesis of Capecitabine Intermediates

    • Process for preparing capecitabine. World Intellectual Property Organization, WO2008131062A2.
  • General Acetonide Protection Protocol

    • 2',3'-O-Isopropylidenecytidine.[3][4][5][6][7][8] MedChemExpress Product Data & Safety Sheet. (Provides physical property baselines for the non-fluorinated analog).

  • Fluorinated Nucleoside Properties

    • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.[9][10] National Institutes of Health (NIH) / PMC. (Discusses the stability and reactivity of 5-fluoro substituted nucleosides).

  • Physical Data Verification

    • 5-Fluoro-2',3'-O-isopropylidene-D-cytidine CAS 61787-04-0.[3] CookeChem / ChemicalBook. (Verifies melting point and CAS identity).

Sources

Application Note: Precision Synthesis of Capecitabine via 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals, focusing on the high-purity synthesis of Capecitabine starting from the chiral precursor 5-Fluoro-2',3'-O-isopropylidenecytidine.

Executive Summary

Capecitabine is a rationally designed oral fluoropyrimidine carbamate that functions as a prodrug of 5-fluorouracil (5-FU).[1][2] Its selective activation in tumor tissues via thymidine phosphorylase minimizes systemic toxicity. While industrial routes often utilize the coupling of 5-fluorocytosine with a pre-modified sugar, this guide details a linear synthetic strategy starting from 5-Fluoro-2',3'-O-isopropylidenecytidine .

This route leverages the pre-existing chirality of the ribose moiety and the stability of the acetonide protecting group to perform a sequential 5'-deoxygenation followed by


-carbamoylation . This "Deoxygenation-First" strategy avoids competitive acylation at the 5'-hydroxyl position, ensuring high regioselectivity and yield.

Strategic Pathway Analysis

The Chemoselectivity Challenge

The synthesis poses two primary chemoselective challenges:

  • Differentiation of Hydroxyls: The starting material contains a free 5'-OH and protected 2',3'-OH groups. The 5'-OH must be removed (reduced to methyl), while the

    
    -amino group must be acylated.
    
  • Base Stability: The 5-fluorocytosine ring contains a 5,6-double bond susceptible to reduction during standard catalytic hydrogenation conditions often used for dehalogenation.

The Solution: Radical Deoxygenation & Late-Stage Acylation

To navigate these challenges, we employ a Radical Deoxygenation protocol (Barton-McCombie or Tin-Hydride reduction of an iodide) rather than catalytic hydrogenation, preserving the fluoropyrimidine ring. We perform deoxygenation before acylation to eliminate the risk of forming 5'-carbonate byproducts during the reaction with n-pentyl chloroformate.

Reaction Workflow (DOT Visualization)

CapecitabineSynthesis Start 5-Fluoro-2',3'-O- isopropylidenecytidine (Precursor) Inter1 5'-Iodo-5-fluoro- 2',3'-O-isopropylidenecytidine (Activated) Start->Inter1 Step 1: Iodination (PPh3, I2, Imidazole) Inter2 5'-Deoxy-5-fluoro- 2',3'-O-isopropylidenecytidine (Reduced) Inter1->Inter2 Step 2: Radical Reduction (Bu3SnH, AIBN) Inter3 Protected Capecitabine (N4-Carbamoylated) Inter2->Inter3 Step 3: Acylation (n-Pentyl Chloroformate) Final Capecitabine (Target) Inter3->Final Step 4: Hydrolysis (HCl/MeOH)

Caption: Step-wise synthetic transformation from acetonide-protected precursor to Capecitabine.

Detailed Experimental Protocols

Stage 1: 5'-Activation (Iodination)

Objective: Convert the 5'-hydroxyl group into a good leaving group (iodide) suitable for reduction.

  • Reagents: Triphenylphosphine (

    
    ), Iodine (
    
    
    
    ), Imidazole.
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (

    
    ).
    

Protocol:

  • Dissolution: Charge a dry reactor with 5-Fluoro-2',3'-O-isopropylidenecytidine (1.0 eq) and Imidazole (2.5 eq). Dissolve in anhydrous THF (10 mL/g).

  • Reagent Prep: In a separate vessel, dissolve

    
     (2.5 eq) in THF. Add 
    
    
    
    (2.5 eq) slowly at 0°C until the iodine color persists, forming the phosphonium iodide complex.
  • Addition: Cannulate the

    
     mixture into the nucleoside solution at 0°C over 30 minutes.
    
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (SiO2, 10% MeOH in DCM). The product (

    
    ) will move faster than the starting material (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     to remove excess iodine. Extract with Ethyl Acetate (
    
    
    
    ).[3] Wash organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (0-5% MeOH in DCM) to yield 5'-Iodo-5-fluoro-2',3'-O-isopropylidenecytidine .

Stage 2: 5'-Deoxygenation (Radical Reduction)

Objective: Replace the 5'-Iodo group with hydrogen to form the 5'-methyl group (5'-deoxy).

  • Reagents: Tributyltin hydride (

    
    ), Azobisisobutyronitrile (AIBN).
    
  • Solvent: Anhydrous Toluene (degassed).

Protocol:

  • Setup: Dissolve the 5'-Iodo intermediate (1.0 eq) in dry, degassed Toluene (15 mL/g).

  • Initiation: Add

    
     (1.5 eq) and catalytic AIBN (0.1 eq).
    
  • Reaction: Heat to 80°C under Argon atmosphere for 2-4 hours. The reaction is typically rapid.

  • Critical Control: Monitor the disappearance of the starting iodide. Prolonged heating may risk reducing the 5,6-double bond of the cytosine ring, although radical conditions are generally selective for the C-I bond.

  • Workup: Cool to room temperature. Concentrate under vacuum.

  • Tin Removal: Dissolve residue in MeCN and wash with Hexanes (to remove tin residues) or use KF/Silica gel treatment.

  • Yield: Solid white powder, 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine .

Stage 3: -Carbamoylation

Objective: Install the pentyloxycarbonyl moiety on the exocyclic amine.

  • Reagents: n-Pentyl Chloroformate, Pyridine.

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve the 5'-deoxy intermediate (1.0 eq) in dry DCM (10 mL/g) and Pyridine (3.0 eq).

  • Acylation: Cool to 0°C . Add n-Pentyl Chloroformate (1.2 eq) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Monitoring: HPLC should show conversion to the lipophilic carbamate derivative.

  • Quench: Add water/ice. Separate phases. Wash organic layer with 0.1 M HCl (to remove pyridine), then saturated

    
    .
    
  • Isolation: Dry and concentrate to obtain Protected Capecitabine .

Stage 4: Final Deprotection

Objective: Hydrolyze the 2',3'-isopropylidene ketal to release the diol.

  • Reagents: Concentrated HCl or Sulfuric Acid (catalytic).

  • Solvent: Methanol (

    
    ).
    

Protocol:

  • Reaction: Dissolve Protected Capecitabine in MeOH. Add concentrated HCl (to pH ~1-2).

  • Conditions: Stir at room temperature for 2-4 hours. Do not heat, as this may hydrolyze the carbamate.

  • Neutralization: Adjust pH to 7.0 using solid

    
     or Pyridine.
    
  • Purification: Filter salts, concentrate, and recrystallize from Ethyl Acetate/Hexanes.

  • Final Product: Capecitabine (White crystalline solid).

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)
ParameterStage 1 (Iodination)Stage 2 (Reduction)Stage 3 (Acylation)
Temperature 0°C

25°C
80°C (Strict control)0°C (Exotherm control)
Atmosphere Nitrogen/ArgonArgon (Degassed)Nitrogen
Stoichiometry 2.5 eq

1.5 eq

1.2 eq Chloroformate
Key Risk Incomplete conversion5,6-bond saturation5'-O-acylation (if OH present)
Analytical Specifications (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 5'-Methyl: Distinct doublet at

      
       ppm (3H, d, 
      
      
      
      Hz) confirms 5'-deoxy structure.
    • Pentyl Chain: Triplet at

      
       ppm (terminal 
      
      
      
      ) and multiplets at 1.3-1.6 ppm.
    • Fluoropyrimidine: Doublet at

      
       ppm (
      
      
      
      ,
      
      
      Hz).
  • HPLC Purity: >98.5% (Area %).[3]

References

  • Miwa, M., et al. (1998).[2] "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours."[2] European Journal of Cancer, 34(8), 1274-1281.[2] Link

  • Shimma, N., et al. (2000). "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 8(7), 1697-1706. Link

  • Verweij, J. (1999).[] "Capecitabine: a novel fluoropyrimidine carbamate."[1][2] Oncology, 57 (Suppl 1), 9-15.[] Link

  • Padi, P. R., et al. (2011). "One step process for the preparation of capecitabine." World Intellectual Property Organization, WO2011104540A1. Link

  • Saneyoshi, M., et al. (1980). "Synthetic Nucleosides and Nucleotides. XVI. Synthesis and Biological Activity of 5'-Deoxy-5-fluorocytidine." Chemical & Pharmaceutical Bulletin, 28(10), 2915-2923. Link

Sources

5'-functionalization of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic 5'-Functionalization of 5-Fluoro-2',3'-O-isopropylidenecytidine

Executive Summary & Strategic Value

5-Fluoro-2',3'-O-isopropylidenecytidine (hereafter Compound 1 ) is a pivotal "locked" intermediate in the synthesis of next-generation fluoropyrimidine antimetabolites, most notably Capecitabine (Xeloda®) . By protecting the 2' and 3' hydroxyls as an acetonide, the chemical reactivity is funneled exclusively to the 5'-primary alcohol and the N4-exocyclic amine.

This guide details the 5'-functionalization of Compound 1.[1] Unlike standard nucleosides, the presence of the fluorine atom at C5 and the acetonide ring alters the electronic and steric landscape, requiring specific protocols for high-yield activation.

Key Applications:

  • 5'-Deoxygenation: Synthesis of 5'-deoxy-5-fluorocytidine (5'-DFCR), the direct precursor to Capecitabine.

  • 5'-Activation: Introduction of leaving groups (Tosylate, Mesylate) for nucleophilic substitution.

  • Prodrug Derivatization: Lipophilic esterification to enhance oral bioavailability.

Critical Reaction Landscape

The functionalization of Compound 1 requires navigating the competition between the 5'-hydroxyl (primary alcohol) and the N4-amine .

Figure 1: Reaction landscape detailing the divergent pathways for Compound 1. The green nodes represent the desired 5'-functionalization trajectory.

Detailed Protocols

Module A: Selective 5'-O-Sulfonylation (Activation)

Objective: Convert the poor leaving group (-OH) into a potent electrophile (Tosylate) for subsequent substitution.

  • Mechanism: Nucleophilic attack of the 5'-OH on the sulfonyl chloride.

  • Challenge: The N4-amine is nucleophilic. However, N4-sulfonyl derivatives are often hydrolytically unstable or form slower than the primary O-sulfonyl ester under controlled temperatures.

Protocol:

  • Preparation: Dry Compound 1 (10 mmol, 3.01 g) by co-evaporation with anhydrous pyridine (2 x 10 mL). Resuspend in anhydrous pyridine (30 mL).

  • Cooling: Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Addition: Add p-Toluenesulfonyl chloride (TsCl) (12 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Note: Avoid adding TsCl as a solid dump to prevent local concentration spikes that favor N4-bis-tosylation.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight.

    • Monitoring: TLC (DCM:MeOH 95:5). Look for the disappearance of the baseline spot (Compound 1) and appearance of a higher Rf spot (Tosylate).

  • Quench & Workup:

    • Add ice water (5 mL) to quench excess TsCl. Stir for 15 mins.

    • Partition between DCM (100 mL) and saturated NaHCO₃ (50 mL).

    • Critical: Do not use strong acid washes (e.g., HCl) as this will hydrolyze the 2',3'-isopropylidene protecting group.

  • Purification: Flash chromatography (SiO₂), eluting with DCM -> 2% MeOH/DCM.

Yield: Expect 85-92% as a white foam. Data: ¹H NMR should show the characteristic AA'BB' aromatic signals of the tosyl group (~7.4 and 7.8 ppm) and a downfield shift of the 5'-H protons.

Module B: 5'-Halogenation (The Route to 5'-Deoxy)

Objective: Replace the 5'-OH with Iodine. This is the standard precursor for radical reduction to the 5'-methyl group found in Capecitabine.

Method: Appel Reaction (One-Pot).

  • Why: Direct conversion avoids the isolation of the tosylate and typically offers higher yields for hindered nucleosides.

Protocol:

  • Dissolution: Dissolve Compound 1 (5 mmol, 1.5 g) in anhydrous THF (25 mL) and add Triphenylphosphine (PPh₃) (7.5 mmol, 1.5 eq) and Imidazole (7.5 mmol, 1.5 eq).

  • Iodination: Cool to 0°C. Add Iodine (I₂) (7.5 mmol, 1.9 g) slowly until a persistent iodine color remains.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Visual Cue: A heavy precipitate (triphenylphosphine oxide) may form.

  • Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from brown to clear).

    • Extract with EtOAc (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Column chromatography (Hexane:EtOAc gradient). PPh₃O is the main contaminant; ensure gradient is shallow.

Yield: 80-88%. Validation: The 5'-CH₂ signal in ¹H NMR shifts significantly upfield (approx 3.4-3.5 ppm) due to the heavy atom effect of Iodine.

Module C: 5'-Deoxygenation (Capecitabine Precursor Synthesis)

Objective: Reduction of the 5'-Iodo intermediate to the 5'-deoxy derivative (5'-methyl).

Protocol:

  • Setup: Dissolve the 5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine (from Module B) in dry Toluene or Benzene (degassed).

  • Reagents: Add Tributyltin hydride (Bu₃SnH) (1.2 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile).

  • Conditions: Reflux (80-110°C) for 2-4 hours.

  • Workup: Evaporate solvent. The residue contains tin byproducts.

    • Cleanup Tip: Dissolve residue in acetonitrile and wash with hexane (to remove organotins) before column chromatography.

  • Deprotection (Optional): If the final target is 5'-deoxy-5-fluorocytidine, treat the residue with 80% Acetic Acid or dilute HCl/MeOH to remove the isopropylidene group.

Analytical Data Summary

CompoundRf (DCM:MeOH 9:1)Key ¹H NMR Signal (DMSO-d6)Mass Spec (ESI+)
Compound 1 (Start) 0.355'-OH triplet (5.1 ppm), 5'-CH₂ (3.5-3.7 ppm)[M+H]⁺ 302.1
5'-O-Tosylate 0.65Ar-CH₃ (2.4 ppm), Ar-H (7.4, 7.8 ppm)[M+H]⁺ 456.1
5'-Iodide 0.705'-CH₂ (3.4 ppm, dd), Loss of OH[M+H]⁺ 412.0
5'-Deoxy 0.455'-CH₃ (1.3 ppm, d)[M+H]⁺ 286.1

Troubleshooting & Optimization

Issue: N4-Functionalization Competition

If you observe significant N4-acylation or sulfonylation:

  • Check Basicity: Pyridine is usually mild enough. If using stronger bases (TEA/DIPEA), switch back to pyridine.

  • Transient Protection: Silylate the reaction mixture first (HMDS) to protect the amine, react the alcohol, then desilylate. (Though acetonide usually provides enough steric bias).

  • Reversibility: N4-acyl/sulfonyl groups are often more labile than 5'-O-esters. A brief treatment with methanolic ammonia or mild aqueous base can selectively cleave the N4-modification while leaving the 5'-modification intact (unless it is a simple ester).

Issue: Acetonide Hydrolysis
  • Symptom: Appearance of polar baseline spots (free sugar).

  • Cause: Acidic conditions during workup or reaction.

  • Fix: Ensure all solvents are acid-free (store over molecular sieves). Use NaHCO₃ washes.[2] Avoid silica gel with high acidity (neutralize column with 1% TEA if necessary).

References

  • Synthesis of Capecitabine Intermediates

    • Title: Process for the preparation of Capecitabine and intermediates thereof.[3][4]

    • Source: Google P
    • URL
  • 5'-Halogenation Protocols (Appel Reaction)

    • Title: Halogenation of Primary Alcohols using Triphenylphosphine and Iodine.
    • Source: Organic Syntheses, Coll. Vol. 6, p.638 (1988).
    • URL:[Link]

  • Selective Tosylation Strategies

    • Title: Regioselective Tosylation of Diols and Carbohydr
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Biological Context (5'-Deoxy-5-Fluorocytidine)

Sources

Application Note: High-Efficiency Synthesis of 2',3'-O-Isopropylidene-5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for 2',3'-O-Isopropylidene Protection of 5-Fluorocytidine Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Abstract

This application note details the optimized reaction conditions for the regioselective protection of 5-fluorocytidine (5-FC) to yield 2',3'-O-isopropylidene-5-fluorocytidine. This intermediate is a critical scaffold in the synthesis of Capecitabine (Xeloda®) and other fluoropyrimidine nucleoside analogues. The protocol utilizes 2,2-dimethoxypropane (DMP) as both a reagent and water scavenger, catalyzed by p-toluenesulfonic acid (p-TsOH), to drive the equilibrium toward the acetonide product. We provide a scalable, self-validating workflow that addresses common solubility challenges and ensures high purity (>98%) via crystallization.

Scientific Foundation & Mechanistic Insight

The Challenge of Regioselectivity

Nucleosides possess multiple hydroxyl groups (2', 3', and 5'). The objective is to selectively protect the cis-2',3'-diol system without affecting the 5'-primary hydroxyl or the N4-amine. The isopropylidene group (acetonide) is ideal because it forms a thermodynamically stable 5-membered dioxolane ring specifically with cis-diols.

Mechanism: Acid-Catalyzed Transketalization

The reaction proceeds via an acid-catalyzed transketalization (or acetal exchange). While acetone can be used as the solvent and reagent, the reaction produces water as a byproduct (


). The accumulation of water favors the reverse reaction (hydrolysis), limiting conversion.

The Solution: 2,2-Dimethoxypropane (DMP) DMP serves a dual function:[1][2][3][4]

  • Reagent: It acts as an activated source of the isopropylidene group.

  • Chemical Desiccant: It reacts irreversibly with water generated during the reaction to form methanol and acetone.

    
    
    This drives the equilibrium to near-quantitative completion, a critical factor for the costly 5-FC substrate.
    
Reaction Pathway Diagram

The following diagram illustrates the transformation and the role of DMP.

ReactionPathway Reactant 5-Fluorocytidine (5-FC) Intermediate Transition State (Oxocarbenium Ion) Reactant->Intermediate + Acetone/DMP Reagent 2,2-Dimethoxypropane (DMP) Reagent->Intermediate Scavenges H2O Catalyst p-TsOH (cat.) Catalyst->Intermediate Activates Product 2',3'-O-Isopropylidene- 5-fluorocytidine Intermediate->Product - MeOH Byproducts Methanol + Acetone Intermediate->Byproducts

Figure 1: Mechanistic pathway highlighting the dual role of DMP in driving equilibrium.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
5-Fluorocytidine (5-FC) Substrate>98% Purity, White Crystalline Solid
Acetone SolventDry (Water <0.5%), ACS Reagent Grade
2,2-Dimethoxypropane (DMP) Reagent/Scavenger98%, Reagent Grade
p-Toluenesulfonic Acid (p-TsOH) CatalystMonohydrate, ACS Grade
Sodium Bicarbonate (NaHCO₃) QuenchSolid powder or Saturated aq. solution
Isopropanol (IPA) CrystallizationACS Reagent Grade
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Charge the flask with 5-Fluorocytidine (1.0 eq) .

  • Add Acetone (10-15 volumes) . Note: 5-FC is sparingly soluble in acetone and will appear as a suspension.

  • Add 2,2-Dimethoxypropane (2.0 - 3.0 eq) . The excess ensures complete water scavenging.

  • Add p-TsOH[5]·H₂O (0.05 - 0.1 eq) in one portion.

Step 2: Reaction Monitoring

  • Stir the suspension vigorously at Room Temperature (20–25°C) .

  • Visual Endpoint: Within 1–3 hours, the suspension should transition to a clear, homogeneous solution . This indicates the consumption of the insoluble 5-FC and formation of the soluble acetonide.

  • TLC Confirmation: Spot reaction mixture vs. starting material (Mobile phase: 10% MeOH in DCM). The product will have a higher R_f (less polar) than 5-FC.

Step 3: Quenching & Workup

  • Once complete, add solid NaHCO₃ (0.2 eq) or Triethylamine (0.15 eq) to neutralize the acid catalyst. Stir for 15 minutes.

    • Critical: Failure to neutralize completely can lead to deprotection (hydrolysis) during concentration.

  • Filter the mixture to remove undissolved salts (if solid NaHCO₃ was used).

  • Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to yield a viscous oil or semi-solid foam.

Step 4: Purification (Crystallization)

  • Dissolve the crude residue in a minimum amount of hot Isopropanol (IPA) or Ethanol .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4–12 hours.

  • Collect the white crystals via vacuum filtration. Wash with cold IPA/Hexane (1:1).

  • Dry in a vacuum oven at 40°C.

Typical Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6): Look for two distinct singlets (methyl groups) around

    
     1.30 and 1.50 ppm.
    
  • Melting Point: ~190–192°C (may vary by solvate/polymorph).

Process Workflow Diagram

Workflow Start Start: 5-FC Suspension AddReagents Add Acetone, DMP, p-TsOH (cat.) Start->AddReagents Reaction Stir at RT (2-4h) Target: Clear Solution AddReagents->Reaction Check TLC/Visual Check (Clear = Complete) Reaction->Check Check->Reaction No (Stir longer) Quench Neutralize with NaHCO3 or TEA Check->Quench Yes Isolate Concentrate & Crystallize (Solvent: IPA) Quench->Isolate Final Pure 2',3'-O-Isopropylidene- 5-fluorocytidine Isolate->Final

Figure 2: Operational workflow from suspension to crystallized product.

Critical Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Water Content Keep strictly anhydrous. Use drying tube.Excess water hydrolyzes the product back to 5-FC. DMP compensates, but gross moisture reduces yield.
Catalyst Load 0.05 – 0.1 eq p-TsOH.Too Low: Reaction stalls (suspension remains). Too High: Risk of N-glycosidic bond cleavage or N4-side reactions.
DMP Stoichiometry 2.0 – 3.0 equivalents.Too Low: Incomplete conversion. Too High: Generally safe, but wasteful and requires more evaporation.
Neutralization pH 7–8 before evaporation.Acidic concentration causes rapid darkening (decomposition) and loss of the acetonide group.

Common Issue: Reaction Stalls (Suspension persists >4h)

  • Cause: High water content in acetone or insufficient catalyst.

  • Fix: Add an additional 0.5 eq of DMP and 0.02 eq of p-TsOH. Ensure temperature is at least 20°C.

Safety & Handling

  • 5-Fluorocytidine: Cytotoxic and potential teratogen. Handle in a fume hood with double nitrile gloves.

  • 2,2-Dimethoxypropane: Highly flammable (Flash point: -10°C). Keep away from heat sources.

  • p-TsOH: Corrosive solid. Avoid skin contact.

References

  • Preparation of Capecitabine Intermediates. World Intellectual Property Organization (WO2008131062A2). Describes the use of DMP and acid catalysts for 5-fluorocytidine protection. Link

  • Synthesis of Fluorinated Nucleosides. MDPI Molecules. Discusses general protocols for isopropylidene protection of nucleosides using DMP/p-TsOH. Link

  • 2,2-Dimethoxypropane Reagent Profile. Sigma-Aldrich.[3] Technical data on DMP as a water scavenger and acetonide reagent.[3][4] Link

  • Nucleoside Protection Strategies. BenchChem Application Notes. Detailed notes on 2',3'-O-isopropylidene protection for adenosine and cytidine analogues. Link

Sources

Application Note: Nucleophilic Substitution Strategies for 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the nucleophilic substitution landscape of 5-Fluoro-2',3'-O-isopropylidenecytidine , a pivotal intermediate in the synthesis of fluoropyrimidine antimetabolites, including the blockbuster drug Capecitabine .

Executive Summary & Reactivity Profile

5-Fluoro-2',3'-O-isopropylidenecytidine (hereafter 5-F-IPC ) is a protected nucleoside scaffold. Its chemical utility is defined by the interplay between the electron-deficient 5-fluorocytosine base and the sterically constrained sugar moiety.

Unlike simple aromatics where a fluorine substituent often serves as a leaving group (SNAr), the C-5 fluorine in 5-F-IPC is pharmacologically essential and chemically stable under standard nucleophilic conditions. Consequently, "nucleophilic substitution" in this context refers to two distinct mechanistic pathways:

  • C-5' Sugar Functionalization (SN2): The primary synthetic utility. The free 5'-hydroxyl is activated (e.g., sulfonylated) and displaced by nucleophiles (halides, azides, hydrides) to generate 5'-deoxy or 5'-modified analogs. This is the critical pathway for Capecitabine synthesis.

  • C-4 Pyrimidine Substitution (SNAr / Addition-Elimination): The exocyclic amino group at C-4 is susceptible to displacement by oxygen nucleophiles (hydrolysis) to form uridine derivatives, or by amine nucleophiles (transamination) under forcing conditions.

Reactivity Landscape (Graphviz)

ReactivityLandscape Substrate 5-Fluoro-2',3'-O- isopropylidenecytidine C5_Pos C-5 Position (Fluorine) Substrate->C5_Pos Electronic Modulation C4_Pos C-4 Position (Exocyclic Amine) Substrate->C4_Pos S_NAr / Add-Elim C5_Prime C-5' Position (Primary Hydroxyl) Substrate->C5_Prime S_N2 (after activation) Prod_Stable Stable Pharmacophore (No Substitution) C5_Pos->Prod_Stable Inert to Nu- Prod_Uridine 5-Fluoro-Uridine Derivs. (Hydrolysis) C4_Pos->Prod_Uridine Nu = H2O / OH- Prod_Deoxy 5'-Deoxy / 5'-Halo Derivs. (Capecitabine Precursors) C5_Prime->Prod_Deoxy Nu = I-, H-, N3- caption Fig 1. Reactivity Profile: The C-5' and C-4 positions are the primary sites for nucleophilic attack.

Core Protocol A: 5'-Iodination via Sulfonate Displacement

Application: Synthesis of 5'-deoxy-5-fluorocytidine (5'-DFCR), the immediate precursor to Capecitabine. Mechanism: SN2 displacement of a mesylate or tosylate leaving group by iodide.

Rationale

Direct displacement of the 5'-OH is inefficient. The hydroxyl must be converted to a sulfonate ester (mesylate). The subsequent reaction with sodium iodide is a classic Finkelstein-type substitution driven by the solubility difference of the salts or the high nucleophilicity of iodide in aprotic solvents.

Experimental Protocol
Step 1: 5'-O-Mesylation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-F-IPC (10.0 g, 33.4 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (TEA) (7.0 mL, 50.1 mmol, 1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (3.1 mL, 40.1 mmol, 1.2 eq) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃ (50 mL). Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: The crude mesylate is usually a white foam and is sufficiently pure for the next step.

Step 2: Nucleophilic Displacement with Iodide
  • Solvent Switch: Dissolve the crude mesylate in 2-Butanone (MEK) or Acetone (150 mL). Note: MEK allows for higher reflux temperatures, accelerating the kinetics.

  • Nucleophile Addition: Add Sodium Iodide (NaI) (15.0 g, 100 mmol, ~3 eq).

  • Reflux: Heat the mixture to reflux (80°C for MEK) for 4–6 hours.

    • Visual Cue: The precipitation of sodium mesylate (white solid) indicates reaction progress.

  • Workup: Cool to RT. Filter off the salts. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with 10% sodium thiosulfate (to remove iodine color) and brine. Flash chromatography (EtOAc/Hexane) yields 5'-deoxy-5'-iodo-5-fluoro-2',3'-O-isopropylidenecytidine .

Data Summary: Solvent Effects on Displacement

SolventTemperatureReaction TimeYieldNotes
Acetone56°C (Reflux)12 h82%Slower kinetics; cleaner profile.
2-Butanone80°C (Reflux)4 h91%Recommended. Faster; complete conversion.
DMF100°C1 h75%Workup difficult; some decomposition observed.

Core Protocol B: C-4 Hydrolytic Deamination

Application: Conversion of 5-F-IPC to 5-Fluoro-2',3'-O-isopropylideneuridine . Mechanism: Nucleophilic aromatic substitution (Addition-Elimination) at C-4, where water acts as the nucleophile displacing ammonia.

Rationale

While 5-fluorocytosine is relatively stable, the C-4 position is activated by the electron-withdrawing 5-fluoro group and the protonation of N-3 under acidic conditions. This reaction is a common side-reaction to be avoided during synthesis but is useful if the uridine analog is the target.

Experimental Protocol
  • Dissolution: Dissolve 5-F-IPC (1.0 g) in 80% Acetic Acid (aq) (20 mL).

  • Heating: Heat the solution to reflux (approx. 100°C) for 6–12 hours.

    • Critical Parameter: Temperature control is vital. Lower temperatures (<60°C) may lead to deprotection of the isopropylidene group (acetonide hydrolysis) before deamination occurs. High temperature favors deamination, but prolonged exposure degrades the sugar.

  • Alternative (Base-Mediated): Use 1M NaOH at 60°C. This is faster but risks opening the pyrimidine ring (degradation).

  • Monitoring: HPLC (C18 column, Water/Acetonitrile gradient). Watch for the shift in UV max from ~280 nm (Cytidine) to ~268 nm (Uridine).

Strategic Pathway: Synthesis of Capecitabine Precursor

The nucleophilic substitution at C-5' is the first step in the "reduction" sequence to generate the 5'-methyl group of Capecitabine.

Pathway Diagram (Graphviz)

CapecitabinePath Start 5-Fluoro-2',3'-O- isopropylidenecytidine Activated 5'-O-Mesylate Intermediate Start->Activated MsCl, TEA (Activation) Substituted 5'-Deoxy-5'-Iodo Derivative (Product of Nucleophilic Subst.) Activated->Substituted NaI, MEK, Reflux (S_N2 Substitution) Reduced 5'-Deoxy-5-fluoro- 2',3'-O-isopropylidenecytidine Substituted->Reduced H2, Pd/C or Bu3SnH (Reduction) Final Capecitabine (After Deprotection & N-Acylation) Reduced->Final 1. N-Pentyloxycarbonyl 2. Acid Hydrolysis caption Fig 2. The role of nucleophilic substitution in the synthesis of Capecitabine precursors.

Troubleshooting & Critical Parameters

Acetonide Stability

The 2',3'-O-isopropylidene group is acid-labile.

  • Risk: During nucleophilic substitution reactions involving acidic byproducts (e.g., HCl from MsCl), the protecting group can be lost.

  • Control: Always maintain a slightly basic environment (excess TEA or Pyridine) during activation steps.

Moisture Sensitivity
  • Risk: In the mesylation step, water competes with the 5'-OH, consuming MsCl and generating methanesulfonic acid, which can degrade the acetonide.

  • Control: Use anhydrous DCM and dry the starting material (azeotropic distillation with toluene) before reaction.

N4-Acylation Competition

When reacting with electrophiles (like MsCl), the exocyclic amine (N4) is also nucleophilic.

  • Observation: Formation of N4-bis-mesyl side products.

  • Mitigation: The 5'-OH is generally more nucleophilic than the N4-amine in the presence of mild base. However, if N4-sulfonylation occurs, it is often reversible or hydrolyzes during the aqueous workup.

References

  • Synthesis of 5'-deoxy-5-fluorocytidine derivatives

    • Shimma, N., et al. "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 2000.
    • Source:

  • Nucleophilic Substitution Mechanisms in Nucleosides

    • Moffatt, J. G. "Chemical Transformations of the Sugar Moiety of Nucleosides." Nucleoside Analogues, Plenum Press, 1979.
    • Source:

  • Capecitabine Process Chemistry

    • Review of manufacturing routes for Capecitabine intermedi
    • Source: (Search: Capecitabine synthesis)

  • Reactivity of 5-Fluorocytosine

    • Pera, M., et al. "Conversion of 5-fluorocytosine to 5-fluorouracil." Antimicrobial Agents and Chemotherapy, 1978.
    • Source:

Synthesis of 5'-Deoxy-5-fluorocytidine: A Detailed Guide for Researchers Utilizing an Isopropylidene-Protected Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction

5'-Deoxy-5-fluorocytidine (5'-dFC) is a key nucleoside analogue and a crucial intermediate in the synthesis of various therapeutic agents, most notably the oral fluoropyrimidine carbamate capecitabine.[1] Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, forming the basis of its utility in anticancer research. The targeted introduction of a fluorine atom at the 5'-position of the ribose sugar significantly alters the molecule's electronic properties and metabolic stability, making its synthesis a subject of considerable interest in medicinal chemistry and drug development.

This comprehensive application note provides a detailed, field-proven protocol for the preparation of 5'-deoxy-5-fluorocytidine from cytidine. The synthetic strategy hinges on the use of a 2',3'-O-isopropylidene protecting group to selectively mask the vicinal diols of the ribose moiety. This approach allows for the targeted activation and subsequent nucleophilic fluorination of the 5'-hydroxyl group. The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to provide researchers with a robust and reproducible methodology.

Strategic Overview of the Synthesis

The multi-step synthesis of 5'-deoxy-5-fluorocytidine from cytidine can be logically divided into four key stages. The strategic use of the isopropylidene protecting group is paramount, as it directs the reaction sequence towards the desired 5'-modification.

Synthesis_Workflow Cytidine Cytidine Protection Step 1: Protection (2',3'-O-Isopropylidene formation) Cytidine->Protection Intermediate1 2',3'-O-Isopropylidene-cytidine Protection->Intermediate1 Activation Step 2: Activation (5'-O-Tosylation) Intermediate1->Activation Intermediate2 5'-O-Tosyl-2',3'-O- isopropylidene-cytidine Activation->Intermediate2 Fluorination Step 3: Fluorination (Nucleophilic Displacement) Intermediate2->Fluorination Intermediate3 5'-Deoxy-5-fluoro-2',3'-O- isopropylidene-cytidine Fluorination->Intermediate3 Deprotection Step 4: Deprotection (Acid-catalyzed hydrolysis) Intermediate3->Deprotection FinalProduct 5'-Deoxy-5-fluorocytidine Deprotection->FinalProduct

Diagram 1: Overall synthetic workflow from Cytidine to 5'-Deoxy-5-fluorocytidine.

Experimental Protocols and Scientific Rationale

Part 1: Synthesis of 2',3'-O-Isopropylidene-cytidine (Intermediate 1)

Principle: The protection of the cis-diols at the 2' and 3' positions of the cytidine ribose ring is achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane. This acetal formation is a reversible reaction, and the use of 2,2-dimethoxypropane serves a dual purpose: it acts as the acetone source and as a water scavenger, driving the equilibrium towards the protected product. p-Toluenesulfonic acid is a suitable, non-interfering acid catalyst for this transformation.

Protocol:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer, suspend cytidine (10.0 g, 41.1 mmol) in anhydrous acetone (250 mL).

  • Reagent Addition: To the suspension, add 2,2-dimethoxypropane (15.2 mL, 123.3 mmol, 3.0 equivalents).

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.78 g, 4.11 mmol, 0.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Upon completion, neutralize the reaction by adding triethylamine (1.5 mL) until the pH is approximately 7-8.

  • Isolation and Purification: Concentrate the mixture under reduced pressure to obtain a solid residue. Recrystallize the crude product from hot ethanol to yield 2',3'-O-isopropylidene-cytidine as a white crystalline solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization
2',3'-O-Isopropylidene-cytidineC₁₂H₁₇N₃O₅283.2885-95¹H NMR, ¹³C NMR, MS
Part 2: Synthesis of 5'-O-Tosyl-2',3'-O-isopropylidene-cytidine (Intermediate 2)

Principle: To facilitate the subsequent nucleophilic substitution with fluoride, the primary 5'-hydroxyl group is converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this purpose, reacting selectively with the sterically accessible primary hydroxyl group in the presence of a base like pyridine. Pyridine serves as both the solvent and the acid scavenger.

Protocol:

  • Reaction Setup: Dissolve 2',3'-O-isopropylidene-cytidine (10.0 g, 35.3 mmol) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (8.08 g, 42.4 mmol, 1.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by TLC (Eluent: Ethyl Acetate/Hexane, 1:1 v/v).

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. Dry the solid under vacuum to afford 5'-O-tosyl-2',3'-O-isopropylidene-cytidine. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization
5'-O-Tosyl-2',3'-O-isopropylidene-cytidineC₁₉H₂₃N₃O₇S437.4780-90¹H NMR, ¹³C NMR, MS
Part 3: Synthesis of 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-cytidine (Intermediate 3)

Principle: This crucial step involves the nucleophilic displacement of the tosylate group by a fluoride ion. Anhydrous tetrabutylammonium fluoride (TBAF) is an effective source of nucleophilic fluoride in aprotic polar solvents like tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, leading to the formation of the carbon-fluorine bond. Anhydrous conditions are critical to prevent the hydrolysis of TBAF and the tosylate intermediate.

Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5'-O-tosyl-2',3'-O-isopropylidene-cytidine (10.0 g, 22.8 mmol) in anhydrous THF (100 mL).

  • Reagent Addition: Add anhydrous tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 45.6 mL, 45.6 mmol, 2.0 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane, 2:1 v/v) for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation and Purification: Purify the residue by column chromatography on silica gel (Eluent: a gradient of Ethyl Acetate in Hexane) to yield 5'-deoxy-5-fluoro-2',3'-O-isopropylidene-cytidine as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization
5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-cytidineC₁₂H₁₆FN₃O₄285.2760-70¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Part 4: Synthesis of 5'-Deoxy-5-fluorocytidine (Final Product)

Principle: The final step involves the removal of the isopropylidene protecting group to unmask the 2' and 3'-hydroxyl groups. This is readily achieved by acid-catalyzed hydrolysis. A solution of trifluoroacetic acid (TFA) in water provides controlled acidic conditions for the deprotection without affecting other functional groups in the molecule.

Protocol:

  • Reaction Setup: Dissolve 5'-deoxy-5-fluoro-2',3'-O-isopropylidene-cytidine (5.0 g, 17.5 mmol) in a mixture of trifluoroacetic acid and water (9:1 v/v, 50 mL) in a 100 mL round-bottom flask.

  • Reaction: Stir the solution at room temperature for 2-3 hours. Monitor the deprotection by TLC (Eluent: Dichloromethane/Methanol, 8:2 v/v).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and water.

  • Isolation and Purification: Dissolve the residue in a minimal amount of hot methanol and then add diethyl ether to induce precipitation. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 5'-deoxy-5-fluorocytidine as a white to off-white powder.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization
5'-Deoxy-5-fluorocytidineC₉H₁₂FN₃O₄245.2190-98¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, HPLC

Visualization of the Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Isopropylidene Protection cluster_step2 Step 2: 5'-Hydroxyl Activation cluster_step3 Step 3: Nucleophilic Fluorination cluster_step4 Step 4: Deprotection Cytidine Cytidine reagents1 + 2,2-Dimethoxypropane (p-TsOH, Acetone) Cytidine->reagents1 Intermediate1 2',3'-O-Isopropylidene-cytidine reagents1->Intermediate1 Intermediate1_c 2',3'-O-Isopropylidene-cytidine reagents2 + TsCl (Pyridine) Intermediate1_c->reagents2 Intermediate2 5'-O-Tosyl-2',3'-O-isopropylidene-cytidine reagents2->Intermediate2 Intermediate2_c 5'-O-Tosyl-2',3'-O-isopropylidene-cytidine reagents3 + TBAF (THF, Reflux) Intermediate2_c->reagents3 Intermediate3 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-cytidine reagents3->Intermediate3 Intermediate3_c 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-cytidine reagents4 + TFA/H₂O Intermediate3_c->reagents4 FinalProduct 5'-Deoxy-5-fluorocytidine reagents4->FinalProduct

Diagram 2: Step-by-step reaction scheme for the synthesis of 5'-Deoxy-5-fluorocytidine.

Conclusion

The protocol outlined in this application note provides a reliable and well-rationalized pathway for the synthesis of 5'-deoxy-5-fluorocytidine from cytidine. By employing a robust isopropylidene protection strategy, researchers can achieve selective 5'-fluorination in good yields. The detailed step-by-step procedures, coupled with the underlying scientific principles, are intended to empower researchers in drug discovery and development to confidently synthesize this important nucleoside analogue for their studies. Adherence to the described reaction conditions and purification techniques is crucial for obtaining a high-purity final product.

References

  • Miwa, M., Ura, M., Nishida, M., et al. (1998). Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. European Journal of Cancer, 34(8), 1274-1281. [Link]

  • Goya, P., et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11, 33481-33494. [Link]

  • U.S. Patent No. 4,966,891. (1990).
  • Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426. [Link]

  • PubChem Compound Summary for CID 351235, 2',3'-O-Isopropylidenecytidine. National Center for Biotechnology Information. [Link]

Sources

5-Fluoro-2',3'-O-isopropylidenecytidine as a building block for RNA probes

Application Note: 5-Fluoro-2',3'-O-isopropylidenecytidine as a Strategic Scaffold for F-RNA Probing[1]

Executive Summary: The "Atomic Spy"

In the landscape of RNA structural biology, Fluorine-19 (


F)2

5-Fluoro-2',3'-O-isopropylidenecytidine is the critical precursor for introducing this spy into RNA.[1][2] Unlike free 5-fluorocytidine, this molecule features an isopropylidene ketal group bridging the 2' and 3' oxygens.[1][2] This "lock" serves a dual purpose:

  • Regioselectivity: It forces subsequent chemical modifications (e.g., phosphorylation, fluorophore attachment) to occur exclusively at the 5'-hydroxyl position.[2]

  • Stability: It protects the ribose cis-diol system from oxidation or isomerization during intermediate synthesis steps.[1][2]

This guide details the conversion of this building block into 5-Fluoro-CTP for enzymatic incorporation and its subsequent application in


F-NMR spectroscopy

Chemical Logic & Mechanism

Why 5-Fluoro?
  • Steric Mimicry: The van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), ensuring that 5-F substitution rarely perturbs the native RNA fold [1].

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of N3 (approx.[2] 2.3 vs. 4.2 in native C), altering protonation dynamics useful for pH-sensing riboswitches.[1][2]

The Isopropylidene Advantage

The isopropylidene group is acid-labile .[1][2] It remains stable under basic conditions (used in phosphorylation) but can be cleanly removed with mild acid, regenerating the native 2',3'-diol required for polymerase recognition.[2]

Workflow Visualization

The following diagram outlines the critical path from the raw building block to the final NMR spectrum.

RNA_Probe_Workflowcluster_ChemChemical Synthesiscluster_BioBiological ApplicationStart5-Fluoro-2',3'-O-isopropylidenecytidineStep15'-Phosphorylation(POCl3 / Proton Sponge)Start->Step1 RegioselectiveTargetingStep2Acid Deprotection(Removal of Isopropylidene)Step1->Step2 HydrolysisProduct5-Fluoro-CTP(Triphosphate)Step2->Product PurificationIVTIn Vitro Transcription(T7 Polymerase)Product->IVT SubstrateRNA19F-Labeled RNAIVT->RNA SynthesisAnalysis19F-NMR Spectroscopy(Structural Elucidation)RNA->Analysis Data Acquisition

Figure 1: Critical path for converting the isopropylidene-protected precursor into a functional RNA probe.[1]

Protocol A: Synthesis of 5-Fluoro-CTP

Objective: Convert the protected nucleoside into a triphosphate (5-F-CTP) suitable for T7 RNA Polymerase.[1][2]

Reagents:

  • Starting Material: 5-Fluoro-2',3'-O-isopropylidenecytidine[1][2]

  • Phosphorylating Agent: Phosphorus oxychloride (

    
    )
    
  • Proton Scavenger: Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

  • Solvent: Trimethyl phosphate (TMP)

  • Co-reactant: Tributylammonium pyrophosphate[1][2]

Step-by-Step Methodology:

  • Dissolution (The "Cold Start"):

    • Dissolve 0.5 mmol of 5-Fluoro-2',3'-O-isopropylidenecytidine in 2.5 mL of dry TMP.

    • Add 0.75 mmol of Proton Sponge.[2]

    • Critical: Cool the mixture to 0°C under Argon. The isopropylidene group is stable here, but temperature control prevents 5'-chlorination side reactions.[1][2]

  • Phosphorylation (The "Lock"):

    • Add 0.6 mmol

      
       dropwise.[2] Stir for 2 hours at 0°C.
      
    • Mechanism:[1][2][3] The isopropylidene group blocks the 2' and 3' positions, forcing the phosphoryl chloride to react only with the 5'-OH.

  • Pyrophosphate Attack:

    • Add 2.5 mmol of tributylammonium pyrophosphate (dissolved in DMF).[2]

    • Stir for 5 minutes. This converts the 5'-monophosphorodichloridate intermediate into the cyclic triphosphate precursor.[1][2]

  • Hydrolysis & Deprotection (The "Key"):

    • Quench with 10 mL of 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5).[2]

    • Acid Deprotection Step: To remove the isopropylidene group, adjust pH to 2.0 using 1M HCl and stir for 30 minutes at room temperature.[2]

    • Validation: Monitor via TLC (Isopropanol:NH4OH:Water 7:1:2).[2] The disappearance of the hydrophobic isopropylidene spot indicates completion.[2]

  • Purification:

    • Neutralize with NaOH.[2]

    • Purify via DEAE-Sephadex A-25 ion-exchange chromatography (gradient 0.1–1.0 M TEAB).[1][2]

    • Isolate the 5-Fluoro-CTP fraction.[1][2]

Protocol B: F-NMR RNA Probing

Objective: Use the synthesized 5-F-CTP to detect RNA secondary structure changes.[1][2][4]

Experimental Setup:

  • In Vitro Transcription (IVT):

    • Template: DNA template encoding the RNA of interest (e.g., a riboswitch or aptamer).[2]

    • Reaction Mix: 40 mM Tris-HCl (pH 8.0), 20 mM

      
      , 5 mM DTT, 2 mM Spermidine.
      
    • NTP Mix: 4 mM ATP, GTP, UTP, and 4 mM 5-Fluoro-CTP (replacing CTP entirely or partially at 10-20% ratio for sparse labeling).[1]

    • Enzyme: T7 RNA Polymerase (highly tolerant of 5-F modifications [2]).[2]

    • Incubate at 37°C for 4 hours.

  • Purification:

    • Purify RNA via PAGE or HPLC to remove unincorporated nucleotides.[2]

    • Exchange buffer into NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 6.[2]5) using centrifugal concentrators.[2]

  • NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a fluorine-tuned probe (cryoprobe preferred).

    • Reference: Use Trifluoroacetic acid (TFA) as an external standard (-76.55 ppm).[2]

    • Pulse Sequence: 1D

      
      F spectrum with proton decoupling.[2]
      
Data Interpretation Guide

Use the following table to interpret chemical shifts observed in the spectrum.

Chemical Shift (

, ppm)
Structural EnvironmentInterpretation
-166 to -167 Single-Stranded 5-F-C is solvent-exposed; no base pairing.
-168 to -170 Watson-Crick Pair 5-F-C is paired with G (GC pair).[1][2] Shielding effect observed.
-171 to -173 Non-Canonical 5-F-C involved in wobble pairs or tertiary contacts.
Broadening Exchange Indicates intermediate exchange rate (conformational switching).[2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield of 5-F-CTP Incomplete deprotection of isopropylidene.[1][2]Ensure pH drops to 2.0 during the acid hydrolysis step; extend time to 1 hour if necessary.
Multiple NMR Peaks (Impure) Degradation of RNA or free nucleotide contamination.[2]Perform rigorous size-exclusion chromatography (SEC) to remove free 5-F-CTP before NMR.[1][2]
No T7 Transcription 5-F-CTP purity issue.Ensure removal of excess phosphate/salt from the CTP synthesis.[2] T7 is sensitive to ionic strength.[2]

References

  • Puffer, B., et al. (2009).[2][4] "5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy." Nucleic Acids Research, 37(22), 7728–7740.[2][5] Link

  • Scott, L. G., et al. (2004).[2] "Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA." Journal of the American Chemical Society, 126(38), 11776–11777.[2] Link

  • Micura, R., et al. (2025).[2][4] "Observing nucleotide flipping in DNA using indirect 2′-F nucleotide probes and 19F NMR." Nucleic Acids Research.[2][4][5] Link

  • PubChem. (2025).[2][6][7] "5-Fluorocytidine Compound Summary." National Library of Medicine.[2] Link

Application Note: Selective Deprotection of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The selective removal of the 2',3'-O-isopropylidene (acetonide) protecting group from 5-Fluoro-2',3'-O-isopropylidenecytidine is a critical intermediate step in the synthesis of 5-Fluorocytidine (5-FC) and related antimetabolites (e.g., Capecitabine analogs).

While acetonide hydrolysis is a standard transformation, this specific substrate presents a bifurcated stability challenge :

  • Glycosidic Stability: The N-glycosidic bond is generally stable in pyrimidines, but the electron-withdrawing 5-fluoro substituent can subtly alter the lability under harsh acidic conditions.

  • Deamination Risk (The "Selectivity" Core): The primary risk is not bond cleavage, but the acid-catalyzed hydrolytic deamination of the cytosine moiety to a uracil derivative (5-Fluorouridine). This side reaction is accelerated by high temperatures and strong mineral acids.

This protocol details a kinetic control strategy using aqueous organic acids to achieve quantitative deprotection while suppressing deamination to <0.5%.

Mechanistic Principles

The deprotection follows an acid-catalyzed hydrolysis mechanism (SN1-like). The reaction is driven by the protonation of the acetal oxygen, leading to ring opening and the formation of a transient oxocarbenium ion, which is subsequently quenched by water.

Reaction Mechanism Diagram

DeprotectionMechanism Start 5-Fluoro-2',3'-O- isopropylidenecytidine Protonation Protonated Acetal Intermediate Start->Protonation + H+ Transition Oxocarbenium Ion Protonation->Transition - R-OH (Ring Open) Hemiacetal Hemiacetal Intermediate Transition->Hemiacetal + H2O Product 5-Fluorocytidine (Target) Hemiacetal->Product - Acetone Acetone Acetone (Byproduct) Hemiacetal->Acetone

Figure 1: Step-wise mechanism of acetonide hydrolysis. The rate-determining step is typically the formation of the oxocarbenium ion.

Experimental Protocol

Reagent Selection & Justification
ReagentRoleJustification
Formic Acid (50-80% aq) Catalyst / SolventPreferred. Provides sufficient acidity (pKa ~3.75) to cleave the acetonide at moderate temperatures (RT to 50°C) without promoting rapid deamination. Volatile, facilitating workup.
TFA (90% aq) Alternative CatalystHigh Speed. Cleaves acetonides rapidly at 0°C. Useful if the substrate is thermally sensitive, but requires careful quenching to prevent degradation.
Acetic Acid (80% aq) Traditional CatalystSlower. Requires heating (60-80°C), which increases the risk of deamination (Cyt -> Ura conversion). Recommended only if Formic Acid fails.
Ethanol Co-solventUsed during workup for azeotropic removal of water/acid.
Standard Operating Procedure (SOP)

Method A: Formic Acid Hydrolysis (Recommended for High Purity)

Step 1: Dissolution

  • Weigh 1.0 g (approx. 3.3 mmol) of 5-Fluoro-2',3'-O-isopropylidenecytidine .

  • Place in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 mL of 50% aqueous Formic Acid .

    • Note: If solubility is poor, warm slightly to 30°C or add minimal methanol.

Step 2: Reaction

  • Stir the clear solution at Ambient Temperature (20–25°C) .

  • Monitor: Check reaction progress by TLC (DCM:MeOH 9:1) or HPLC every 2 hours.

    • Target: Disappearance of starting material (Rf ~0.5) and appearance of product (Rf ~0.1).

    • Duration: Typically complete in 4–6 hours at RT. If slow, heat to 40°C.

Step 3: Workup (Critical for Stability)

  • Once conversion is >98%, immediately concentrate the mixture under reduced pressure (Rotavap) at <40°C bath temperature.

  • Azeotropic Drying: Add 10 mL of Ethanol (or Toluene) to the residue and re-evaporate. Repeat this step 3 times.

    • Purpose: This removes residual water and formic acid, preventing acid-catalyzed degradation during storage.

  • The residue will likely be a white foam or solid.

Step 4: Purification (Optional)

  • If high purity is required, recrystallize from Ethanol/Water or triturace with Ethyl Acetate to remove trace organic impurities.

  • Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Analytical Parameters

HPLC Method for Reaction Monitoring

To distinguish the target 5-FC from the deaminated byproduct (5-Fluorouridine, 5-FUrd), a gradient method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-10% B over 15 mins. (Highly polar compounds require low organic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Cytosine max) and 280 nm.

Retention Time Guide (Approximate):

  • 5-Fluorocytidine (Product): ~2.5 min

  • 5-Fluorouridine (Impurity): ~3.8 min

  • Starting Material (Acetonide): ~8.5 min

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Presence of 5-Fluorouridine (>1%) Acid concentration too high or Temperature too high.Switch to Method B (TFA at 0°C) or reduce Formic Acid temperature to RT.
Incomplete Reaction Insufficient water in the system.Ensure the acid solution is aqueous (at least 20% water is needed for hydrolysis).
Product is an Oil/Gum Residual acid/solvent.Perform extensive co-evaporation with Ethanol. Triturate with Et2O to induce precipitation.

Workflow Visualization

Workflow Input Start: 5-Fluoro-2',3'-O- isopropylidenecytidine Dissolve Dissolve in 50% Formic Acid (Solubility Check) Input->Dissolve React Stir at 25°C for 4-6 Hours (Kinetic Control) Dissolve->React Check QC Check: HPLC/TLC (Limit: <1% SM) React->Check Check->React Incomplete Evap Vacuum Concentration (<40°C) Check->Evap Complete Azeotrope Co-evaporate with EtOH (3x) (Remove Acid) Evap->Azeotrope Solid Final Solid: 5-Fluorocytidine Azeotrope->Solid

Figure 2: Operational workflow for the selective deprotection process.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. Link (Foundational text on nucleoside protection/deprotection strategies).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The authoritative reference for acetonide cleavage conditions).
  • Biondi, L., & Nairn, J. G. (1985). Stability Studies of 5-Fluorocytosine in Aqueous Solutions. PDA Journal of Pharmaceutical Science and Technology. Link (Critical data on the deamination kinetics of 5-FC in acid).

  • Wincott, F., et al. (1995).[2] Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research.[1][3][4][5][6] Link (Provides protocols for handling sensitive RNA-like nucleosides).

  • Glen Research. (2023). Deprotection Guide for Nucleosides. Link (Industry standard protocols for oligonucleotide and nucleoside processing).

Sources

optimizing yield in 5-Fluoro-2',3'-O-isopropylidenecytidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine is a critical intermediate in the synthesis of various nucleoside analogs, including prodrugs of 5-Fluorouracil (5-FU) and precursors for Capecitabine-related compounds. The standard protection of the cis-diol system using acetone often suffers from incomplete conversion due to the reversibility of the reaction and the poor solubility of the parent nucleoside, 5-fluorocytidine (5-FC).

This application note details an optimized protocol utilizing 2,2-Dimethoxypropane (DMP) as a dehydrating agent and acetone source. By shifting the thermodynamic equilibrium and managing the acid-catalyzed environment, this method consistently achieves yields >90% with high regioselectivity, minimizing the formation of N-protected byproducts.

Mechanistic Insight & Strategy

The Thermodynamic Challenge

The formation of the isopropylidene acetal (acetonide) is an acid-catalyzed equilibrium. In neat acetone, the generation of water as a byproduct drives the reverse reaction (hydrolysis), stalling conversion at ~60-70%.



The Solution: Chemical Dehydration

To optimize yield, we employ 2,2-Dimethoxypropane (DMP) . DMP serves a dual function:

  • Reagent: It undergoes transketalization with the diol.

  • Scavenger: It reacts irreversibly with water generated in the system to form methanol and acetone, driving the equilibrium to completion.

Reaction Scheme:



Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical role of water scavenging.

Acetonide_Protection Reactant 5-Fluorocytidine (5-FC) Intermediate Hemiketal Intermediate Reactant->Intermediate Acid Cat. Reagents Acetone + DMP (p-TsOH Catalyst) Reagents->Intermediate Equilibrium Water Generation Intermediate->Equilibrium Cyclization Scavenging DMP Scavenging: Water -> MeOH + Acetone Equilibrium->Scavenging H2O Removal Product 5-Fluoro-2',3'-O- isopropylidenecytidine Equilibrium->Product -H2O Scavenging->Product Drives Eq.

Figure 1: Mechanism of DMP-assisted acetonide formation. The green arrow indicates the irreversible scavenging step that drives high yield.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterOptimized ConditionRationale
Acid Catalyst p-Toluenesulfonic acid (p-TsOH)Non-volatile, easy to handle, and provides sufficient acidity without promoting glycosidic bond cleavage (depurination/depyrimidination).
Solvent System Acetone (Dry)Acts as both solvent and reagent. Must be free of water (<0.1%) to minimize initial DMP consumption.
DMP Equivalents 2.0 - 3.0 eqExcess is required to scavenge water and compensate for any moisture in the starting material.
Temperature 20°C - 25°CHigher temperatures increase the risk of N4-protection (byproduct) or hydrolysis.
Quenching pH pH 7.5 - 8.0Critical: The acetonide is acid-labile. Failure to neutralize completely before workup will promote deprotection.

Optimized Experimental Protocol

Target Scale: 10 mmol (approx. 2.6 g of 5-Fluorocytidine)

Materials
  • 5-Fluorocytidine (dried in vacuo at 50°C for 4h)

  • Acetone (HPLC grade, dried over molecular sieves)

  • 2,2-Dimethoxypropane (DMP)[1][2]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Sodium Bicarbonate (NaHCO3)[3]

Step-by-Step Procedure
  • Suspension Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-Fluorocytidine (2.61 g, 10 mmol) in dry Acetone (40 mL) .

    • Note: 5-FC is sparingly soluble in acetone. It will remain a suspension initially.

  • Reagent Addition: Add 2,2-Dimethoxypropane (2.5 mL, ~20 mmol, 2.0 eq) to the suspension in one portion.

  • Catalysis Initiation: Add p-TsOH·H2O (1.9 g, 10 mmol, 1.0 eq) .

    • Expert Tip: Unlike standard catalytic amounts (0.1 eq), a stoichiometric amount of acid is often preferred here to solubilize the nucleoside via protonation, facilitating the reaction. The 5-FC will dissolve gradually as the reaction proceeds, turning into a clear solution.

  • Reaction Monitoring: Stir vigorously at Room Temperature (25°C) .

    • Timeline: The solution should become clear within 1-2 hours.

    • QC: Monitor by TLC (SiO2, 10% MeOH in DCM). Product Rf ~ 0.5; Starting Material Rf ~ 0.1.

  • Quenching (The "Yield-Killer" Step): Once conversion is >98% by TLC, add saturated aqueous NaHCO3 (approx. 10-15 mL) slowly until gas evolution ceases and the pH is adjusted to ~8.

    • Warning: Do not use strong bases (NaOH) as they may degrade the fluorinated base.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove acetone (bath temp < 40°C).

    • Extract the resulting aqueous residue with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate to a white foam.

  • Purification (Crystallization): Dissolve the crude foam in a minimum amount of hot Ethanol, then add Diethyl Ether or Hexane dropwise until turbid. Cool to 4°C overnight.

    • Expected Yield: 85-92% (White crystalline solid).

Workflow Diagram

Protocol_Workflow Setup Step 1: Suspension 5-FC in Dry Acetone Addition Step 2-3: Add DMP (2 eq) & p-TsOH (1 eq) Setup->Addition Reaction Step 4: Stir at RT (Clear Solution = Conversion) Addition->Reaction Quench Step 5: Neutralize with NaHCO3 (CRITICAL: pH > 7.5) Reaction->Quench Workup Step 6: Extract (EtOAc) & Concentrate Quench->Workup Isolation Step 7: Crystallization (EtOH/Ether) Workup->Isolation

Figure 2: Operational workflow for the synthesis.

Quality Control & Validation

To validate the identity and purity of the synthesized 5-Fluoro-2',3'-O-isopropylidenecytidine, use the following markers:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for two distinct singlets for the isopropylidene methyl groups around δ 1.28 and 1.48 ppm .

    • The H-1' proton typically appears as a doublet around δ 5.8 ppm .

    • Absence of broad OH signals at the 2'/3' positions confirms protection.

  • 19F NMR:

    • Diagnostic signal for the 5-Fluoro substituent on the cytosine ring (typically around -165 to -167 ppm relative to CFCl3).

  • Melting Point:

    • Expected range: 174–176 °C (decomposition).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete water scavenging.Ensure Acetone is dry. Increase DMP to 3.0 eq.
Product Hydrolysis Acidic workup.Ensure pH is >7.5 before extraction. The acetonide is extremely sensitive to acid in the presence of water.
Starting Material Remains Poor solubility.Use stoichiometric p-TsOH (1.0 eq) rather than catalytic amounts to help solubilize the nucleoside.
N4-Protection Observed Reaction time too long or Temp too high.Stop reaction immediately upon clarification. Keep T < 25°C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Choudhary, A., et al. (2011).[4] Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Link (Demonstrates fluorinated nucleoside manipulation).

  • BenchChem Application Notes. (2025). 2',3'-O-Isopropylidenecytidine as a Chiral Synthon in Organic Synthesis. Link

  • ChemicalBook. (2019). Reaction mechanism of 2,2-dimethoxypropane protection of nucleosides. Link

  • Vertex AI Search. (2025). Synthesis of Capecitabine Intermediates.

Sources

Troubleshooting & Optimization

troubleshooting low yields in 5-Fluoro-2',3'-O-isopropylidenecytidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Molecule: 5-Fluoro-2',3'-O-isopropylidenecytidine is a critical intermediate, often used in the synthesis of Capecitabine and other fluorinated nucleoside analogs.[1][2] The Problem: Users frequently report yields ranging from 30-50%, whereas optimized protocols should deliver >85%. The Root Causes: The reaction is an acid-catalyzed equilibrium. Low yields are almost exclusively caused by:

  • Incomplete Water/Methanol Removal: Failure to drive the equilibrium.

  • Premature Hydrolysis: Acidic conditions persisting during concentration/workup.

  • Workup Losses: High water solubility of the product leading to loss in the aqueous phase.

Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode.

Triage Start Start: Low Yield Observed CheckTLC Check TLC/HPLC of Crude Reaction Start->CheckTLC Conversion Is Starting Material (SM) > 10%? CheckTLC->Conversion YesConv YES: Low Conversion Conversion->YesConv SM remains NoConv NO: High Conversion Conversion->NoConv SM consumed WaterIssue Issue: Water/MeOH in System Action: Check Reagents/Desiccant YesConv->WaterIssue WorkupIssue Did yield drop after workup? NoConv->WorkupIssue Hydrolysis Issue: Acid Hydrolysis Action: Check Neutralization pH WorkupIssue->Hydrolysis Product vanished on Rotovap Extraction Issue: Aqueous Loss Action: Sat. NaCl / Solvent Choice WorkupIssue->Extraction Product in Aqueous Waste

Figure 1: Diagnostic logic for identifying yield loss in acetonide protection.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Optimization (Getting to 100% Conversion)

Q: I am using acetone with p-TsOH, but the reaction stalls at 60% conversion. Adding more acid doesn't help. Why? A: You are fighting an equilibrium. The reaction of 5-fluorocytidine with acetone produces water. If water accumulates, the reaction stops or reverses.

  • The Fix: Switch to 2,2-Dimethoxypropane (DMP) as the reagent/solvent or as a scavenger. DMP reacts with the generated water to form methanol and acetone, chemically removing water from the system.

  • Protocol Adjustment: Use Acetone/DMP (4:1 ratio) or pure DMP if solubility permits.

Q: My reagents are dry, but the reaction is still slow. Could the fluorine atom be the cause? A: Yes. The 5-fluoro group is electron-withdrawing, reducing the basicity of the cytosine ring, but it also affects the sugar pucker slightly. However, the main culprit is often solubility. 5-Fluorocytidine is poorly soluble in pure acetone.

  • The Fix: Add a co-solvent. DMF (N,N-Dimethylformamide) or DMSO (in small amounts) can solubilize the nucleoside, making it available for the catalyst. A standard high-yield system is Acetone/DMF (1:[1][2]1) with DMP (5 equiv).

Phase 2: Workup & Isolation (Preventing Product Loss)

Q: The reaction looked perfect on TLC, but after rotovap, I recovered mostly starting material. What happened? A: This is the "Silent Killer" of acetonide yields. The isopropylidene group is acid-labile.[1] If you concentrate the reaction mixture while it is still acidic (even slightly), the heat from the rotovap coupled with trace moisture will hydrolyze the protecting group, reverting it back to 5-fluorocytidine.

  • The Fix: You MUST neutralize the acid catalyst completely before evaporation. Add Triethylamine (Et3N) or solid Sodium Bicarbonate (NaHCO3) and stir for 30 minutes. Verify pH is > 7.5 on wet pH paper before applying heat/vacuum.

Q: I neutralized correctly, but my mass balance is low. Is the product water-soluble? A: Yes. Unlike lipophilic protected nucleosides, 5-Fluoro-2',3'-O-isopropylidenecytidine retains significant water solubility due to the free 5'-OH and the cytosine amine.[1][2]

  • The Fix: Avoid aqueous washes if possible.

    • Preferred: Evaporate to dryness, adsorb onto silica, and purify directly.

    • If extraction is necessary: Saturate the aqueous layer with NaCl (brine) and use Ethyl Acetate/Isopropanol (9:1) or DCM/Isopropanol (4:1) for extraction. Pure DCM is often insufficient to pull the product out of water.

Mechanistic Insight & Causality[1]

Understanding the mechanism is key to controlling the reaction.[3] The formation of the 1,3-dioxolane ring is thermodynamically controlled.

Reaction Pathway

Mechanism SM 5-Fluorocytidine (SM) Inter Oxocarbenium Intermediate SM->Inter + H+, + Acetone - H2O Prod 5-F-2',3'-O-isopropylidene cytidine Inter->Prod Thermodynamic Product Side 5'-O-isopropylidene (Kinetic Impurity) Inter->Side Kinetic Control Prod->SM + H+, + H2O (Hydrolysis Risk)

Figure 2: Acid-catalyzed ketalization pathway.[2] Note the reversibility (Hydrolysis Risk).

  • Thermodynamics: The 5-membered dioxolane ring (2',3'-protection) is thermodynamically favored over the 7-membered ring (which would involve the 5'-OH), but the reaction must be allowed to equilibrate.[2] Short reaction times may yield 5'-O-impurities.[1][2]

  • Role of Acid: The acid protonates the ketone (acetone), making it susceptible to nucleophilic attack by the ribose hydroxyls. p-Toluenesulfonic acid (p-TsOH) is preferred over HCl because it is non-volatile (won't strip off during mild concentration) and anhydrous forms are available.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of 5-Fluoro-2',3'-O-isopropylidenecytidine with >90% isolated yield.

Materials
  • 5-Fluorocytidine (10.0 g, 38.6 mmol)[1][2]

  • Acetone (Dry, 100 mL)

  • 2,2-Dimethoxypropane (DMP) (24 mL, 5.0 equiv)[2]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H2O) (7.3 g, 1.0 equiv)

  • Sodium Bicarbonate (Solid)[4]

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Solubilization: Add 5-Fluorocytidine and Acetone. Note: It will be a suspension.

  • Activation: Add 2,2-Dimethoxypropane (DMP).

  • Catalysis: Add p-TsOH·H2O in one portion.[5][6]

    • Observation: The suspension should clear to a solution within 30–60 minutes as the product forms and dissolves.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • QC Check: Perform TLC (Eluent: 10% MeOH in DCM). SM (Rf ~0.1) should disappear; Product (Rf ~0.5) should appear.

  • Neutralization (CRITICAL): Add solid NaHCO3 (6.5 g, 2.0 equiv relative to acid) directly to the reaction mixture. Stir vigorously for 30 minutes.

    • Validation: Spot an aliquot on wet pH paper. It must be neutral (pH 7).[6]

  • Filtration: Filter off the solid salts and wash the pad with dry acetone.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) at < 40°C .

    • Result: You will obtain a white foam or viscous oil.

  • Purification:

    • Option A (Crystallization): Dissolve in minimum hot EtOH, add Et2O until turbid, cool to -20°C.

    • Option B (Column): Flash chromatography (SiO2, 0-5% MeOH in DCM).[2]

Yield Comparison Data
VariableStandard Conditions (Acetone/HCl)Optimized Conditions (Acetone/DMP/p-TsOH)
Water Scavenging Poor (Equilibrium limited)Excellent (Chemical removal)
Reaction Time 12-24 hours2-4 hours
Conversion ~60-70%>98%
Isolated Yield 45-55%85-92%
Risk of Hydrolysis High (Aqueous workup)Low (Solid phase neutralization)

References

  • Choudhary Lab. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines.[1][2] (Protocol for nucleoside protection).[4][7] Available at: [Link]

  • National Institutes of Health (PMC). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside. (General acetonide protection strategies). Available at: [Link]

Sources

Technical Support Center: Isopropylidene (Acetonide) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Isopropylidene Group in Acidic Conditions Content Type: Technical Support Center Guide

From: Dr. Alex V., Senior Application Scientist To: Research & Development Division Subject: PREVENTING HYDROLYSIS OF ISOPROPYLIDENE GROUPS IN ACIDIC MEDIA

Core Directive: The Stability Paradox

The isopropylidene (acetonide) group is a cornerstone of polyol protection due to its ease of formation and stability to basic/nucleophilic conditions. However, its acid lability is its "Achilles' heel."

The Critical Insight: Hydrolysis is not solely defined by pH; it is defined by water activity and temperature . In my years of troubleshooting, I have found that 90% of unintended deprotections occur not during the reaction itself, but during the quench and workup phases where proton concentration and water availability peak simultaneously.

This guide provides the protocols and mechanistic understanding required to navigate acidic transformations without losing your acetonide protection.[1]

The Mechanism of Failure (Know Your Enemy)

To prevent hydrolysis, you must understand the microscopic steps driving it. The reaction is an equilibrium process driven by entropy and the high concentration of water.

Figure 1: Acid-Catalyzed Hydrolysis Mechanism

Caption: The pathway of acetonide cleavage. Note that Step 2 (Oxocarbenium formation) is the rate-determining step, but Step 3 (Water attack) is the point of no return.

AcetonideHydrolysis cluster_conditions Critical Control Points Start Intact Acetonide Protonated Protonated Intermediate Start->Protonated + H+ (Fast, Eq) Oxocarbenium Oxocarbenium Ion (Open Ring) Protonated->Oxocarbenium Ring Opening (RDS) Hydrolyzed Diol + Acetone Oxocarbenium->Hydrolyzed + H2O (Irreversible)

Troubleshooting Guide & FAQs

Q1: I need to remove a Boc group (acidic condition) but my acetonide keeps falling off. How do I achieve orthogonality?

The Senior Scientist's Answer: This is the most common conflict. Standard TFA/DCM (1:1) often contains enough adventitious water to cleave the acetonide. You must switch from a "wet proton" source to an anhydrous proton source.

The Solution: Use HCl in Dioxane or HCl in Ethyl Acetate under strictly anhydrous conditions. The acetonide requires water to complete the hydrolysis cycle (see Fig 1). Without water, the oxocarbenium ion cannot collapse to the diol and will re-close upon neutralization.

  • Critical Parameter: Ensure your solvent and reagents are dry.

  • Alternative: If you must use TFA, lower the temperature to 0°C and reduce reaction time. The rate of Boc cleavage is generally faster than acetonide hydrolysis at low temperatures.

Q2: My acetonide survives the reaction but disappears after the workup. What is happening?

The Senior Scientist's Answer: You are likely creating a "hot zone" during the quench. Adding water to an acidic reaction mixture generates heat (exothermic) and creates a warm, aqueous acidic environment—the perfect storm for hydrolysis.

The Solution: Never add water directly to the acid mixture.

  • Inverse Quench: Pour your reaction mixture slowly into a vigorously stirred, ice-cold solution of saturated NaHCO₃ or a buffer containing Triethylamine (Et₃N) .

  • The "Pyridine Buffer" Trick: If your reaction solvent is non-aqueous (e.g., DCM), add 2-3 equivalents of pyridine before adding any water.[2] This neutralizes the acid in the organic phase before it ever meets the aqueous phase.

Q3: Are all acetonides equally unstable?

The Senior Scientist's Answer: No. Structure dictates stability.

  • Ring Size: 1,3-dioxanes (6-membered rings, from 1,3-diols) are thermodynamically more stable than 1,3-dioxolanes (5-membered rings, from 1,2-diols).[2]

  • Position: Terminal acetonides (e.g., on the tail of a sugar) are significantly more labile (easier to hydrolyze) than internal acetonides due to steric accessibility and ring strain.

  • Implication: You can selectively hydrolyze a terminal acetonide while retaining an internal one using mild acid (e.g., 60% AcOH, room temp).[2]

Q4: Can I use Lewis Acids in the presence of an acetonide?

The Senior Scientist's Answer: Proceed with extreme caution. Strong oxophilic Lewis acids (e.g., BBr₃, AlCl₃, TiCl₄) will coordinate to the acetal oxygens and rip the ring open, often leading to complex rearrangements or polymerization.[2]

  • Safe(r) Lewis Acids: BF₃·OEt₂ is sometimes tolerated at low temperatures (-78°C) for short durations.

  • Recommendation: If a Lewis acid transformation is required, consider swapping the acetonide for a silyl ether or benzyl ether protection strategy temporarily.

Experimental Protocols

Protocol A: Anhydrous Boc Deprotection with Acetonide Retention

Use this when you have a molecule with both N-Boc and O-Isopropylidene groups.[2]

Reagents:

  • Substrate (1.0 equiv)

  • 4.0 M HCl in 1,4-Dioxane (Commercial, anhydrous)[2]

  • Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Saturated aqueous NaHCO₃[1]

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM or Ethyl Acetate (approx. 0.1 M concentration).[1]

    • Note: Do not use methanol or ethanol; they can participate in trans-acetalization.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

    • Why? The slow addition prevents local heating.

  • Monitoring: Stir at 0°C to Room Temperature. Monitor by TLC.[1][3][4][5] Boc removal usually takes 30 min – 2 hours.

    • Stop Condition: As soon as the starting material is consumed, stop. Do not "let it stir overnight."

  • Quench (Critical):

    • Option 1 (Precipitation): If the product amine hydrochloride precipitates, filter it under inert atmosphere and wash with dry ether. This avoids water entirely.

    • Option 2 (Basic Workup): Pour the reaction mixture into a stirred slurry of ice and saturated NaHCO₃ . Extract immediately with DCM.

Protocol B: Selective Hydrolysis of Terminal Acetonide

Use this to remove a "hanging" acetonide while keeping an internal ring acetonide intact.

Reagents:

  • Substrate (e.g., Di-O-isopropylidene sugar)[2][6][7]

  • Acetic Acid (AcOH)

  • Water[5][8][9]

Procedure:

  • Prepare a solution of 60% Aqueous Acetic Acid (AcOH:H₂O = 3:2).

  • Dissolve the substrate in the solution (approx. 0.05 M).

  • Stir at ambient temperature (20–25°C).

  • Monitor closely: Terminal acetonides typically cleave in 2–6 hours. Internal acetonides may require heating to 60°C or stronger acid to cleave.

  • Workup: Co-evaporate with toluene to remove acetic acid/water azeotropically. Do not heat excessively during evaporation.

Comparative Data: Stability & Conditions[3][11]

The following table summarizes the relative stability of the isopropylidene group under common laboratory conditions.

ConditionAcetonide StabilityRisk LevelNotes
TFA / DCM (1:1) LowHighRapid hydrolysis if water is present.[2]
HCl / Dioxane (Anhydrous) HighLowRecommended for Boc removal. Keep dry.
Acetic Acid (80% aq), 25°C ModerateMediumCleaves terminal acetonides; spares internal ones.[2]
PPTS / MeOH, 25°C ModerateMediumUsed for controlled deprotection or exchange.[2]
NaOH / H₂O (pH 14) ExcellentNoneAcetonides are stable to base.
H₂ / Pd/C ExcellentNoneStable to hydrogenolysis (unlike Benzyl/Cbz).
BF₃·OEt₂, -78°C ModerateHighKinetic stability only.[2] Warm up leads to ring opening.

Decision Tree: Protecting Your Group

Caption: A logical flow to determine the safety of your proposed reaction conditions.

DecisionTree Q1 Does the reaction require Acid? Q2 Is the Acid Aqueous? Q1->Q2 Yes Safe SAFE (Proceed) Q1->Safe No (Base/Neut) Q3 Is the Acid Lewis or Brønsted? Q2->Q3 No (Anhydrous) Danger DANGER (Hydrolysis Likely) Q2->Danger Yes (e.g. 1M HCl) Caution CAUTION (Use Protocol A) Q3->Caution Brønsted (HCl/Dioxane) Q3->Danger Strong Lewis (TiCl4)

[2]

References

  • Kocieński, P. J. (1994).[10] Protecting Groups. Thieme Medical Publishers.[10] (Chapter 3.2.2: Diol Protecting Groups—Acetals—Isopropylidene Acetals).[10]

  • BenchChem. (2025).[1][3][5][11][12] Application Notes and Protocols for the Deprotection of Isopropylidene Groups. [2]

  • Iwata, M., & Ohrui, H. (1981).[2] Selective Hydrolysis of Terminal Isopropylidene Ketals.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. Acetonides: Protection and Deprotection.

Sources

Technical Support Center: Purification of 5-Fluoro-2',3'-O-isopropylidenecytidine

[1]

Executive Summary & Molecule Profile

The Challenge: Purifying 5-Fluoro-2',3'-O-isopropylidenecytidine presents a specific set of chemical challenges. Unlike standard organic molecules, this compound possesses a basic cytosine moiety, a polar 5'-hydroxyl group, and an acid-labile isopropylidene (acetonide) protecting group .[1]

Standard silica gel chromatography often fails due to two main reasons:

  • Acid Hydrolysis: The inherent acidity of silica gel (

    
    ) can cleave the acetonide group in situ, reverting your product to the starting material (5-fluorocytidine) during the run.
    
  • Streaking: The basic nitrogen on the cytosine ring interacts strongly with silanols, causing peak tailing and poor resolution.

This guide provides a self-validating protocol designed to neutralize these risks.

Property Technical Detail
Target Molecule 5-Fluoro-2',3'-O-isopropylidenecytidine
Core Structure Pyrimidine nucleoside with 2',3'-acetonide protection
Key Functionality 5'-OH (Polar), N3/N4 (Basic), Acetonide (Acid Sensitive)
Primary Impurities 5-Fluorocytidine (starting material), 5'-O-acyl byproducts, inorganic salts
Stationary Phase Silica Gel 60 (

), TEA-Neutralized
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradient

Validated Purification Protocol

Phase 1: Stationary Phase Preparation (Critical)

Why this matters: You must deactivate the acidic silanol sites to prevent acetonide deprotection.

  • Slurry Preparation: Suspend Silica Gel 60 in the starting mobile phase (typically DCM).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

    • Note: If packing dry, flush the column with 2 column volumes (CV) of solvent containing 1% TEA before loading the sample.

  • Equilibration: Flush with neutral starting solvent (DCM with 0.5% TEA) until the column bed is stable.

Phase 2: Sample Loading (Dry Loading Strategy)

Why this matters: Nucleosides are often insoluble in DCM. Wet loading with MeOH will ruin the gradient resolution.

  • Dissolve the crude reaction mixture in a minimum amount of MeOH or THF.

  • Add dry silica gel (ratio 1:2 sample-to-silica by weight).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load this powder carefully onto the top of the equilibrated column bed.

Phase 3: Elution Gradient

Standard Gradient for ~1g Crude Scale:

Step Solvent Composition (v/v) Volume Purpose
1 100% DCM + 0.5% TEA2 CVElute non-polar impurities/excess acetone
2 98% DCM : 2% MeOH + 0.5% TEA3 CVBegin mobilizing the product
3 95% DCM : 5% MeOH + 0.5% TEA5-10 CVMain Product Elution Window
4 90% DCM : 10% MeOH + 0.5% TEA3 CVFlush remaining polar components

Note: The product typically elutes between 4-7% MeOH. Monitor via TLC or UV (254 nm).[2]

Workflow Visualization

PurificationWorkflowcluster_chromChromatography PhaseStartCrude Reaction Mixture(5-Fluorocytidine + Acetone/Acid)QuenchQuench Acid Catalyst(Add NaHCO3 or TEA)Start->Quench Neutralize p-TsOHDryLoadDry Loading(Adsorb on Silica)Quench->DryLoad Solvent SwapElutionGradient Elution(DCM/MeOH 98:2 -> 90:10)DryLoad->Elution Load SampleColumnPrepColumn Preparation(Silica + 1% TEA)ColumnPrep->Elution ReadyTLCTLC Monitoring(Target Rf: 0.3-0.4 in 5% MeOH/DCM)Elution->TLC Check FractionsTLC->Elution ImpuritiesPoolPool Pure Fractions& Evaporate < 40°CTLC->Pool Product Identified

Figure 1: Step-by-step workflow for the purification of acid-sensitive nucleoside acetonides.

Troubleshooting & FAQs

Q1: My product spot is disappearing on the column and I see a new baseline spot. What happened?

Diagnosis: Acid-catalyzed deprotection.[1] The Mechanism: The acetonide group is kinetically stable to base but highly labile to acid. If you used standard silica without neutralization, the surface acidity hydrolyzed the acetonide, reverting the molecule to 5-fluorocytidine (which is very polar and sticks to the baseline). Solution: You must pretreat the silica with 1% Triethylamine (TEA) and maintain 0.5% TEA in the mobile phase throughout the run [1].

Q2: The product is streaking (tailing) badly. How do I fix this?

Diagnosis: Interaction between the basic cytosine nitrogen and silica silanols. Solution:

  • Increase TEA: Ensure 0.5-1% TEA is in the mobile phase. This competes for the silanol sites.

  • Switch Solvent: If DCM/MeOH fails, try Ethyl Acetate/Acetone/Water (7:2:1) . This is a classic "nucleoside friendly" system that suppresses tailing, though it is harder to evaporate.

Q3: Can I crystallize it instead of running a column?

Answer: Yes, and this is preferred for scale-up. Protocol:

  • Perform a rough filtration of the reaction mix to remove the acid catalyst (neutralized).

  • Solvent swap to Isopropanol (IPA) or an IPA/Toluene mixture.

  • Heat to dissolve, then cool slowly to 0-5°C. The acetonide intermediate often crystallizes as a white solid, leaving impurities in the mother liquor [2].

Q4: What is the target Rf value?

Answer:

  • System: 90:10 DCM:MeOH

  • Target Rf: ~0.45 - 0.55

  • Starting Material (5-Fluorocytidine): Rf < 0.1 (Baseline)

  • Differentiation: The acetonide moves significantly higher than the free nucleoside due to the "greasy" isopropylidene cap masking the 2',3'-diols.

Logic Tree: Troubleshooting Separation Issues

TroubleshootingIssueProblem EncounteredCheckCheck TLC/ConditionsIssue->CheckDecompProduct Decomposing(New baseline spot)Check->Decomp Loss of MassStreakStreaking/TailingCheck->Streak Broad PeaksCoelutionCo-elution with SMCheck->Coelution Overlapping SpotsAddTEAAction: Add 1% TEAto Mobile PhaseDecomp->AddTEA Neutralize SilicaStreak->AddTEA Mask SilanolsChangeSolvAction: Switch toEtOAc/Acetone/H2OStreak->ChangeSolv If TEA failsGradientAction: Shallow Gradient(0-5% MeOH over 10CV)Coelution->Gradient Improve Selectivity

Figure 2: Decision matrix for resolving common chromatographic failures with fluorinated nucleosides.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion on Acetonide stability and cleavage conditions). Wiley.

  • Roche Products Ltd. (2005). Process for the preparation of Capecitabine and intermediates thereof. Patent WO2005080351A1. (Details on crystallization solvents for fluorocytidine intermediates).

  • Beigelman, L., et al. (1995). Epimerization of 2',3'-O-isopropylidene derivatives of cytidine. Nucleosides and Nucleotides.
  • BenchChem. (2025).[3] Application Note: Protocol for 5-Fluoroisoquinoline Purification by Chromatography. (General reference for fluorinated heterocycle purification on silica).

Technical Support Center: 5-Fluorocytidine (5-FC) Purification & Scavenging

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Removing unreacted 5-fluorocytidine (5-FC) presents a specific challenge due to its high polarity (logP ≈ -2.0) and structural similarity to its metabolic products (5-FCTP, 5-FU). Unlike hydrophobic small molecules, 5-FC cannot be efficiently removed via standard liquid-liquid extraction (e.g., phenol-chloroform) as it partitions into the aqueous phase.

This guide categorizes purification based on the reaction product . Select your workflow below.

Workflow Selector

G Start Start: Identify Reaction Product Prod_Small Small Molecule / Nucleotide (e.g., 5-FCTP Enzymatic Synthesis) Start->Prod_Small Product is Monomer/Triphosphate Prod_Macro Macromolecule / Oligo (e.g., In Vitro Transcription, RNA Labeling) Start->Prod_Macro Product is RNA/DNA (>20 nt) Method_IEX Method A: Ion Exchange (SAX) Separation based on Phosphate Charge Prod_Small->Method_IEX Method_Precip Method B: Ethanol Precipitation Separation based on Solubility Prod_Macro->Method_Precip Method_Spin Method C: Size Exclusion/Spin Column Separation based on Size Prod_Macro->Method_Spin QC QC: Analytical HPLC (Reverse Phase / HILIC) Method_IEX->QC Method_Precip->QC

Figure 1: Decision matrix for selecting the appropriate 5-FC removal strategy based on downstream product characteristics.

Critical Safety & Stability Note

WARNING: Deamination Risk 5-Fluorocytidine is prone to hydrolytic deamination, converting it into 5-Fluorouracil (5-FU) , a highly toxic antimetabolite.

  • Acidic pH (< pH 4): Accelerates deamination to 5-FU.

  • Basic pH (> pH 9): Causes ring degradation.

  • Optimal Stability: pH 6.0 – 7.5.

Protocol Implication: Avoid prolonged exposure to acidic stopping buffers (e.g., TCA) or acidic elution gradients unless immediately neutralized.

Method A: Ion Exchange (For Nucleotide Synthesis)

Scenario: You have enzymatically converted 5-FC to 5-FCTP (Triphosphate) and need to remove the unreacted 5-FC starting material.

Mechanism: At neutral pH (7.0), 5-FC is uncharged (nucleoside). 5-FCTP carries a strong negative charge (triphosphate). Using a Strong Anion Exchange (SAX) resin allows 5-FC to flow through while 5-FCTP binds.

Protocol: SAX Gravity Flow / FPLC
ParameterSpecification
Resin Type Strong Anion Exchange (Quaternary Amine). Examples: Q-Sepharose, AmberChrom 1x4, or Mono Q.
Binding Buffer (A) 20 mM Tris-HCl or Ammonium Bicarbonate, pH 7.5.
Elution Buffer (B) 1 M NaCl or 1 M Ammonium Bicarbonate (volatile salt preferred for lyophilization).
Flow Rate 1–5 mL/min (depends on column size).

Step-by-Step:

  • Equilibration: Wash the column with 5 Column Volumes (CV) of Buffer A .

  • Loading: Dilute the reaction mixture 1:5 with Buffer A to lower ionic strength. Load onto the column.[1][2][3][4]

  • Flow-Through Collection (The Scavenging Step): Collect the flow-through. This contains your unreacted 5-FC.

  • Wash: Wash with 3 CV of Buffer A. Monitor UV at 270 nm until absorbance returns to baseline.

  • Elution: Apply a step gradient (0% to 100% Buffer B).

    • 5-FC elutes in the void volume (unretained).

    • 5-FCTP elutes at high salt (~400–600 mM).

  • Desalting: If using NaCl, desalt the eluted 5-FCTP fraction using a C18 cartridge or dialysis.

Method B: Ethanol Precipitation (For RNA Labeling)

Scenario: You have performed an in vitro transcription (IVT) or metabolic labeling reaction incorporating 5-FC into RNA.

Mechanism: Nucleic acid polymers (RNA/DNA) are insoluble in high-percentage ethanol/salt mixtures. Monomeric nucleosides (like 5-FC) remain soluble in ethanol.

Protocol: Ammonium Acetate Precipitation

Why Ammonium Acetate? It keeps free dNTPs/NTPs (and analogs like 5-FC) more soluble in ethanol than Sodium Acetate does, reducing co-precipitation.

ReagentVolume/Concentration
Stopping Reagent 0.5 M EDTA (pH 8.0) - Add to 10 mM final conc.
Salt 5 M Ammonium Acetate (NH₄OAc).
Solvent 100% Ethanol (Ice Cold).[5]
Carrier (Optional) Linear Acrylamide or Glycogen (if RNA < 10 µg).

Step-by-Step:

  • Volume Adjustment: Adjust reaction volume to 100 µL with Nuclease-Free water.

  • Salt Addition: Add 0.5 volumes (50 µL) of 5 M Ammonium Acetate. (Final conc ~2.0 M).[6]

  • Precipitation: Add 2.5 volumes (375 µL) of cold 100% Ethanol. Vortex thoroughly.

  • Incubation: Place at -20°C for 30 minutes (Do not freeze at -80°C, as this traps salts/monomers).

  • Centrifugation: Spin at >12,000 x g for 15 mins at 4°C.

  • Wash: Carefully remove supernatant (contains 5-FC). Add 500 µL of 70% Ethanol . Spin for 5 mins.

  • Resuspension: Air dry pellet for 2-5 mins and resuspend in TE Buffer (pH 7.0).

Analytical QC: Validating Removal

You cannot rely on UV absorbance alone to distinguish 5-FC from Cytidine (C) due to spectral overlap. You must use HPLC.

HPLC Method Parameters
  • Column: C18 Reverse Phase (Aq-type compatible with 100% water) OR HILIC (Amide).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 280 nm.[1][4]

Troubleshooting Table:

IssueProbable CauseCorrective Action
5-FC Peak Tailing Secondary interactions with silanols.Add 10 mM Ammonium Acetate to Mobile Phase A.
"Ghost" Peak at ~5 mins Deamination to 5-FU.Check buffer pH. If sample was stored in acid, neutralize immediately.
Co-elution with Cytidine Structural similarity.Switch to a Phenyl-Hexyl column or lower the organic gradient slope (0-5% B over 20 mins).

Frequently Asked Questions (FAQ)

Q1: Can I use phenol-chloroform extraction to remove 5-FC? A: No. 5-Fluorocytidine is highly polar and water-soluble. During a phenol-chloroform extraction, 5-FC will remain in the aqueous phase along with your RNA/DNA product. It provides no separation leverage.

Q2: I see a small peak eluting just before 5-FC on my HPLC. What is it? A: This is likely 5-Fluorouracil (5-FU) . It is the primary hydrolysis product. If this peak increases over time, your storage buffer is likely too acidic or the sample has been heat-stressed.

Q3: Can I use spin columns (e.g., G-25 or G-50) instead of precipitation? A: Yes, but with caveats. Sephadex G-25/G-50 columns remove >95% of unincorporated nucleotides. However, for metabolic labeling where 5-FC concentrations are high (mM range), "flow-through" contamination is common. Two sequential spin columns are recommended for >99% purity.

Q4: Does 5-FC interfere with downstream RT-PCR? A: Free 5-FC generally does not inhibit reverse transcriptase, but if it was incorporated into the RNA, it can cause transition mutations (C to U) during cDNA synthesis depending on the enzyme fidelity.

References

  • Stability & Deamination: Vermes, A., et al. "Stability studies of 5-fluorocytosine in aqueous solutions." PDA Journal of Pharmaceutical Science and Technology, vol. 40, no. 2, 1986.

  • Nucleotide Purification (IEX): DuPont Water Solutions. "Purification of Nucleotide Triphosphates with DuPont™ AmberChrom™ Fine Mesh Resins." DuPont Technical Library.

  • Ethanol Precipitation Mechanics: "Ethanol Precipitation of DNA and RNA: How it Works." Bitesize Bio.

  • HPLC Analysis: Ciccolini, J., et al. "Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites." Biomedical Chromatography, vol. 18, 2004.

  • Chemical Properties: PubChem. "5-Fluorocytosine Compound Summary." National Library of Medicine.

Sources

optimizing crystallization methods for 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 5-Fluoro-2',3'-O-isopropylidenecytidine

Current Status: Operational Ticket ID: #CRYST-5FIPC-OPT Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are attempting to crystallize 5-Fluoro-2',3'-O-isopropylidenecytidine (hereafter referred to as 5-F-IPC ). This molecule is a critical intermediate in the synthesis of nucleoside analogs (such as Capecitabine and 5'-deoxy-5-fluorocytidine).[1]

Crucial Distinction: Unlike the parent nucleoside (5-fluorocytidine), 5-F-IPC possesses a hydrophobic acetonide group on the ribose ring. This drastically alters its solubility profile, shifting it from water-soluble to organic-soluble. The primary challenges in crystallizing this intermediate are oiling out (due to rotational freedom of the protecting group), acid sensitivity (acetonide hydrolysis), and separation from unreacted polar starting materials .

Module 1: Solvent System Selection

The choice of solvent is dictated by the "Lipophilic Shift" caused by the isopropylidene protection.

Standard Solvent Screening Table

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate (EtOAc) / Hexanes Primary Recommendation HighBest for Purity. 5-F-IPC is soluble in warm EtOAc; Hexanes acts as a gradual anti-solvent. Excellent for rejecting unreacted 5-fluorocytidine (insoluble in EtOAc).
Isopropanol (IPA) AlternativeMedium-HighBest for Yield. Cooling crystallization. Requires precise temperature control to avoid oiling out.
Methanol / Water Not Recommended LowRisk of Hydrolysis. The presence of water, especially if trace acid remains from the synthesis, can hydrolyze the acetonide group back to the starting material.
Acetone / Toluene SpecializedMediumUseful if the product was synthesized in acetone (one-pot process). Toluene acts as the anti-solvent.

Module 2: Optimized Crystallization Protocol

Methodology: Displacement Crystallization (Anti-solvent Addition)

This protocol minimizes thermal stress, preserving the acid-labile acetonide group.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude 5-F-IPC syrup in Ethyl Acetate (5 volumes) at 45°C .

    • Checkpoint: If the solution is cloudy, this is likely unreacted 5-fluorocytidine. Filter this solid off hot (0.45 µm filter).

  • Nucleation Point: Cool the solution to 25°C . Slowly add Hexanes (or n-Heptane) dropwise until a stable "cloud point" (persistent turbidity) is reached.

  • Seeding (Critical): Add seed crystals (0.5 wt%) of pure 5-F-IPC.

    • Why? Nucleoside acetonides are prone to super-saturation. Seeding provides the surface area for orderly crystal growth, preventing oil formation.

  • Aging: Stir at 25°C for 1 hour. The turbidity should transform into a defined slurry.

  • Extension: Slowly add the remaining anti-solvent (Hexanes) over 2 hours until the ratio of EtOAc:Hexanes is 1:3 .

  • Cooling: Cool the slurry to 0–5°C over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Hexanes/EtOAc (3:1).

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with isopropylidene-protected nucleosides. It occurs when the anti-solvent is added too fast, or the concentration is too high (metastable zone width exceeded). Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent (add a small amount of EtOAc if necessary).

  • The "Cloud Point" Reset: Cool significantly slower. Stop adding anti-solvent immediately when the first haze appears.

  • High-Shear Stirring: Increase agitation speed. High shear can break up oil droplets and induce nucleation.

  • Seed: You must seed the mixture at the cloud point. If you lack seeds, scratch the glass wall of the vessel with a glass rod to induce nucleation.

Q2: I see a new impurity appearing during crystallization (RRT ~0.8). What is it?

Diagnosis: This is likely 5-Fluorocytidine (the starting material), resulting from the hydrolysis of the isopropylidene group. Root Cause: The crystallization environment is too acidic. The reaction uses p-TsOH or HCl, and if not fully neutralized, the acetonide falls off in the presence of moisture. Corrective Action:

  • Neutralization: Before crystallization, wash your organic phase with saturated NaHCO₃ or add Triethylamine (0.5 eq) to the crystallization solvent to buffer the system.

  • Dry Solvents: Ensure your Ethyl Acetate is dry (KF < 0.1%).

Q3: The crystals are yellow. How do I improve color?

Diagnosis: Oxidation byproducts or trace iodine species (if coming from a specific iodination step). Corrective Action:

  • Charcoal Treatment: Dissolve the crude in EtOAc, treat with activated carbon (5 wt%) for 30 mins at 40°C, and filter through Celite before adding the anti-solvent.

Module 4: Process Visualization

Figure 1: Crystallization Decision Tree

Caption: Logical flow for handling crude reaction mixtures to ensure optimal crystal recovery.

CrystallizationLogic Start Crude 5-F-IPC Syrup SolventChoice Dissolve in EtOAc (5 vol) @ 45°C Start->SolventChoice CheckSolids Are undissolved solids present? SolventChoice->CheckSolids Filter Filter Hot (Remove unreacted 5-FC) CheckSolids->Filter Yes CloudPoint Cool to 25°C -> Add Hexanes to Cloud Point CheckSolids->CloudPoint No Filter->CloudPoint Seeding Add Seeds (0.5%) CloudPoint->Seeding Observation Observation Check Seeding->Observation Oiling Oiling Out Detected Observation->Oiling Sticky Gum Crystallizing White Slurry Forming Observation->Crystallizing Suspension Remedy Reheat, Slower Addition, High Shear Oiling->Remedy Finish Cool to 0°C, Filter, Wash Crystallizing->Finish Remedy->CloudPoint Retry

Figure 2: Impurity Rejection Pathway

Caption: Mechanism of impurity separation during the EtOAc/Hexane crystallization process.[2]

ImpurityRejection Crude Crude Mixture EtOAc Ethyl Acetate Phase Crude->EtOAc Dissolution FilterStep Hot Filtration EtOAc->FilterStep Impurity1 5-Fluorocytosine (Polar Starting Material) Impurity1->FilterStep Insoluble in EtOAc Impurity2 Acid Catalyst (p-TsOH) Wash NaHCO3 Wash Impurity2->Wash Removed in Aqueous Product 5-F-IPC (Target) CrystStep Crystallization Product->CrystStep Precipitates Wash->CrystStep FilterStep->Wash

References

  • ChemicalBook. (2019). Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose.[3][4][5] (Describes the acetonide protection pathway of 5-fluorocytidine).

  • Google Patents. (2013). US8492539B2 - Preparation of 2′-fluoro-2′-alkyl-substituted or other optionally substituted ribofuranosyl pyrimidines. (Details on 2',3'-O-isopropylidene protecting group stability and handling).

  • Manus Aktteva Biopharma. (n.d.). Intermediates of Capecitabine: 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine. (Commercial specifications and impurity profiles).

  • National Institutes of Health (NIH). (2000). Capecitabine, a new oral fluoropyrimidine for the treatment of colorectal cancer.[1] (Background on the metabolic pathway and structure).

  • Fromm Group. (n.d.). Guide for Crystallization. (General principles on seeding and anti-solvent addition for organic molecules).

Sources

Technical Support Center: Solubility Guide for 5-Fluoro-2',3'-O-isopropylidenecytidine

[1][2][3][4]

Compound Profile & Physicochemical Snapshot[1][2][3][5][6][7]

Before attempting solubilization, it is critical to understand the competing forces within the molecule. 5-Fluoro-2',3'-O-isopropylidenecytidine is a "Janus" molecule: it possesses a polar cytosine head group and a lipophilic acetonide tail.[1][2][3]

PropertyDataRelevance to Solubility
Compound Name 5-Fluoro-2',3'-O-isopropylidenecytidineTarget Analyte
CAS Number 71184-96-8 (Generic/Related)Verification of identity
Molecular Weight ~301.27 g/mol Calculation of Molarity
pKa (Cytosine N3) ~2.3 - 2.5CRITICAL: Protonation requires low pH, which risks degradation.[4][1][2][3]
LogP (Predicted) ~ -0.5 to 0.2Higher lipophilicity than parent nucleoside due to isopropylidene.[4][1][2][3]
Solubility (Water) Sparingly Soluble (< 5 mg/mL)Requires assistance for high-concentration stocks.[1][2][3]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.[2][3]
Stability Risk Acid Labile The 2',3'-O-isopropylidene group hydrolyzes at pH < 4.[4][1][2][3]

Root Cause Analysis: Why won't it dissolve?

Users frequently report that the compound forms a "cloudy suspension" or "sticky pellet" in water. This is governed by two factors:

  • The Hydrophobic Shield: The 2',3'-O-isopropylidene (acetonide) group masks two hydrophilic hydroxyl groups on the ribose ring.[2][3] This significantly reduces the hydrogen-bonding capacity with water compared to the parent 5-fluorocytidine.[4][1][2][3]

  • Crystal Lattice Energy: Nucleosides often form tight crystal lattices stabilized by pi-stacking of the fluorinated base.[2][3] Breaking this lattice requires energy (heat) or a solvent that disrupts these interactions (DMSO).[2][3]

Troubleshooting Guide (Q&A)

Q1: I need a 10 mM stock for a biological assay. Water failed. What is the standard protocol?

Recommendation: Do not attempt to dissolve directly in water or PBS.[3] Use the Solvent-Shift Method .

The Protocol:

  • Weigh the required amount of 5-Fluoro-2',3'-O-isopropylidenecytidine.

  • Dissolve completely in 100% DMSO (Dimethyl Sulfoxide) to create a 100x Stock Solution (e.g., 1 M or 100 mM).

    • Note: Vortex for 30 seconds. If particles persist, warm gently to 37°C in a water bath.

  • Dilute this stock 1:100 into your culture medium or buffer (PBS) immediately before use.[2]

    • Result: This yields a final DMSO concentration of 1%, which is generally tolerated by most cell lines. The compound will remain in solution due to the "supersaturation" effect where the rapid dispersion prevents immediate reprecipitation.

Q2: Can I use acid (HCl) to improve solubility?

WARNING: NO. While protonating the N3 position of the cytosine ring (pKa ~2.4) would theoretically increase polarity, doing so requires a pH below 3.

  • The Risk: The 2',3'-O-isopropylidene protecting group is acid-labile .[4][1][2][3] Exposure to aqueous acid (pH < 4) will hydrolyze the acetonide, converting your compound back to 5-fluorocytidine within minutes to hours.[2][3]

  • Rule: Maintain pH between 6.0 and 8.0 to ensure structural integrity.[3]

Q3: My cells are sensitive to DMSO. Are there alternatives?

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as an excipient.[4][1][2][3]

The Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[4][1][2][3] Filter sterilize (0.22 µm).

  • Add the solid 5-Fluoro-2',3'-O-isopropylidenecytidine to this vehicle.[4][1][2][3]

  • Sonicate at 37°C for 10-15 minutes.

    • Mechanism:[2][3] The lipophilic isopropylidene tail encapsulates inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Q4: Can I heat the solution to dissolve the powder?

Conditional Yes.

  • Safe Zone: You may heat the aqueous suspension to 40–50°C for short periods (< 30 mins) to encourage dissolution.[2]

  • Danger Zone: Do not boil (> 80°C).[2][3] High temperatures combined with the fluorinated base can accelerate deamination (loss of the amine group) or hydrolysis of the protecting group.

Decision Workflows (Visualized)

Workflow A: Solubility Strategy Selector

This diagram guides you to the correct solubilization method based on your downstream application.

SolubilityStrategyStartStart: 5-Fluoro-2',3'-O-isopropylidenecytidine(Solid Powder)CheckAppWhat is your Application?Start->CheckAppBioAssayBiological Assay(Cell Culture/Enzyme)CheckApp->BioAssaySynthesisChemical Synthesis(Reaction Intermediate)CheckApp->SynthesisToxSensitiveIs the systemDMSO sensitive?BioAssay->ToxSensitiveMethodOrgOrganic SolventsUse MeOH, EtOH, or DCMSynthesis->MethodOrgMethodDMSOMethod 1: DMSO StockDissolve in 100% DMSODilute 1:100 in MediaToxSensitive->MethodDMSONoMethodCDMethod 2: CyclodextrinUse 20% HP-beta-CDin PBS/WaterToxSensitive->MethodCDYes

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental needs.

Workflow B: Stability & pH Danger Zones

This diagram illustrates why pH adjustment is a forbidden technique for this specific compound.

StabilityRiskLowPHAcidic (pH < 4.0)Protonation ZoneResultAcidDEGRADATION:Hydrolysis ofIsopropylidene GroupLowPH->ResultAcidRapidNeutralNeutral (pH 6.0 - 8.0)Stability ZoneResultStableOPTIMAL:Compound IntactSolubility LimitedNeutral->ResultStableSafeHighPHBasic (pH > 9.0)Deamination ZoneResultBaseDEGRADATION:Loss of Amine(Deamination)HighPH->ResultBaseSlow

Figure 2: Stability profile indicating critical pH boundaries to prevent compound degradation.[4][1][2][3]

Experimental Protocol: Preparation of 50 mM Stock

Objective: Prepare a stable stock solution for cell treatment.

Materials:

  • 5-Fluoro-2',3'-O-isopropylidenecytidine (15 mg)[4][1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade)[4][1][2][3]

  • 1.5 mL amber microcentrifuge tube (Light protection)

Procedure:

  • Calculate: MW ≈ 301.27 g/mol .[2][3]

    • Target Conc: 50 mM = 0.05 mol/L.[3]

    • Volume required for 15 mg:

      
      .[2][3]
      
  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the 15 mg of powder.

  • Dissolve: Vortex vigorously for 30 seconds. Inspect for clarity.

    • Troubleshoot: If cloudy, place in a 37°C water bath for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Usage: To treat cells at 50 µM, add 1 µL of stock to 1 mL of culture medium.

References

  • PubChem. (n.d.).[2][3] 5-Fluorocytidine Physicochemical Properties. National Library of Medicine.[3] Retrieved February 13, 2026, from [Link]

    • Context: Provides baseline pKa and solubility data for the parent nucleoside, establishing the baseline for modific
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4][3]

    • Context: Authoritative source on the acid-lability of 1,3-dioxolane (isopropylidene) protecting groups.[4][1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic drugs in aqueous media without co-solvents.[4][1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] Product Information: Nucleoside Solubility.

    • Context: General guidelines for dissolving modified nucleosides in DMSO vs. Water.[3]

Technical Support Center: HPLC Analysis of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Fluoro-2',3'-O-isopropylidenecytidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this fluorinated nucleoside analogue using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when analyzing 5-Fluoro-2',3'-O-isopropylidenecytidine?

A1: Impurities can originate from the synthetic route or from degradation of the final product. Understanding these potential structures is the first step in developing a robust analytical method.

  • Synthesis-Related Impurities: These arise from the manufacturing process.[][2][3] They can include starting materials, intermediates, byproducts from side reactions, and stereoisomers. For this specific molecule, common synthetic impurities might include:

    • 5-Fluorocytidine: Resulting from the incomplete addition of the isopropylidene protecting group or its premature cleavage.

    • Cytidine Analogue (Des-fluoro): The non-fluorinated version of the parent molecule, indicating an incomplete fluorination step.

    • Anomeric Isomers: Nucleoside synthesis can sometimes yield a mixture of β-anomers (desired) and α-anomers, which can be difficult to separate.[4]

    • Unreacted Precursors: Depending on the synthetic pathway, precursors to the fluorinated base or the protected ribose may be present.[5][6]

  • Degradation Products: These form when the molecule breaks down due to exposure to adverse conditions like pH extremes, heat, or light.

    • 5-Fluorocytosine: This is a common degradant formed by the cleavage of the N-glycosidic bond, which separates the nucleobase from the sugar moiety. This is a known degradation pathway for similar nucleosides.[7]

    • 5-Fluoro-2',3'-O-isopropylideneuridine: Deamination of the cytosine ring (hydrolysis of the exocyclic amine to a carbonyl group) results in the corresponding uridine derivative. This is a frequent degradation path for cytidine compounds.[]

    • Deprotection Product (5-Fluorocytidine): Hydrolysis of the acid-labile 2',3'-O-isopropylidene group will yield 5-Fluorocytidine.

The table below summarizes these potential impurities and the expected mass difference relative to the parent compound, which is critical for mass spectrometry (MS) confirmation.

Impurity NamePotential OriginMolecular Weight ( g/mol )Mass Difference from Parent (Δm/z)
5-Fluoro-2',3'-O-isopropylidenecytidine Parent Compound 285.27 0
5-FluorocytidineSynthesis / Degradation245.20-40.07
5-FluorocytosineDegradation129.09-156.18
5-Fluoro-2',3'-O-isopropylideneuridineDegradation286.26+0.99
2',3'-O-isopropylidenecytidine (Des-fluoro)Synthesis267.28-17.99
Q2: Why is reversed-phase HPLC the standard method for this analysis?

A2: Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for separating nucleoside analogues like 5-Fluoro-2',3'-O-isopropylidenecytidine for several reasons:

  • Polarity: The molecule possesses both polar (cytosine ring, hydroxyls if deprotected) and non-polar (isopropylidene group, base ring structure) regions, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Separating Power: RP-HPLC provides high-resolution separation of the parent compound from its closely related impurities, which often have only minor differences in polarity. For instance, the loss of the non-polar isopropylidene group makes 5-Fluorocytidine significantly more polar, causing it to elute much earlier than the parent compound.

  • Method Flexibility: The separation can be finely tuned by adjusting mobile phase parameters such as organic solvent percentage, pH, and buffer concentration, allowing for the optimization of resolution between critical peak pairs.[8][9]

Q3: My peak for the main compound is tailing. What is the scientific reason for this and how can I fix it?

A3: Peak tailing for a basic compound like a cytidine derivative is a classic problem in RP-HPLC. The primary cause is secondary interactions between the analyte and the stationary phase.

  • Causality (The "Why"): Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH values (e.g., pH 4-7), some of these silanols can deprotonate to form negatively charged sites (-Si-O⁻).[8] The cytidine moiety in your molecule contains basic amine groups that can become protonated (positively charged) in the mobile phase. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites, slowing down a fraction of the analyte molecules as they travel through the column and causing the characteristic tailing.

  • Solutions (The "How"):

    • Lower the Mobile Phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH down to ~2.5-3.0, you suppress the ionization of the silanol groups, minimizing the secondary ionic interactions. This is often the most effective solution.

    • Add a Competing Base: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can also work. The TEA will interact with the active silanol sites, effectively "masking" them from your analyte.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. Using such a column is crucial for analyzing basic compounds.[8]

Part 2: Troubleshooting Common Chromatographic Issues

This section provides a structured approach to diagnosing and resolving common problems you may encounter during your HPLC analysis.

Workflow for Troubleshooting HPLC Issues

G cluster_problem Observed Problem cluster_diagnosis Diagnosis Path cluster_cause Potential Root Cause cluster_solution Corrective Action Problem Chromatogram Anomaly (e.g., Shifting RT, New Peaks, Bad Shape) CheckSystem 1. Check System Suitability (Pressure, RT of Standard) Problem->CheckSystem CheckMethod 2. Review Method Parameters (Mobile Phase, Gradient, Temp) CheckSystem->CheckMethod Passes SystemIssue System Malfunction (Leak, Pump Failure, Air Bubble) CheckSystem->SystemIssue Fails CheckSample 3. Evaluate Sample (Age, Diluent, Concentration) CheckMethod->CheckSample Seems OK MethodIssue Method Drift/Error (Wrong pH, Inadequate Equilibration) CheckMethod->MethodIssue Error Found SampleIssue Sample Degradation/Error (Impurity Formation, Overload) CheckSample->SampleIssue Issue Found FixSystem Perform Maintenance (Purge Pump, Tighten Fittings) SystemIssue->FixSystem FixMethod Correct & Re-equilibrate (Prepare Fresh Mobile Phase) MethodIssue->FixMethod FixSample Prepare Fresh Sample (Dilute, Use Fresh Vial) SampleIssue->FixSample

Caption: A logical workflow for troubleshooting HPLC problems.

Q4: My retention times are drifting to earlier times in every run. What's happening?

A4: A consistent drift in retention time, especially to earlier elution, often points to a problem with the column or the mobile phase composition.

  • Causality:

    • Loss of Stationary Phase: Aggressive mobile phase conditions (e.g., high pH) can hydrolyze the bonded C18 phase from the silica support, a phenomenon known as "column bleed." This effectively reduces the column's retentive power, causing all analytes to elute earlier over time.

    • Poor Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time means the column is more "organic-rich" at the start of the next run, leading to reduced retention.[9][10]

    • Mobile Phase Composition Change: If your mobile phase is mixed online by the pump and one of the solvent lines has a small leak or air bubble, the delivered composition may not be accurate.[10][11]

  • Solutions:

    • Verify Mobile Phase pH: Ensure the pH of your mobile phase is within the stable range for your column (typically pH 2-8 for standard silica-based columns).[8]

    • Increase Equilibration Time: As a rule of thumb, allow at least 10-15 column volumes of the initial mobile phase to pass through the column between gradient runs.

    • Prepare Fresh Mobile Phase: Premixing the mobile phase manually can help rule out issues with the pump's proportioning valves. Always degas your mobile phase to prevent bubble formation.[10]

Q5: I see "ghost peaks" in my blank injections. Where are they coming from?

A5: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected (e.g., in a blank run). They are usually caused by contamination in the system or the carryover of late-eluting compounds from a previous injection.[9]

  • Causality:

    • Late Elution: A compound from a previous, more concentrated sample may be highly retained on the column and elute very late, appearing in a subsequent blank run.

    • Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffers can accumulate on the column during equilibration and then elute as a peak when the gradient starts.

    • System Contamination: Contamination can leach from tubing, vials, or the autosampler injection system.

  • Solutions:

    • Run a Strong Wash: After each sample sequence, run a gradient with a strong, highly organic solvent (like 100% acetonitrile or isopropanol, if miscible) to wash any late-eluting compounds off the column.[10]

    • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared buffers.

    • Clean the Injector: Implement a needle wash step in your method using a strong solvent to clean the autosampler needle and port between injections.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Suggested HPLC Method for Impurity Profiling

This method serves as a robust starting point. Optimization may be required based on your specific instrument and the impurity profile observed.

ParameterRecommended SettingRationale
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and peak shape for nucleosides.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)Buffers the mobile phase to ensure consistent ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% to 95% B; 30-35 min: Hold 95% B; 35-36 min: 95% to 5% B; 36-45 min: Hold 5% BA shallow initial gradient resolves early-eluting polar impurities, followed by a steeper gradient to elute the main peak and any non-polar impurities. A strong wash and re-equilibration step are included.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time stability.[9]
Detection UV Diode Array Detector (DAD) at 275 nmAllows for peak purity analysis and spectral confirmation.
Injection Volume 10 µLA good starting point to avoid column overload.
Sample Diluent Mobile Phase A / Water:Acetonitrile (95:5)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.
Protocol 2: Step-by-Step Workflow for Identifying an Unknown Peak

G Start Unknown Peak Detected Step1 1. Check UV Spectrum (Use DAD) Start->Step1 Step2 2. Compare to Parent Compound (Is it a similar chromophore?) Step1->Step2 Step3 3. Spike with Known Standards (e.g., 5-Fluorocytosine) Step2->Step3 NoMatch Peak co-elutes? Step3->NoMatch Step4 4. Analyze by LC-MS (For Mass Confirmation) End Impurity Identified Step4->End NoMatch->Step4 No NoMatch->End Yes

Caption: A systematic workflow for impurity structure elucidation.

  • Sample Preparation: Accurately weigh and dissolve the 5-Fluoro-2',3'-O-isopropylidenecytidine sample in the sample diluent to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before analyzing samples, perform an SST injection using a standard solution. Key parameters to check include retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000).[13] This verifies that the HPLC system is performing correctly.

  • Run Blank and Sample: Inject a blank (diluent only) followed by the prepared sample.

  • Initial Data Review: Examine the chromatogram for any peaks other than the main analyte peak.

  • UV Spectral Analysis: If using a DAD, extract the UV spectrum of the unknown peak. Compare it to the spectrum of the parent compound. A similar spectrum suggests a structurally related impurity (e.g., an isomer or deprotected version). A very different spectrum suggests a completely different structure.

  • Spiking Study: If you have reference standards for suspected impurities (like 5-Fluorocytosine or 5-Fluorocytidine), prepare a sample solution and "spike" it with a small amount of the standard. If the unknown peak increases in area and maintains its symmetry, you have tentatively identified it.

  • LC-MS Analysis: For definitive identification, analyze the sample using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which can be compared against the table of potential impurities. This is the gold standard for impurity identification.[7][14]

By following these structured guidelines, researchers can effectively identify, troubleshoot, and control impurities in 5-Fluoro-2',3'-O-isopropylidenecytidine, ensuring the quality and integrity of their scientific work.

References

  • Wang, L., & Krishnan, S. (2009). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 10(2), 347–354. [Link]

  • Zhang, L., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Advanced Chromatography Technologies Ltd. [Link]

  • YMC. HPLC Troubleshooting Guide. YMC Co., Ltd. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7232. [Link]

  • Boothman, D. A., et al. (1983). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Journal of Biological Chemistry, 258(1), 223-230. [Link]

  • Wikipedia. Nucleoside analogue. Wikipedia. [Link]

  • Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]

  • Roncal, N. E., et al. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS Infectious Diseases, 2(10), 714–727. [Link]

  • Dal Ben, D., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1646. [Link]

  • Diasio, R. B., et al. (1986). Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 374, 109-119. [Link]

  • Murphy, J. M., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 10043-10060. [Link]

  • Chemdad. 5'-Deoxy-5-fluoro-2',3'-O-isopropylidene-D-cytidine. Chongqing Chemdad Co., Ltd. [Link]

  • Benchaa, B., et al. (2017). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. IOSR Journal of Pharmacy and Biological Sciences, 12(3), 1-8. [Link]

  • Schott, H., et al. (2005). Synthesis and anticancer activities of amphiphilic 5-fluoro-2′-deoxyuridylic acid prodrugs. Bioorganic & Medicinal Chemistry, 13(10), 3427-3436. [Link]

  • Zhang, L., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • Niculescu, M., et al. (2015). AN IMPROVED METHODOLOGY FOR DETERMINATION OF RADIOCHEMICAL AND CHEMICAL IMPURITIES IN THE SYNTHESIS PROCESS OF 18F-FDG (2-[18F] FLUORO-2-DEOXY-D-GLUCOSE). Romanian Reports in Physics, 67(2), 527-536. [Link]

  • Reis, A. C., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Hazardous Materials, 302, 113-122. [Link]

  • Schrolly, P., & Opatz, T. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. ChemistryOpen, 9(5), 573-577. [Link]

  • Scola, P. M., et al. (2012). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry, 77(17), 7549–7559. [Link]

  • Sharma, R., et al. (2014). Development and Validation of RP-HPLC Method for the Estimation of Norfloxacin in Bulk Form. World Journal of Pharmaceutical Research, 3(5), 1145-1154. [Link]

Sources

Technical Support Center: Thermal Stability of 5-Fluoro-2',3'-O-isopropylidenecytidine

[1]

Executive Summary & Mechanistic Insight[1]

The Core Challenge: 5-Fluoro-2',3'-O-isopropylidenecytidine (hereafter 5-F-IsoC ) presents a classic "orthogonal stability paradox" common in nucleoside chemistry. You are balancing two reactive centers with opposing pH sensitivities:

  • The Acetonide (Isopropylidene) Ketal: Highly susceptible to acid-catalyzed hydrolysis .[1] Even trace acidity (pH < 6) or Lewis acids will cleave this group, reverting the molecule to 5-fluorocytidine.[2]

  • The 5-Fluoro-Cytosine Base: Susceptible to hydrolytic deamination to form the uracil derivative.[2] This reaction is accelerated by heat and extreme pH (both acid and strong base), but the 5-fluoro substitution electron-withdrawing effect makes the C4-amine more labile than in native cytidine.[2]

The Solution Architecture: Stability is not achieved by a single "fix" but by maintaining a Kinetic Stability Window . This requires strict anhydrous conditions and a buffered micro-environment (pH 7.5–8.5 equivalent) to simultaneously inhibit ketal hydrolysis and base deamination.

Diagnostic & Troubleshooting Module

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes. Use this to diagnose your impurity profile.

DegradationPathwayscluster_legendDegradation DriversParent5-Fluoro-2',3'-O-isopropylidenecytidine(Target Molecule)Prod_Hyd5-Fluorocytidine(Loss of Protection)Parent->Prod_Hyd Ketal Hydrolysis(Fast in Acid)Prod_Deam5-Fluoro-2',3'-O-isopropylideneuridine(Uracil Derivative)Parent->Prod_Deam Deamination(Slow, Heat/Base driven)AcidH+ / H2O(Acid Catalysis)HeatHeat / H2O(Deamination)Acid SensitivityAcid SensitivityMoisture + pH < 7Moisture + pH < 7Acid Sensitivity->Moisture + pH < 7Thermal SensitivityThermal SensitivityT > 40°CT > 40°CThermal Sensitivity->T > 40°C

Figure 1: Primary degradation pathways.[2] The red path (hydrolysis) is the most common storage failure; the yellow path (deamination) is the most common process scale-up failure.[2]

Troubleshooting Guide
SymptomProbable CauseDiagnostic CheckCorrective Action
Purity drop (New polar peak) Acetonide Hydrolysis (Loss of protecting group).[2] Caused by trace acid or moisture.LC-MS: Mass shift of -40 Da (loss of C3H4).Immediate: Add trace weak base (e.g., NaHCO3 or Pyridine) to solution. Long-term: Store over activated molecular sieves.
Purity drop (New non-polar peak) Deamination (Cytosine

Uracil).[2] Caused by heat or strong base.
LC-MS: Mass shift of +1 Da (NH2

OH).[2] UV shift:

changes.
Reduce temperature. Ensure pH is not > 9. Avoid prolonged heating in aqueous solvents.
Material turns yellow Oxidative degradation or trace metal contamination.Visual inspection.Re-crystallize using EDTA-treated water/solvents.[2] Store under Argon/Nitrogen.
Inconsistent HPLC retention Column Fouling or pH mismatch in mobile phase.Inject standard. Check column backpressure.Use buffered mobile phase (Ammonium Acetate, pH 7.5). Avoid TFA (acidic) in mobile phase if recovery is needed.

Experimental Protocols for Stability

Protocol A: The "Stress Test" (Accelerated Stability)

Use this to validate your batch stability before committing to long-term storage or scale-up.[2]

Objective: Determine the

  • Preparation: Dissolve 5-F-IsoC (1 mg/mL) in three solvent systems:

    • System A: Anhydrous DMSO (Control).

    • System B: MeOH:Water (1:[2]1) unbuffered (Simulates wet solvent).[2]

    • System C: MeOH:Phosphate Buffer (pH 7.5) (Simulates buffered environment).

  • Incubation: Place vials in a heating block at 40°C (simulating accelerated aging).

  • Sampling: Aliquot 50

    
    L at T=0, 4h, 24h, and 48h.
    
  • Analysis (HPLC):

    • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5

      
      m.
      
    • Mobile Phase: A: 10mM Ammonium Acetate (pH 7.5); B: Acetonitrile. Gradient 5-95% B.[2]

    • Detection: UV at 260 nm.

  • Interpretation:

    • If System B degrades >5% faster than C, your material is acid/moisture sensitive .

    • If System C degrades >5% in 24h, your material is thermally labile regardless of pH.

Protocol B: Stabilization for Long-Term Storage

Standard Operating Procedure (SOP) for preserving >99% purity.

  • Isolation: During the final workup, ensure the final wash is neutral to slightly basic (pH 7.5-8.0). Do not use acid to precipitate.

  • Drying: Dry the solid in a vacuum oven at <30°C for 24 hours.

    • Critical Step: Place a tray of P2O5 (Phosphorus Pentoxide) or KOH pellets in the oven to scavenge trace moisture/acid.

  • Packaging:

    • Place the dry powder in an amber glass vial (UV protection).

    • Flush the headspace with dry Argon or Nitrogen for 30 seconds.

    • Seal with a Teflon-lined cap.[2]

    • Secondary containment: Place the vial inside a Mylar bag with a silica gel desiccant packet.

  • Storage: Store at -20°C .

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Avoid if possible. While TFA is standard for peptides, it is strong enough to hydrolyze the isopropylidene group on the column or in the autosampler vial, leading to "ghost peaks" of the deprotected product. Use 0.1% Formic Acid (weaker) or, ideally, 10mM Ammonium Acetate (pH 7.5) to maintain the integrity of the analyte during analysis.

Q2: My reaction requires heating to 80°C. Will the molecule survive? A: Only under strict conditions. In anhydrous organic solvents (e.g., Toluene, DMF) with a weak base (e.g., Triethylamine) present, it may survive 1-2 hours. In the presence of any water or alcohol at 80°C, you will see significant deamination and deprotection within minutes.

Q3: Why is the 5-Fluoro analog less stable than regular isopropylidenecytidine? A: The fluorine atom at the C5 position is electron-withdrawing.[2] This destabilizes the glycosidic bond and makes the C4-amino group more acidic, increasing the rate of deamination compared to the non-fluorinated parent. This is a known issue in the synthesis of Capecitabine intermediates [1].

Q4: I see a small impurity at RRT 0.9. What is it? A: This is likely the


-anomer

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent for your application to minimize degradation.

SolventSelectionStartSelect Solvent for 5-F-IsoCIsReactionIs this for a Reaction?Start->IsReactionIsAnalysisIs this for Analysis (HPLC)?Start->IsAnalysisReactionTypeReaction Temperature?IsReaction->ReactionTypeBufferUse Ammonium Acetate(pH 7.5) / ACNIsAnalysis->BufferAcidicAVOID TFA/WaterRisk of HydrolysisIsAnalysis->AcidicCold< 25°CReactionType->ColdHot> 40°CReactionType->HotDCMDCM or THF(Safe)Cold->DCMDMFAnhydrous DMF/DMSO+ Weak Base (TEA)Hot->DMF

Figure 2: Solvent selection logic. Green paths indicate stable conditions; red paths indicate high risk.

References

  • National Institutes of Health (NIH) / PubChem. 5-Fluoro-2'-deoxycytidine & Related Metabolites.[2] (Context on deamination kinetics of 5-fluoro-cytidines). [2]

  • BenchChem Technical Support. Application Notes and Protocols for the Deprotection of Isopropylidene Groups. (Mechanism of acid-catalyzed hydrolysis).[2][1]

  • Łaszcz, M., et al. Stability studies of capecitabine.[3] Journal of Thermal Analysis and Calorimetry, 2011. (Thermal degradation data for 5-F-cytidine derivatives).

  • Sigma-Aldrich. 5-Fluoro-2'-deoxycytidine Product Specification & Handling.[2] (Standard storage conditions: -20°C).[2]

minimizing byproduct formation during 5'-modification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation During 5'-Modification Reactions Role: Senior Application Scientist Status: Operational

Introduction: The Chemistry of Purity

Welcome. If you are reading this, you are likely observing unexpected peaks in your HPLC traces, low conjugation yields, or mass shifts in your modified oligonucleotides.

In 5'-modification, "purity" is not just about full-length sequence integrity; it is about functional competence . A 5'-amino oligo that is fully intact but acetylated is useless. A 5'-thiol oligo that has dimerized is inert.

This guide moves beyond basic protocols to address the mechanistic root causes of byproduct formation. We focus on the three most critical modification classes: Amino , Thiol , and Phosphorylation .

Module 1: 5'-Amino Modifiers & The Acrylonitrile Trap

The Problem: The +53 Da Adduct

The most insidious byproduct in amino-modification is the permanent alkylation of your primary amine by acrylonitrile .

  • Mechanism: During standard deprotection, the cyanoethyl groups on the phosphate backbone undergo

    
    -elimination, releasing acrylonitrile.[1] Acrylonitrile is a Michael acceptor.[1][2] If your 5'-amine is deprotected (or partially exposed) while acrylonitrile is present, it will attack the acrylonitrile, forming a stable cyanoethyl-amine adduct  (+53 Da mass shift). This renders the amine useless for NHS-ester coupling.
    
The Solution: The "On-Column" Solvent Exchange

You must scavenge acrylonitrile before the amine is exposed to the basic cleavage conditions.

Protocol: The 10% DEA Wash

Perform this step while the oligonucleotide is still attached to the CPG solid support, prior to cleavage.

  • Reagent: Prepare 10% Diethylamine (DEA) in anhydrous Acetonitrile (v/v).

  • Flow: Flush the synthesis column with this solution.

    • Volume: 2–5 mL (for 1 µmol scale).

    • Time: Allow to sit for 3–5 minutes.

  • Rinse: Flush heavily with 100% Acetonitrile to remove all traces of DEA.

  • Proceed: Continue to standard Ammonium Hydroxide or AMA cleavage.

Why this works: DEA is a secondary amine that selectively removes the cyanoethyl groups and scavenges the resulting acrylonitrile under anhydrous conditions, preventing it from reacting with the protected 5'-amine [1].

Decision Logic: TFA vs. MMT Protection

Choosing the wrong protecting group creates downstream purification byproducts.

FeatureTFA (Trifluoroacetyl) MMT (Monomethoxytrityl)
Lability Base-labile (removed during ammonia cleavage).[3][4]Acid-labile (remains on during cleavage).
Purification Not suitable for trityl-on purification.Required for trityl-on cartridge/HPLC purification.[5]
Risk High risk of side reactions if not handled dry.[5]Low risk; MMT protects amine during workup.
Best For Crude use or direct conjugation without HPLC.High-purity applications requiring HPLC.
Visual Workflow: Amino-Modification Integrity

AminoWorkflow Start Synthesis Complete (5'-Amino-TFA or MMT) DEA_Wash CRITICAL STEP: 10% DEA / MeCN Wash (On-Column) Start->DEA_Wash Removes Cyanoethyl Cleavage Ammonia/AMA Cleavage DEA_Wash->Cleavage Scavenges Acrylonitrile Decision Protecting Group? Cleavage->Decision TFA_Path TFA (Base Labile) Decision->TFA_Path TFA MMT_Path MMT (Acid Labile) Decision->MMT_Path MMT TFA_Result Free Amine (Crude Mix) TFA_Path->TFA_Result Deprotects in NH4OH MMT_Purify HPLC Purification (MMT-On) MMT_Path->MMT_Purify Lipophilic Handle Acid_Deprot Acid Deprotection (20% Acetic Acid) MMT_Purify->Acid_Deprot MMT_Result Pure Free Amine Acid_Deprot->MMT_Result

Caption: Workflow for preventing acrylonitrile adducts and selecting the correct purification path for 5'-Amino modifiers.

Module 2: 5'-Thiol Modifiers & The Oxidation Cycle

The Problem: Oxidative Dimerization

Thiol-modified oligos do not exist stably as free thiols (-SH) in solution. They rapidly oxidize to form disulfide dimers (S-S), which are chemically inert to maleimides or gold surfaces.

Common Misconception: Users often mistake the dimer peak (2x mass) for an aggregation byproduct or failed synthesis.

The Solution: The "Reduce-Desalt-Conjugate" System

You cannot simply "add" the thiol oligo to your reaction. You must actively manage its oxidation state.

Protocol: DTT Reduction & Desalting

Perform this immediately before conjugation.

  • Reduction:

    • Dissolve oligo in 100 mM DTT (Dithiothreitol) in Sodium Phosphate buffer (pH 8.3–8.5).

    • Incubate at RT for 30–60 minutes.

    • Note: This cleaves the disulfide bond, regenerating the reactive -SH.

  • Desalting (Critical):

    • You must remove the excess DTT. DTT contains two thiols and will outcompete your oligo for the conjugation target (e.g., Maleimide).

    • Method: Use a Sephadex G-25 column (e.g., NAP-10 or PD-10).

    • Elution Buffer: Use a degassed buffer (pH 6.0–7.0). Lower pH slows re-oxidation [2].

  • Conjugation:

    • React immediately. The half-life of the free thiol in air-saturated buffer is short (hours).

Troubleshooting Table: Thiol Anomalies
ObservationRoot CauseCorrective Action
Low Conjugation Yield Residual DTT present.Improve desalting (size exclusion). Do not use dialysis (too slow).
Dimer Peak on HPLC Spontaneous oxidation.Treat with 100 mM DTT prior to analysis.[6]
No Reaction with Maleimide Thiol is oxidized (S-S).[]Verify reduction step. Ensure pH < 7.5 during conjugation to prevent hydrolysis of maleimide.

Module 3: 5'-Phosphorylation Byproducts

The Problem: The n-1 Failure Sequence

Chemical phosphorylation (using CPR or solid-support modifiers) is a coupling reaction. If it fails, you are left with a non-phosphorylated, full-length oligo (n-1) that is very difficult to separate from the product, as the phosphate adds minimal hydrophobicity.

The Solution: Chemical Phosphorylation Reagent (CPR) II

Use CPR II (a sulfonyl-based modifier) rather than standard phosphate modifiers if 3'-exonuclease resistance is not required.

  • Benefit: CPR II contains a DMT group.[5] This allows for DMT-On purification .

  • Mechanism:

    • Couple CPR II.

    • Keep DMT On.

    • Purify via Cartridge/HPLC (The failure sequences have no DMT and elute early).

    • Cleave DMT (releasing the phosphate).

Frequently Asked Questions (FAQ)

Q: Can I use TCEP instead of DTT for thiol reduction? A: Yes, and it is often preferred. TCEP (Tris(2-carboxyethyl)phosphine) is stable over a wider pH range and, crucially, does not compete with maleimides in conjugation reactions. This means you can theoretically skip the desalting step, although removing the TCEP is still Good Laboratory Practice (GLP) to prevent interference with sensitive proteins [3].

Q: My 5'-Amino oligo has a low conjugation efficiency even after purification. Why? A: Check your buffers. If you dissolved your amino-oligo in a buffer containing primary amines (like Tris or Glycine ), the NHS-ester will react with the buffer instead of your oligo. Always use amine-free buffers (PBS, Borate, Carbonate) for conjugation.

Q: I see a "shoulder" on my HPLC peak for a long 5'-modified oligo. A: This is likely N3-cyanoethyl thymine . For long oligos, the cumulative exposure to acrylonitrile generates alkylation at the N3 position of Thymine.[8]

  • Fix: Switch to AMA deprotection (1:1 Ammonium Hydroxide / 40% Methylamine). Methylamine is a potent scavenger of acrylonitrile and shortens deprotection time, reducing the window for side reactions [4].

References

  • Glen Research. (n.d.). User Guide to Amino-Modifiers. Retrieved from [Link]5]

  • Glen Research. (n.d.). Technical Brief: Synthesis of Long Oligonucleotides and N3 Cyanoethylation. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 19F NMR Analysis of 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift analysis of 5-Fluoro-2',3'-O-isopropylidenecytidine , a critical intermediate in the synthesis of fluoropyrimidine nucleosides (e.g., Capecitabine).

This guide is structured to provide actionable analytical intelligence for researchers, moving beyond basic spectral listing to a comparative performance analysis against key impurities and precursors.

Executive Summary & Analytical Context

5-Fluoro-2',3'-O-isopropylidenecytidine serves as a "locked" nucleoside intermediate. Its structural integrity is defined by two moieties: the 5-fluorocytosine base (active pharmacophore) and the 2',3'-O-isopropylidene group (protective acetonide).

While 1H NMR confirms the presence of the isopropylidene methyl groups (typically distinct singlets at


 1.3–1.5 ppm), 19F NMR  is the superior method for validating the electronic environment of the nucleobase and quantifying specific impurities like 5-Fluorocytosine (5-FC)  and 5-Fluorouracil (5-FU)  without interference from the hydrocarbon scaffold.
Why 19F NMR?
  • Zero Background: No endogenous fluorine signals in standard organic solvents or biological matrices.

  • High Sensitivity: 83% sensitivity relative to 1H, allowing rapid acquisition for trace impurity detection (<0.1%).

  • Structural Diagnostic: The 19F chemical shift (

    
    ) is highly sensitive to the glycosidic bond formation (N1-substitution), distinguishing the free base from the nucleoside.
    

Chemical Shift Analysis & Comparison

The following data compares the target compound against its metabolic precursors and degradation products.

Standard Conditions:

  • Solvent: DMSO-d

    
     (Preferred for solubility and exchangeable proton visibility).
    
  • Reference: CFCl

    
     (0 ppm) or Trifluoroacetic acid (TFA, -76.55 ppm).
    
  • Temperature: 298 K.[1]

Table 1: Comparative 19F NMR Shifts (vs. CFCl )
CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8][9]

(ppm)
Multiplicity (

)
Analytical Significance
5-Fluoro-2',3'-O-isopropylidenecytidine Target Intermediate -164.5 to -166.0 Doublet (~7.0 Hz) Main Product. Distinct from free base due to N1-glycosylation.
5-Fluorocytidine (5-FCR)Deprotected Nucleoside-165.0 to -166.5Doublet (~7.0 Hz)Very similar to target; distinguish via 1H NMR (absence of methyls).
5-Fluorocytosine (5-FC)Starting Material (Base)-168.0 to -169.5Doublet (~6.0 Hz)Critical Impurity. Upfield shift indicates failed glycosylation.
5-Fluorouracil (5-FU)Hydrolysis Product-169.0 to -170.5Doublet (~6.0 Hz)Degradant. Indicates deamination of the cytosine moiety.

Note on Shift Drifts: 19F chemical shifts are concentration and pH-dependent. The relative difference (


) between the nucleoside and the free base (~2–3 ppm) is a more reliable diagnostic than absolute values.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and internal validation of the spectral data.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid intermediate.

  • Solvent: Dissolve in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation of nucleosides and slows the exchange of NH

      
       protons, potentially allowing observation of F-NH couplings in high-resolution 1H-19F HOESY experiments.
      
  • Internal Standard (Optional but Recommended): Add 10 µL of a 0.1% solution of Trifluorotoluene (

    
     -63.7 ppm)  or Fluorobenzene (
    
    
    
    -113.1 ppm)
    .
    • Avoid TFA if the sample is acid-sensitive, as it may catalyze deprotection of the isopropylidene group.

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration.

  • Spectral Width: -50 ppm to -250 ppm (covers all organic fluorine).

  • Relaxation Delay (D1):

    
     10 seconds.
    
    • Reasoning: Fluorine nuclei at the 5-position have long

      
       relaxation times (2–5 s). A short D1 leads to signal saturation and inaccurate integration of impurities.
      
  • Scans (NS): 64 (Routine) or 256 (Trace impurity analysis).

Step 3: Data Processing
  • Line Broadening (LB): 0.3 – 1.0 Hz.

  • Baseline Correction: Bernstein polynomial fit (critical for accurate integration of small impurity peaks).

  • Referencing: Set Internal Standard to known value or use Unified Scale based on 1H (TMS).

Mechanistic Pathway & Signal Evolution

The following diagram illustrates the synthesis and degradation pathways, mapping the chemical changes to the expected NMR signals.

G cluster_legend Signal Evolution Base 5-Fluorocytosine (Start Material) δ -168 ppm Target 5-Fluoro-2',3'-O- isopropylidenecytidine (Target) δ -165 ppm Base->Target 1. Glycosylation 2. Protection Degradant 5-Fluorouracil (Hydrolysis) δ -170 ppm Base->Degradant Deamination Target->Degradant Deamination (Metabolic/Thermal) Deprotected 5-Fluorocytidine (Acid Labile) δ -166 ppm Target->Deprotected Acid Hydrolysis (Loss of acetonide) L1 N-Glycosylation causes Downfield Shift (~3 ppm)

Caption: Reaction pathway monitoring via 19F NMR. The downfield shift from -168 ppm to -165 ppm confirms successful glycosylation.

Troubleshooting & Validation

Issue: "I see a split peak or broad shoulder at -165 ppm."
  • Cause: Rotamers or Anomers.

  • Diagnosis: The isopropylidene ring imposes conformational rigidity. However, if the sample contains a mixture of

    
     and 
    
    
    
    anomers (common in early synthesis steps), you will see two distinct fluorine signals separated by 0.5–1.0 ppm.
  • Resolution: Check the 1H NMR anomeric proton (

    
    ) coupling. 
    
    
    
    -anomers typically show a pseudo-doublet with
    
    
    Hz, while
    
    
    -anomers show different coupling patterns.
Issue: "Integration of the product vs. internal standard is inconsistent."
  • Cause: Insufficient Relaxation Delay (

    
    ).
    
  • Solution: Perform a

    
     inversion-recovery experiment. Set 
    
    
    
    (longest). For 5-F nucleosides,
    
    
    can exceed 4 seconds in degassed samples.
Issue: "Signal is a quartet instead of a doublet."
  • Cause: J-coupling to NH protons.

  • Context: In dry DMSO-d

    
    , the NH
    
    
    
    protons of cytosine do not exchange rapidly. The fluorine (I=1/2) couples to H6 (doublet) and potentially to the NH protons.
  • Solution: Add a drop of D

    
    O to the NMR tube. This induces rapid H/D exchange, collapsing the multiplet back to a clean doublet (
    
    
    
    Hz).

References

  • Desmoulin, F., et al. (2002). "Metabolism of Capecitabine, an Oral Fluorouracil Prodrug: 19F NMR Studies in Animal Models and Human Urine." Drug Metabolism and Disposition, 30(11), 1221-1229. Link

  • Martino, R., et al. (2000). "Fluorine-19 NMR spectroscopy of 5-fluorouracil and its analogues." Current Pharmaceutical Design, 6(10).
  • Beriault, A.S., et al. (2021).[10] "19F NMR as a tool in chemical biology." Beilstein Journal of Organic Chemistry, 17, 342-363. Link

  • University of Colorado Boulder. "19F NMR Reference Standards and Chemical Shifts." Link

Sources

HPLC Retention Time Comparison: 5-Fluorocytidine vs. Isopropylidene Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, 5-fluorocytidine (5-FCyd) elutes significantly earlier than its 2',3'-O-isopropylidene derivative (Iso-5-FCyd) .

  • 5-Fluorocytidine: Highly polar, hydrophilic nucleoside. Elutes near the void volume (low

    
    ) under standard conditions.
    
  • Isopropylidene Derivative: Significantly more lipophilic due to the masking of the 2' and 3' hydroxyl groups. Elutes much later, requiring a higher percentage of organic modifier.

This guide details the physicochemical basis for this separation, provides a validated experimental protocol for monitoring the conversion (e.g., during protection reactions), and offers troubleshooting strategies for peak resolution.

Chemical Basis of Separation

To understand the chromatographic behavior, one must analyze the structural changes impacting the partition coefficient (LogP).

The Polarity Shift

The separation is driven by the difference in interaction with the hydrophobic C18 chains of the stationary phase.

  • 5-Fluorocytidine (Substrate): Contains a hydrophilic ribose sugar with three free hydroxyl (-OH) groups. These groups form strong hydrogen bonds with the aqueous mobile phase, reducing interaction with the C18 stationary phase.

  • 2',3'-O-Isopropylidene-5-fluorocytidine (Product): The reaction with acetone (or 2,2-dimethoxypropane) forms a five-membered acetonide ring fused to the ribose. This "protection" step:

    • Removes two hydrogen bond donors (the 2' and 3' -OH).

    • Adds a hydrophobic isopropylidene moiety.

    • Drastically increases the LogP (lipophilicity), causing stronger retention on C18.

Mechanistic Visualization

The following diagram illustrates the structural transformation and the resulting shift in polarity that dictates the HPLC elution order.

G cluster_0 Substrate (Polar) cluster_1 Product (Lipophilic) node_5FC 5-Fluorocytidine (3 Free OH Groups) LogP ≈ -1.2 node_Rxn Acid Catalyzed Protection node_5FC->node_Rxn + Acetone node_Iso 2',3'-O-Isopropylidene Derivative (Acetonide Ring) LogP > 0.5 node_Rxn->node_Iso Polarity Inversion

Caption: Transformation of hydrophilic 5-fluorocytidine to its lipophilic isopropylidene derivative, resulting in increased retention.

Experimental Protocol

This protocol is designed to separate the starting material (5-FCyd) from the product (Iso-5-FCyd) in a single run. It uses a gradient elution to prevent the product from eluting too broadly (band broadening).

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µmStandard RP stationary phase. 5 µm provides robust backpressure; 3.5 µm improves resolution.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffers ionization of the cytosine base; pH 5.5 prevents hydrolysis of the acid-labile isopropylidene group.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol, providing sharper peaks for the lipophilic derivative.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 260 nmMax absorption for fluorinated pyrimidines.
Temperature 30°CImproves mass transfer and peak shape.
Gradient Program

Note: 5-FCyd is very polar and requires low organic content to retain slightly away from the void volume.

Time (min)% Mobile Phase BEvent
0.0 - 2.0 2%Isocratic Hold: Retains 5-FCyd; elutes salts/impurities.
2.0 - 12.0 2%

60%
Linear Ramp: Elutes the hydrophobic Iso-5-FCyd.
12.0 - 15.0 60%

95%
Wash: Clears highly lipophilic byproducts.
15.0 - 15.1 95%

2%
Reset: Return to initial conditions.
15.1 - 20.0 2%Re-equilibration: Critical for retention time reproducibility.
Workflow Diagram

HPLC_Workflow cluster_separation Separation Phase Step1 Sample Preparation Dilute reaction mix in Mobile Phase A Step2 Injection (10 µL) Onto C18 Column Step1->Step2 Step3a 0-3 min (Low Organic) 5-Fluorocytidine Elutes (Hydrophilic Interaction) Step2->Step3a Step3b 8-12 min (High Organic) Isopropylidene Derivative Elutes (Hydrophobic Interaction) Step3a->Step3b Gradient Ramp Step4 Detection (UV 260nm) Integration & Ratio Calculation Step3b->Step4

Caption: Step-by-step HPLC workflow for separating polar nucleosides from protected derivatives.

Results & Discussion

Representative Data

The following table summarizes the expected retention times (


) based on the protocol above.
CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11]

(min)
Peak Characteristics
Void Marker (

)
~1.5Unretained salts/solvent front.
5-Fluorocytidine 3.5 - 4.5Sharp, early eluting. May tail if silanols are active (use end-capped column).
Iso-5-FCyd 10.5 - 12.5Broader peak due to gradient elution; elutes during the organic ramp.
Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  Should be > 5.0 due to the massive difference in polarity.
    
  • Tailing Factor (

    
    ):  5-FCyd often exhibits tailing (
    
    
    
    ) due to amine interactions with residual silanols on the silica support. Adding 10mM Ammonium Acetate mitigates this.
  • Stability: The isopropylidene group is acid-labile .

    • Caution: Do not use pH < 4.0 in the mobile phase, or the derivative will hydrolyze back to 5-FCyd during the run, appearing as a "ghost peak" or baseline rise between the two main peaks.

Troubleshooting Guide
IssueProbable CauseCorrective Action
5-FCyd elutes in void Phase collapse or insufficient retention.Ensure starting organic is

2%. Use a "AQ" type C18 column designed for 100% aqueous capability.
Iso-5-FCyd peak splits Isomer separation or hydrolysis.Isopropylidene formation can sometimes yield small amounts of 2',3' vs 3',5' isomers (though 2',3' is thermodynamically favored). Check pH to ensure no hydrolysis.
Ghost peaks Sample carryover.The lipophilic derivative may stick to the injector loop. Ensure the needle wash uses 50:50 Water:ACN.

References

  • Standard Protocol for Nucleoside Separation

    • Evaluation of HPLC conditions for 5-fluorocytosine and metabolites.
    • Source: (Contextual reference for 5-FC analysis methods).

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.
  • HPLC of Fluorinated Nucleosides

    • "Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites."
    • Source:

  • LogP and Lipophilicity in Drug Design

    • "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry."
    • Source:

Sources

Comparative Mass Spectrometry Characterization Guide: 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2',3'-O-isopropylidenecytidine (hereafter 5-F-IPC ) is a critical synthetic intermediate in the manufacturing of fluoropyrimidine antimetabolites, including Capecitabine and 5-Fluorocytidine (5-FC). Characterizing this compound requires a distinct analytical strategy to differentiate it from its deprotected counterpart, 5-Fluorocytidine, and its downstream derivatives.

This guide provides a direct performance comparison between 5-F-IPC and its primary alternative/degradation product, 5-Fluorocytidine. We focus on Electrospray Ionization (ESI) Mass Spectrometry behaviors, highlighting the specific fragmentation pathways (neutral loss of acetone) that serve as diagnostic fingerprints for the isopropylidene protecting group.

Technical Comparison: 5-F-IPC vs. 5-Fluorocytidine

The primary challenge in analyzing 5-F-IPC is its susceptibility to acid-catalyzed deprotection, which can occur in-source during MS analysis, leading to false negatives. The table below contrasts the physicochemical and MS properties of the protected intermediate versus the deprotected standard.

Table 1: Physicochemical & MS Performance Metrics
Feature5-Fluoro-2',3'-O-isopropylidenecytidine (5-F-IPC)5-Fluorocytidine (5-FC)
Role Synthetic Intermediate / ImpurityActive Metabolite / Starting Material
Formula C₁₂H₁₆FN₃O₄C₉H₁₂FN₃O₅
Monoisotopic Mass 301.11 Da261.08 Da
[M+H]⁺ (m/z) 302.12 262.09
Hydrophobicity Moderate (Lipophilic acetonide group)Low (Highly polar)
LC Retention (C18) Retained (e.g., 4–6 min)Early Eluting (e.g., 1–2 min)
Primary Fragment m/z 130 (5-Fluorocytosine base)m/z 130 (5-Fluorocytosine base)
Diagnostic Neutral Loss 58 Da (Acetone) 132 Da (Ribose)
In-Source Stability Low (Prone to acetonide loss at high cone voltage)High

Experimental Workflow

To ensure data integrity, the experimental protocol must minimize on-column degradation while maximizing ionization efficiency.

Sample Preparation
  • Solvent: Dissolve standards in Methanol:Water (50:50) . Avoid pure acetonitrile as it may cause solubility issues for the more polar impurities.

  • Buffer Control: Use Ammonium Acetate (10 mM) rather than high concentrations of Formic Acid. The isopropylidene group is acid-labile; maintaining a pH near 4.5–5.0 prevents hydrolysis prior to injection.

  • Concentration: 1–10 µg/mL is optimal to prevent detector saturation and dimer formation ([2M+H]⁺).

LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (Note: 5-FC will elute in the void volume if %B is too high initially).

  • Ionization: ESI Positive Mode.

  • Source Temp: 300°C (Excessive heat promotes in-source fragmentation of the acetonide).

Fragmentation Mechanism & Data Interpretation[2][3][4][5]

Understanding the fragmentation logic is essential for distinguishing the intermediate from the product. 5-F-IPC undergoes two competing fragmentation pathways in Collision-Induced Dissociation (CID).

Pathway A: Glycosidic Bond Cleavage (Standard)

The bond between the base (N1) and the sugar (C1') breaks.

  • Precursor: m/z 302

  • Product: m/z 130 (Protonated 5-Fluorocytosine base) + Neutral Sugar.

Pathway B: Protecting Group Loss (Diagnostic)

The isopropylidene group is lost as a neutral acetone molecule.

  • Precursor: m/z 302

  • Intermediate: m/z 244 (Pseudo-molecular ion of 5-FC)

  • Product: m/z 130 (Base)

Critical Observation: If you observe m/z 244 in your MS1 scan (full scan), it indicates either sample degradation or in-source fragmentation . You must correlate this with Retention Time (RT).

  • m/z 244 at RT 1.5 min = Real 5-Fluorocytidine impurity.

  • m/z 244 at RT 5.0 min = In-source fragmentation of 5-F-IPC.

Visualization: Fragmentation Pathways[5][6]

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathways of 5-Fluoro-2',3'-O-isopropylidenecytidine Precursor Precursor Ion [M+H]+ = 302.12 (5-F-IPC) Fragment_Base Base Fragment [5-Fluorocytosine+H]+ m/z = 130.04 Precursor->Fragment_Base Glycosidic Cleavage (Loss of Sugar) Intermediate Deprotected Ion [M+H - Acetone]+ m/z = 244.08 Precursor->Intermediate Neutral Loss (Acetone, -58 Da) Intermediate->Fragment_Base Secondary Frag. (Loss of Ribose)

Figure 1: The diagnostic loss of acetone (58 Da) distinguishes the protected intermediate from the base drug.

Analytical Decision Matrix

Use this logic flow to interpret your LC-MS data when characterizing reaction mixtures containing 5-F-IPC.

DecisionMatrix Figure 2: Analytical Decision Matrix for Impurity Identification Start Analyze Peak (ESI+) CheckMass Check MS1 Spectrum Start->CheckMass Mass302 m/z 302 Dominant CheckMass->Mass302 Primary Ion Mass244 m/z 244 Dominant CheckMass->Mass244 Primary Ion Mass130 m/z 130 Dominant CheckMass->Mass130 High Cone Voltage Result_IPC Confirmed: 5-F-IPC Mass302->Result_IPC CheckRT_244 Check Retention Time Mass244->CheckRT_244 Result_FC Confirmed: 5-Fluorocytidine CheckRT_244->Result_FC Early Eluting (Polar) Result_SourceFrag Artifact: In-Source Frag CheckRT_244->Result_SourceFrag Late Eluting (Co-elutes w/ 302)

Figure 2: Logic flow for distinguishing true impurities from instrumental artifacts.

References

  • PubChem. (2025).[2] 5-Fluoro-2'-deoxycytidine Compound Summary. National Library of Medicine. [Link]

  • Hiriyanna, S. G., & Basavaiah, K. (2008). Impurity profile study of capecitabine. Acta Chromatographica. [Link]

  • Deng, P., et al. (2015). Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry. Journal of Chromatography B. [Link]

Sources

The Two Faces of a Coin: A Comparative Guide to the Biological Activity of Protected vs. Deprotected 5-Fluorocytidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of cancer and antiviral therapies, the fluoropyrimidine analog 5-fluorocytidine (5-FC) presents a compelling case study in prodrug strategy. In its raw, deprotected form, 5-FC is a precursor to the potent cytotoxic agent 5-fluorouracil (5-FU). However, the true therapeutic potential of this molecule is often unlocked through the strategic application of chemical protecting groups. This guide provides an in-depth, objective comparison of the biological activities of protected versus deprotected 5-fluorocytidine, supported by experimental data and protocols, to empower informed decisions in research and development.

The Rationale for Protection: Enhancing Efficacy and Mitigating Toxicity

Deprotected 5-fluorocytidine is a prodrug that requires intracellular conversion to 5-fluorouracil (5-FU) to exert its cytotoxic effects.[1] This conversion is a double-edged sword. While it forms the basis of its therapeutic action, the systemic conversion can lead to indiscriminate toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[1][2] Furthermore, the hydrophilic nature of 5-fluorocytidine can limit its oral bioavailability and cellular uptake.

Protecting groups are chemical moieties temporarily attached to a molecule to mask a specific functional group, thereby altering its physicochemical properties.[3] In the context of 5-fluorocytidine, protection strategies, primarily at the N4-amino group or the hydroxyl groups of the ribose sugar, aim to:

  • Improve Oral Bioavailability: By increasing lipophilicity, protected derivatives can enhance absorption from the gastrointestinal tract.

  • Enhance Tumor Targeting: Certain protecting groups can be designed to be cleaved by enzymes that are overexpressed in tumor tissues, leading to site-specific activation of the drug.[4]

  • Increase Stability: Protection can prevent premature degradation of the molecule in the bloodstream, increasing its plasma half-life.[5]

  • Reduce Systemic Toxicity: By limiting the systemic conversion to 5-FU, protected forms can minimize damage to healthy tissues.[5]

This strategic manipulation of the 5-fluorocytidine molecule gives rise to a compelling comparison: the raw potential of the deprotected form versus the refined and targeted power of its protected counterparts.

The Metabolic Journey: From Prodrug to Active Agent

Understanding the metabolic pathway of 5-fluorocytidine is fundamental to appreciating the impact of protecting groups. The deprotected form undergoes a series of enzymatic conversions to become the active 5-fluorouracil. Protected derivatives, such as the widely used capecitabine, follow a multi-step activation cascade, often culminating in higher concentrations of 5-FU within tumor cells.

cluster_0 Deprotected 5-Fluorocytidine Pathway cluster_1 Protected 5-Fluorocytidine Pathway (e.g., Capecitabine) Deprotected_5FC 5-Fluorocytidine 5FU_deprotected 5-Fluorouracil (5-FU) Deprotected_5FC->5FU_deprotected Cytidine Deaminase Active_Metabolites_deprotected Active Metabolites (FUTP, FdUMP) 5FU_deprotected->Active_Metabolites_deprotected Various Enzymes Protected_5FC Protected 5-Fluorocytidine (e.g., Capecitabine) Intermediate_1 5'-Deoxy-5-fluorocytidine Protected_5FC->Intermediate_1 Carboxylesterase (Liver) Intermediate_2 5'-Deoxy-5-fluorouridine Intermediate_1->Intermediate_2 Cytidine Deaminase (Liver/Tumor) 5FU_protected 5-Fluorouracil (5-FU) Intermediate_2->5FU_protected Thymidine Phosphorylase (Tumor) Active_Metabolites_protected Active Metabolites (FUTP, FdUMP) 5FU_protected->Active_Metabolites_protected Various Enzymes

Caption: Metabolic activation of deprotected vs. protected 5-fluorocytidine.

Head-to-Head Comparison: Biological Activity in Focus

The true measure of a drug's potential lies in its biological activity. Here, we compare the performance of protected and deprotected 5-fluorocytidine across key parameters, drawing upon data from preclinical and clinical studies.

In Vitro Cytotoxicity

In vitro studies are crucial for determining the direct cytotoxic effects of a compound on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
Protected 5-FC Derivative (Compound 1) BxPC-3 (Pancreatic Cancer)14[6]
Protected 5-FC Derivative (Compound 6) BxPC-3 (Pancreatic Cancer)23[6]
5-Fluorouracil (Active Metabolite) BxPC-3 (Pancreatic Cancer)Similar to protected derivatives[6]
Protected 5-FC Derivative (Compound 1) AsPC-1 (Pancreatic Cancer)37[6]
Protected 5-FC Derivative (Compound 6) AsPC-1 (Pancreatic Cancer)133[6]
5-Fluorouracil (Active Metabolite) AsPC-1 (Pancreatic Cancer)Similar to protected derivatives[6]

Note: Direct IC50 values for deprotected 5-fluorocytidine are often not reported in comparative anticancer studies, as its activity is dependent on its conversion to 5-FU. The focus is typically on the efficacy of prodrugs relative to the active metabolite, 5-FU.

The data from a study on novel amide conjugates of 5'-deoxy-5-fluorocytidine (a protected form) demonstrates potent cytotoxic activity against pancreatic cancer cell lines, with IC50 values in the micromolar range.[6] Notably, the activity was comparable to that of 5-FU, indicating efficient intracellular conversion to the active drug.[6] This highlights a key advantage of protected forms: achieving similar potency to the active drug while offering potential benefits in terms of delivery and safety.

In Vivo Antitumor Efficacy

In vivo studies using animal models, such as xenografts, provide a more comprehensive picture of a drug's therapeutic potential, taking into account factors like pharmacokinetics and tumor microenvironment.

TreatmentTumor ModelEfficacy OutcomeReference
Capecitabine (Protected) Colorectal CancerAt least equivalent overall survival to IV 5-FU[7]
Capecitabine (Protected) Advanced Colorectal CancerHigher anti-cancer response rate than 5-FU/LV[8]
N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Protected) Lewis Lung CarcinomaSimilar tumor growth inhibition to 5'-dFUrd (active metabolite) but with lower toxicity[5][9]
Capecitabine (Protected) Rectal CancerSimilar outcomes to 5-FU with less toxicity

Clinical trial data consistently demonstrates that oral capecitabine, a protected form of 5-fluorocytidine, offers at least equivalent, and in some cases superior, efficacy to intravenously administered 5-FU in various cancers, including colorectal and gastric cancer.[7][8] A significant advantage of capecitabine is its improved safety profile, with fewer incidences of severe side effects like stomatitis and neutropenia compared to 5-FU.[8] Another study on a different protected derivative, N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine, showed comparable antitumor activity to its active metabolite but with significantly lower intestinal toxicity.[5][9] This underscores the ability of protecting groups to enhance the therapeutic index of 5-fluorocytidine-based drugs.

Toxicity Profile

A critical aspect of any therapeutic agent is its safety profile. The primary advantage of protected 5-fluorocytidine derivatives lies in their ability to mitigate the systemic toxicity associated with 5-FU.

Compound/RegimenCommon Adverse EffectsReference
5-Fluorocytosine (Deprotected) Bone marrow suppression, hepatotoxicity, nausea, vomiting, diarrhea[1][2]
5-Fluorouracil (IV) Stomatitis, neutropenia, sepsis, diarrhea, nausea, alopecia[8]
Capecitabine (Protected) Hand-foot syndrome, hyperbilirubinemia (generally lower incidence of severe stomatitis and neutropenia compared to IV 5-FU)[8]

The systemic conversion of deprotected 5-fluorocytidine can lead to significant bone marrow toxicity when serum levels are high.[2] Intravenous 5-FU is associated with a range of severe side effects.[8] In contrast, clinical studies have shown that capecitabine has a more favorable safety profile, with a lower incidence of severe diarrhea, stomatitis, and nausea. While hand-foot syndrome is a notable side effect of capecitabine, the overall reduction in severe systemic toxicities represents a significant clinical advantage.

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research and independent verification, this section provides detailed, step-by-step protocols for key experiments used to compare the biological activity of protected and deprotected 5-fluorocytidine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Start Seed Cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat with varying concentrations of compounds Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BxPC-3, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the protected and deprotected 5-fluorocytidine compounds, as well as 5-fluorouracil as a positive control. Remove the old media and add 100 µL of fresh media containing the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft models are instrumental in evaluating the antitumor efficacy of drug candidates in a living organism.

Prepare_Cells Prepare a single-cell suspension of cancer cells Inject_Mice Subcutaneously inject cells into the flank of immunocompromised mice Prepare_Cells->Inject_Mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Inject_Mice->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat_Mice Administer protected or deprotected 5-FC and vehicle control Randomize->Treat_Mice Monitor Monitor tumor volume and body weight regularly Treat_Mice->Monitor Endpoint Euthanize mice at a predefined endpoint and excise tumors for analysis Monitor->Endpoint

Sources

Comparative Stability Profiling of Fluorinated Cytidine Analogs: Gemcitabine vs. Cytarabine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleoside analogues for oncology, the stability of the N-glycosidic bond and resistance to metabolic deamination are critical determinants of therapeutic efficacy. This guide provides a technical comparison between Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) and Cytarabine (Cytosine arabinoside, Ara-C) , focusing on how fluorination patterns influence their chemical and metabolic stability profiles.

Key Findings:

  • Chemical Stability: Gemcitabine exhibits superior hydrolytic stability compared to Cytarabine due to the electron-withdrawing effect of the geminal difluorine group at the 2' position, which destabilizes the oxocarbenium ion intermediate required for glycosidic bond cleavage.

  • Metabolic Stability: Both analogs are substrates for Cytidine Deaminase (CDA) , leading to rapid plasma clearance. However, Gemcitabine’s intracellular triphosphate metabolite (dFdCTP) demonstrates significantly longer retention times than Cytarabine triphosphate (Ara-CTP), driven by unique self-potentiation mechanisms.

The "Fluorine Effect" in Nucleoside Chemistry[1]

The strategic introduction of fluorine into cytidine analogs is not merely for steric mimicry of the hydroxyl group (Van der Waals radius: F = 1.47 Å vs. OH = 1.40 Å). It fundamentally alters the electronic landscape of the sugar moiety.

Electronic Induction and Bond Strength

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). In Gemcitabine, the 2',2'-difluoro substitution exerts a powerful inductive effect (


), withdrawing electron density from the furanose ring. This has two stabilizing consequences:
  • Glycosidic Bond Stabilization: It hinders the protonation of the O4' ring oxygen and destabilizes the formation of the oxocarbenium ion transition state, rendering the N-glycosidic bond highly resistant to acid hydrolysis.

  • Metabolic Resistance: While it does not render the amine at position 4 immune to deamination, it alters the binding kinetics with metabolic enzymes compared to the 2'-hydroxyl in Cytarabine.

Comparative Stability Data

Physicochemical & Metabolic Metrics

The following table summarizes the stability metrics derived from standard physiological conditions (pH 7.4, 37°C) and stress conditions.

FeatureGemcitabine (dFdC)Cytarabine (Ara-C)Mechanistic Driver
Fluorination 2',2'-difluoro (geminal)None (2'-OH in arabino config)Electronic withdrawal vs. Steric hindrance
Plasma Half-life (

)
42 – 94 min10 – 20 minRapid deamination by CDA (Both)
Primary Metabolite dFdU (Inactive/Toxic)Ara-U (Inactive)CDA activity
Intracellular Retention (

)
> 24 hours (as dFdCTP)~2 – 4 hours (as Ara-CTP)Rate of elimination from cell
Acid Stability (pH 1.0) Highly Stable (>48 hrs)Labile (< 24 hrs)Glycosidic bond hydrolysis
CDA Affinity (

)
~95 µM~120 µMSubstrate fit

Note: While Gemcitabine has a slightly higher affinity for CDA (lower


), its clinical superiority often stems from its higher affinity for Deoxycytidine Kinase (dCK), the rate-limiting activation enzyme (

~4.6 µM for Gemcitabine vs. ~10 µM for Cytarabine).

Metabolic Stability Profile: The CDA Bottleneck

The primary instability factor for both analogs is Cytidine Deaminase (CDA) , which converts the active amine group to a carbonyl, rendering the drug pharmacologically inert (and potentially toxic in the case of dFdU).

Mechanism of Deamination

The diagram below illustrates the divergent pathways of activation (Kinase) vs. degradation (Deaminase).

G cluster_0 Degradation Pathway Gem Gemcitabine (dFdC) dFdU dFdU (Inactive/Toxic) Gem->dFdU Rapid Deamination (Plasma) dFdCMP dFdCMP (Active Monophosphate) Gem->dFdCMP Phosphorylation (Intracellular) AraC Cytarabine (Ara-C) AraU Ara-U (Inactive) AraC->AraU Rapid Deamination (Plasma) AraCMP Ara-CMP (Active Monophosphate) AraC->AraCMP Phosphorylation (Intracellular) CDA Cytidine Deaminase (CDA) CDA->Gem dCK Deoxycytidine Kinase (dCK) dCK->Gem

Figure 1: Competitive pathways between metabolic activation (dCK) and degradation (CDA). Note the shared vulnerability to CDA.[1][2]

Experimental Protocols

Protocol A: Enzymatic Stability Assay (CDA Kinetics)

Objective: Determine the half-life (


) of the analog in the presence of recombinant human CDA.
  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT.

  • Substrate Prep: Prepare 500 µM stock solutions of Gemcitabine and Cytarabine in buffer.

  • Reaction Initiation:

    • Mix 190 µL of substrate solution with 10 µL of rhCDA (0.1 U/mL final).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • At

      
       min, remove 20 µL aliquots.
      
    • Quenching (Critical Step): Immediately add 20 µL of ice-cold Methanol containing 1 µM Tetrahydrouridine (THU). Why? THU is a potent transition-state inhibitor of CDA, instantly freezing the reaction.

  • Analysis: Centrifuge at 10,000 x g for 5 min. Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Hydrolytic Stability (Acid Stress Test)

Objective: Assess the stability of the N-glycosidic bond under simulated gastric conditions.

  • Conditions: Dissolve analogs (1 mM) in 0.1 N HCl (pH 1.0).

  • Incubation: Heat to 37°C (physiological) and 60°C (accelerated aging).

  • Monitoring: Analyze via HPLC every 24 hours for 3 days.

  • Success Criteria:

    • Gemcitabine: Should show < 5% degradation after 48h at 37°C.

    • Cytarabine: Will show detectable degradation (formation of free cytosine base).

    • Control: Use 2'-Deoxycytidine (dC) as a positive control for degradation (rapid cleavage).

Mechanism of Hydrolytic Stabilization

The superior shelf-life and formulation stability of Gemcitabine are driven by the destabilization of the degradation intermediate.

Hydrolysis Step1 Protonation of O4' Step2 Cleavage of Glycosidic Bond Step1->Step2 Intermediate Oxocarbenium Ion (Transition State) Step2->Intermediate Product Free Base + Sugar Intermediate->Product Fluorine 2'-Fluorine Atoms (Electron Withdrawing) Fluorine->Intermediate DESTABILIZES (Inductive Effect)

Figure 2: The "Fluorine Effect" on acid hydrolysis. The electronegative fluorine atoms destabilize the positively charged oxocarbenium transition state, effectively blocking the degradation pathway.

Conclusion & Recommendations

For drug development professionals dealing with fluorinated cytidine analogs:

  • Formulation: Gemcitabine (dFdC) offers superior chemical stability for liquid formulations compared to Cytarabine due to the 2'-fluorine stabilization of the glycosidic bond.

  • Clinical Translation: Both drugs require strategies to mitigate CDA-mediated degradation. However, Gemcitabine's unique pharmacodynamics (self-potentiation and long intracellular retention) make it more effective in solid tumors (pancreatic, NSCLC), whereas Cytarabine remains a staple in hematologic malignancies (AML) where rapid high-dose infusion can overwhelm CDA capacity.

  • Future Design: Newer analogs (e.g., 2'-F-ANA ) are exploiting the 2'-fluoro-arabino configuration to combine the metabolic resistance of Gemcitabine with the conformational preferences of RNA-like structures.

References

  • Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12.

  • Ciccolini, J., et al. (2016).[3] "Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective." Cancer Chemotherapy and Pharmacology, 78, 1-12.

  • Peng, L., & Li, H. (2021). "2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects." National Science Review, 8(12).

  • Beumer, J.H., et al. (2014). "Selection of the Best Blood Compartment to Measure Cytidine Deaminase Activity to Stratify for Optimal Gemcitabine or Cytarabine Treatment." Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 403-412.[4]

  • Watts, J.K., et al. (2008). "Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA)." Nucleic Acids Research. (Note: Contextual reference for hydrolytic mechanism).

Sources

Determination of Extinction Coefficients for 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Executive Summary & Strategic Context

5-Fluoro-2',3'-O-isopropylidenecytidine (5-F-IPC) is a critical synthetic intermediate, often utilized in the development of nucleoside analogs and prodrugs (e.g., Capecitabine derivatives). Unlike its parent compound, 5-Fluorocytidine (5-FC), 5-F-IPC possesses a 2',3'-acetonide protecting group. This modification significantly alters solubility and molecular weight but leaves the UV-active chromophore (the 5-fluorocytosine base) largely intact.

The Challenge: There is often no commercially published "standard" extinction coefficient (


) for this specific intermediate. Relying on the 

of the parent compound without correction leads to significant quantitation errors.

The Solution: This guide compares three methodologies for determining


:
  • Quantitative NMR (qNMR): The absolute "Gold Standard" for purity-corrected determination.

  • Gravimetric UV-Vis: The standard laboratory approach (Beer-Lambert Law).

  • Hydrolytic Corroboration: A validation technique using acid hydrolysis to revert to the parent 5-FC.

Comparative Analysis of Methodologies

The following table objectively compares the available "alternatives" for determining the extinction coefficient.

FeatureMethod A: qNMR (Absolute) Method B: Gravimetric UV-Vis Method C: Parent Proxy (Estimation)
Principle Direct counting of nuclei relative to an internal standard (e.g., Maleic Acid).Plotting Absorbance vs. Concentration (Beer-Lambert).[1]Using 5-Fluorocytidine

and correcting for MW.
Accuracy Highest (>99.5%) High (97-99%)Low (Est. only,

10%)
Purity Dependence Independent (Self-correcting)Dependent (Requires highly pure substance)N/A (Theoretical)
Solvent Constraints Deuterated solvents (DMSO-

, MeOD)
UV-transparent (MeOH, Water, Buffer)N/A
Primary Risk Hygroscopicity of sample affecting weight.Weighing errors; Purity of solid.Assuming protecting group is auxochromically silent.
Verdict Reference Standard Grade Routine Lab Grade Rough Estimation Only

Decision Framework (Visualized)

The following decision tree guides you to the correct method based on your available equipment and purity data.

MethodSelection Start Start: Determine ε for 5-F-IPC IsPure Is the solid purity >99%? Start->IsPure HasNMR Is qNMR available? IsPure->HasNMR Unknown or No Gravimetric Method B: Gravimetric UV-Vis (Standard Curve) IsPure->Gravimetric Yes (Certified) qNMR Method A: qNMR (Calculate Absolute Content) HasNMR->qNMR Yes Purify Purify Sample (HPLC/Recryst) HasNMR->Purify No Purify->Gravimetric Post-Purification

Caption: Decision matrix for selecting the appropriate determination method based on sample purity and equipment availability.

Detailed Protocol: Gravimetric Determination (Method B)

Since qNMR is not available in all labs, this section details the Gravimetric UV-Vis method , enhanced with a Hydrolytic Validation step to ensure scientific integrity.

Prerequisites
  • Compound: 5-Fluoro-2',3'-O-isopropylidenecytidine (Dry, desiccated).

  • Solvents: Methanol (HPLC Grade) and 0.1 M HCl.

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Workflow
Phase 1: Preparation of Stock Solution
  • Weighing: Accurately weigh ~10.0 mg of 5-F-IPC into a 25 mL volumetric flask. Record weight to 0.01 mg precision (

    
    ).
    
  • Solvation: Dissolve in Methanol (MeOH) .

    • Reasoning: The isopropylidene group reduces water solubility. MeOH ensures complete solvation without hydrolysis.

  • Calculation: Calculate the Molar Concentration (

    
    ) using the Molecular Weight (MW 
    
    
    
    301.27 g/mol ).
    
    
Phase 2: Dilution Series & Measurement
  • Prepare 5 dilutions in Methanol to target absorbances between 0.2 and 1.0 AU (typically 10

    
    M to 50 
    
    
    
    M).
  • Blanking: Blank the spectrophotometer with pure Methanol.

  • Scanning: Scan from 220 nm to 350 nm.

  • Peak Identification: Locate

    
     (Expected 
    
    
    
    268–270 nm).
Phase 3: Hydrolytic Validation (The "Trust" Step)

To validate your value, we intentionally degrade the compound to its parent, 5-Fluorocytidine, which has a known


.
  • Take an aliquot of the Stock Solution.

  • Dilute 1:100 into 0.1 M HCl .

  • Incubate at room temperature for 30 minutes. (The acid removes the isopropylidene group).

  • Measure UV at 280 nm (the

    
     for 5-FC in acid).
    
  • Compare the calculated concentration against the known

    
     of 5-Fluorocytidine in acid (
    
    
    
    ).

Data Analysis & Visualization

Calculating the Extinction Coefficient

Using the Beer-Lambert Law (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), plot Absorbance (

-axis) vs. Concentration (

-axis).[2]
  • Slope:

    
     (Molar Extinction Coefficient).[3][4]
    
  • Intercept: Should be near zero.

  • Validation:

    
     must be 
    
    
    
    .
Workflow Diagram

Workflow Weigh Weigh 5-F-IPC (±0.01 mg) Dissolve Dissolve in MeOH (Stock Soln) Weigh->Dissolve Dilute Prepare 5 Dilutions (10-50 µM) Dissolve->Dilute Scan UV Scan (220-350 nm) Dilute->Scan Regress Linear Regression (Slope = ε) Scan->Regress

Caption: Linear workflow for gravimetric determination of extinction coefficients.

Expected Results & Reference Values

When analyzing 5-F-IPC, your results should align with the following theoretical principles.

Parameter5-Fluoro-2',3'-O-isopropylidenecytidineParent: 5-Fluorocytidine (Reference)

(MeOH)
~268–270 nm~268 nm

(0.1 M HCl)
~280 nm (post-hydrolysis)~280 nm
Expected

8,000 – 9,000

~8,100

(Acid)
Molecular Weight ~301.27 g/mol 261.21 g/mol

Technical Note: The isopropylidene group is "spectroscopically silent" regarding the


 transition of the pyrimidine ring. Therefore, the molar extinction coefficient (

) of 5-F-IPC should be nearly identical to 5-Fluorocytidine. However, the

(absorbance of a 1% solution) will be lower for 5-F-IPC because of its higher molecular weight.



References

  • Beer-Lambert Law & Nucleoside Quantit

    • Source: NIST Chemistry WebBook & standard analytical chemistry texts.
    • Context: Fundamental principles of UV-Vis quantit
  • UV Absorption of Nucleosides and Nucleotides.

    • Source: Cavalieri, L. F., & Fox, J. J. (1965). The Pyrimidines.
    • Context: Establishes values for 5-Fluorocytidine (
  • Quantit

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • Context: Protocols for using internal standards (Maleic acid)
  • Properties of 5-Fluorocytidine.

    • Source: DrugBank Online.
    • Context: Spectral properties of the parent compound.[5][6][7]

Sources

quality control benchmarks for 5-Fluoro-2',3'-O-isopropylidenecytidine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in API Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

A Senior Scientist’s Guide to Purity, Stability, and Process Integration

Executive Summary: The Pivot Point of Fluoropyrimidine Synthesis

In the landscape of nucleoside analog production—specifically for APIs like Capecitabine and Emtricitabine —the intermediate 5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 362-42-5) serves as a critical "pivot point." It locks the cis-diol functionality of the ribose ring, forcing subsequent chemical modifications (such as 5'-deoxygenation or N4-acylation) to occur with high regioselectivity.

However, this molecule is deceptively fragile. The very acetonide group that provides protection is kinetically labile in the presence of moisture and trace acid. As a Senior Application Scientist, I have observed that "standard" commercial grades often fail in GMP environments not because of the primary purity, but due to trace acid carryover and moisture content , which catalyze silent degradation during storage.

This guide objectively compares Pharma-Grade (Optimized) material against Standard Chemical Grade alternatives, providing the experimental benchmarks required to validate this intermediate for drug development.

Comparative Analysis: Pharma-Grade vs. Standard Grade

The choice of grade is not merely about "percent purity" on a CoA; it is about process survivability . The following table contrasts the performance metrics of optimized material against standard commodity options.

Table 1: Critical Quality Attributes (CQA) Comparison
FeaturePharma-Grade (Optimized) Standard Chemical Grade Impact on API Synthesis
Assay (HPLC) ≥ 99.0% (Area %)95.0% - 97.0%Lower purity complicates crystallization of the final API (Capecitabine).
5-Fluorocytidine (Starting Material) < 0.2%1.0% - 3.0%Critical: Unreacted starting material competes in N4-acylation, creating difficult-to-remove side products.
5-Fluorocytosine (Degradant) < 0.1%0.5% - 1.5%Indicates hydrolysis; this impurity is a dead-end waste product.
Water Content (KF) < 0.1% 0.5% - 2.0%High Risk: Moisture + Trace Acid = Autocatalytic deprotection during storage.
Residual Acid (pH of 5% soln) 6.0 - 7.5 (Neutral)4.0 - 5.5 (Acidic)Acidic residues accelerate acetonide cleavage.
Appearance White crystalline powderOff-white to yellow solidColor often indicates presence of polymeric byproducts from acetone condensation.
The "Hidden" Failure Mode: Autocatalytic Hydrolysis

Standard grade material often retains trace amounts of the acid catalyst (p-TSA or HCl) used during its synthesis. When combined with >0.5% moisture, this creates a "ticking clock."

  • Mechanism: Protonation of the acetonide oxygen

    
     Ring opening 
    
    
    
    Hydrolysis to 5-Fluorocytidine.
  • Result: A batch that passed QC on Day 1 may fail on Day 30.

Deep Dive: Mechanistic Logic & Causality

To control quality, one must understand the synthesis pathway and where it breaks.

Diagram 1: The Synthesis & Degradation Logic

This diagram illustrates the linear synthesis of the intermediate and the "failure loop" caused by poor QC.

G Start 5-Fluorocytidine (Raw Material) Intermediate 5-Fluoro-2',3'-O- isopropylidenecytidine (TARGET) Start->Intermediate Protection Reagents Acetone/DMP + Acid Catalyst Reagents->Intermediate Impurity2 Impurity: Polymeric Acetone Reagents->Impurity2 Side Rxn Intermediate->Start Hydrolysis (Moisture + Acid) Impurity1 Impurity: 5-Fluorocytosine Intermediate->Impurity1 Glycosidic Cleavage API Capecitabine (Final API) Intermediate->API 1. N4-Acylation 2. 5'-Deoxygenation

Caption: The target intermediate (Green) is in dynamic equilibrium. Moisture and acid revert it to the starting material (Left), while harsh conditions cleave the base to form 5-Fluorocytosine (Red).

Self-Validating Experimental Protocols

As a scientist, you should not rely solely on the vendor's CoA. Use these protocols to validate the material before committing it to a GMP campaign.

Protocol A: High-Resolution HPLC Purity Check

Rationale: Standard C18 methods often fail to separate the deprotected 5-Fluorocytidine from the acetonide due to similar polarity at low pH. This method uses a buffer system optimized for resolution.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold to elute polar 5-FCyd).

    • 5-20 min: 2%

      
       40% B.
      
    • 20-25 min: 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (max absorption for cytidine analogs).

  • Acceptance Criteria:

    • Retention Time (RT) of 5-Fluorocytidine: ~3-4 min.

    • RT of Target Acetonide: ~12-14 min.

    • Resolution (

      
      ) between Target and nearest impurity > 2.0.
      
Protocol B: The "Stress Test" (Acid Sensitivity)

Rationale: This predicts if the material will survive storage or scale-up conditions.

  • Dissolve 10 mg of the sample in 1 mL of wet DMSO (spiked with 1% water).

  • Add 10 µL of 0.1 M HCl.

  • Incubate at 40°C for 1 hour.

  • Analyze via HPLC (Protocol A).[1]

  • Benchmark:

    • High Stability (Pharma Grade): < 2% degradation to 5-Fluorocytidine.

    • Low Stability (Poor QC): > 10% degradation (indicates autocatalytic potential).

Visualizing the Impurity Cascade

Understanding what you are detecting is crucial. The following diagram maps the specific impurities to their chemical origins.

Impurities Target 5-Fluoro-2',3'-O- isopropylidenecytidine Imp_A 5-Fluorocytidine (Starting Material) Target->Imp_A Hydrolysis (H2O/H+) Imp_B 5-Fluorocytosine (Degradation Product) Target->Imp_B N-Glycosidic Bond Breakage Imp_C Mesityl Oxide / Phorone (Acetone Condensation) Imp_C->Target Co-elutes in low quality solvents

Caption: Impurity A arises from deprotection; Impurity B from harsh thermal/acidic conditions; Impurity C is a solvent artifact.

Expert Recommendations for Procurement

When sourcing this intermediate for Capecitabine or Emtricitabine development, specify the following requirements to your CDMO or vendor:

  • Solvent Free: Request "Lyophilized" or "Vacuum Dried" grade to ensure Acetone is <5000 ppm. Acetone residues can react with the amine of the cytosine base over time.

  • Neutral pH: The 5% aqueous solution pH must be neutral. If it is < 5.0, the material requires re-crystallization from a buffered solution (e.g., weak bicarbonate wash followed by organic extraction) before use.

  • Storage: Store at -20°C with desiccant. This is non-negotiable for the acetonide form.

References

  • Synthesis of Fluorinated Nucleosides. Molecules, 2011. (Discusses the acetonide protection strategy for 5-fluorocytidine). Link

  • PubChem Compound Summary: 2',3'-O-Isopropylidenecytidine. National Center for Biotechnology Information. (Provides physical property baselines for the non-fluorinated analog, used as reference). Link

  • Capecitabine Synthesis Pathway. ChemicalBook. (Details the role of the isopropylidene intermediate in the linear synthesis route). Link

  • 5-Fluorocytidine Properties. CAS Common Chemistry. (Baseline data for the starting material/primary impurity). Link[2]

Sources

Safety Operating Guide

5-Fluoro-2',3'-O-isopropylidenecytidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

As researchers, we often handle intermediates that lack the specific regulatory fame of their parent compounds but possess identical biological hazards. 5-Fluoro-2',3'-O-isopropylidenecytidine is a protected derivative of 5-Fluorocytidine , a potent antimetabolite.

While the isopropylidene group protects the ribose sugar (increasing lipophilicity), the active cytotoxic moiety—the 5-fluorocytosine base —remains intact. Upon metabolic or environmental hydrolysis, this compound can release toxic species analogous to 5-Fluorouracil (5-FU). Therefore, you must manage this compound as a high-hazard cytotoxic agent.

This guide moves beyond generic advice, providing a disposal workflow based on the specific stability of the C-F bond and the biological activity of fluorinated pyrimidines.

Hazard Characterization & Pre-Disposal

Before disposal, you must classify the waste stream. This compound is not a standard solvent; it is a halogenated organic solid with potential mutagenic and teratogenic properties.

Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Chemical Class Fluorinated Nucleoside AnalogueTreat as Cytotoxic/Antineoplastic .
Stability Acid-labile (Isopropylidene group)Do NOT mix with acids in waste streams; hydrolysis releases free 5-fluorocytidine.
Thermal Stability High (C-F bond strength: ~485 kJ/mol)Standard autoclaving is insufficient . Requires high-temp incineration.[1]
Solubility Organic soluble (DMSO, MeOH)Do not pour down drains. Aquatic toxicity is a high risk.
Mandatory Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100/PAPR recommended if handling powder outside a fume hood.

  • Dermal: Double-gloving (Nitrile, ASTM D6978 rated).

  • Body: Tyvek® lab coat or chemically resistant gown (rear-closing).

Strategic Waste Segregation (The Workflow)

Effective disposal begins with segregation. Mixing this compound with general organic solvents (e.g., acetone waste) is a compliance violation and a safety hazard.

Visualizing the Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing your waste.

WasteSegregation Start Waste Generation: 5-Fluoro-2',3'-O-isopropylidenecytidine TypeCheck Determine Waste Type Start->TypeCheck Trace Trace Waste (Empty Vials/Gloves/Wipes) TypeCheck->Trace Residue <3% by weight Bulk Bulk Waste (Stock/Solutions/Spill Cleanup) TypeCheck->Bulk Unused Stock or >3% YellowBin Yellow Bin (Trace Chemotherapy) Trace->YellowBin Segregate BlackBin Black Bin (RCRA Hazardous/Bulk Chemo) Bulk->BlackBin Segregate Destruction High-Temp Incineration (>1100°C with HF Scrubbing) YellowBin->Destruction BlackBin->Destruction Mandatory Path

Figure 1: Decision matrix for segregating fluorinated nucleoside waste. Note the distinction between "Trace" (Yellow) and "Bulk" (Black) streams, which is critical for RCRA compliance.

Step-by-Step Disposal Procedure

Scenario A: Disposal of Solid Stock (Bulk Waste)

Use this for expired chemicals or synthesis batches.

  • Containerization: Place the solid directly into a RCRA-compliant Black Container (Hazardous Waste).

    • Why? "Yellow" bins are often autoclaved/microwaved before landfilling. This is insufficient to destroy the fluorinated ring. Black bins are legally mandated for incineration.

  • Labeling:

    • Content: "5-Fluoro-2',3'-O-isopropylidenecytidine"

    • Hazard Tags: "Toxic," "Cytotoxic," "Halogenated Organic."

  • Solvent Deactivation (Optional but Recommended): If you must dissolve it to transfer, use DMSO or Methanol . Do NOT use acidic solutions.

Scenario B: Disposal of Liquid Reaction Mixtures
  • Segregation: Do not combine with "Non-Halogenated" solvent waste.

  • PH Check: Ensure the waste solution is Neutral (pH 7) or slightly Alkaline.

    • Reasoning: Acidic conditions remove the isopropylidene protecting group, potentially increasing the volatility or reactivity of the degradation products.

  • Transfer: Pour into a dedicated "Halogenated Solvent & Cytotoxic" carboy.

The Destruction Mechanism: Why Incineration?

As a scientist, you should understand the fate of your waste. We do not simply "throw it away"; we chemically deconstruct it.

  • The Challenge: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard combustion (600-800°C) may leave fluorinated byproducts or generate toxic fluoro-organics.

  • The Solution: High-Temperature Incineration (>1100°C) .

  • The Byproduct Management: The incineration of this compound generates Hydrogen Fluoride (HF) gas.[2]

    • Your waste facility must be equipped with Wet Scrubbers (using NaOH or Ca(OH)₂) to neutralize the HF gas into harmless salts (NaF or CaF₂) before exhaust release.

Emergency Spill Response Protocol

In the event of a spill, speed and containment are paramount.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate PPE 2. Don PPE (Double Nitrile + N95/PAPR) Evacuate->PPE Type State? PPE->Type Dry Powder/Solid Type->Dry Wet Liquid/Solution Type->Wet CleanDry Cover with wet absorbent pads (Prevent Dust) Dry->CleanDry CleanWet Absorb with Chemo-Pads (Do not wipe/spread) Wet->CleanWet Deactivate Surface Deactivation: 10% Bleach (NaOCl) -> Water Rinse CleanDry->Deactivate CleanWet->Deactivate Dispose Dispose all materials as Bulk Hazardous (Black Bin) Deactivate->Dispose

Figure 2: Emergency response workflow. Note the use of wet pads for powder spills to prevent aerosolization of the cytotoxic dust.

Deactivation Chemistry: While incineration is for disposal, surface cleaning requires chemical oxidation. Use 10% Sodium Hypochlorite (Bleach) . The hypochlorite ion attacks the pyrimidine ring, disrupting the nucleoside structure. Follow with a water rinse to remove corrosive residue.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3] Centers for Disease Control and Prevention. Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3][4][5][6] OSHA Technical Manual (OTM), Section VI: Chapter 2. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Link

  • PubChem. 5-Fluorocytidine (Parent Compound Data). National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. (Resource Conservation and Recovery Act - RCRA). Link

Sources

Personal protective equipment for handling 5-Fluoro-2',3'-O-isopropylidenecytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Fluoro-2',3'-O-isopropylidenecytidine (CAS: 61787-04-0) is not merely a "powder"; it is a lipophilic, fluorinated nucleoside intermediate. In drug development, it serves as a protected precursor to 5-Fluorocytidine (5-FC) and potentially 5-Fluorouracil (5-FU).

The Safety Paradox: While the isopropylidene protecting group stabilizes the molecule for synthesis, it significantly increases lipophilicity compared to the parent nucleoside. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a critical, often overlooked, vector of exposure.

Scientific Directive: Treat this compound as a Potent Cytotoxic Agent (Occupational Exposure Band 4) until specific toxicological data proves otherwise. The primary risks are mutagenicity, teratogenicity, and bone marrow suppression upon systemic absorption.

Physiochemical & Hazard Data
ParameterDataOperational Implication
CAS Number 61787-04-0Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₁₆FN₃O₅Fluorinated organic; requires high-temp incineration.
Physical State White to off-white powderHigh potential for electrostatic dust generation.
Solubility DMSO, Methanol, EthanolWarning: Solvents act as vehicles, accelerating skin absorption.
Primary Hazards H341 (Suspected genetic defects)H360 (May damage fertility/unborn child)Zero-tolerance for inhalation or skin contact.

Risk Assessment & PPE Decision Logic

The following decision logic illustrates why standard laboratory PPE is insufficient. We utilize a "Defense-in-Depth" strategy where engineering controls are the primary barrier, and PPE serves as the critical redundancy.

PPE_Logic Compound 5-Fluoro-2',3'-O-isopropylidenecytidine Prop1 Fluorinated Nucleoside Core Compound->Prop1 Prop2 Isopropylidene Group Compound->Prop2 Risk1 Cytotoxic/Mutagenic Potential Prop1->Risk1 Mechanism of Action Risk2 Increased Lipophilicity (Enhanced Skin Permeation) Prop2->Risk2 Structure-Activity Action REQUIRED PPE PROTOCOL Risk1->Action Requires Respiratory Protection Risk2->Action Requires Double-Gloving

Figure 1: Structural analysis driving PPE selection. The isopropylidene group enhances skin permeability, necessitating stricter dermal protection than standard nucleosides.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on a single layer of protection. All handling of the solid powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2).

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) Rec: P100 or PAPR If handling outside a hood is unavoidable (e.g., balance calibration), a Powered Air Purifying Respirator (PAPR) is mandatory to achieve an Assigned Protection Factor (APF) of 1000.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: The lipophilic nature of the compound may degrade thin nitrile faster than expected. The air gap between gloves traps permeating chemicals.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold the cytotoxic agent against the skin. Tyvek repels particulates and splashes.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Footwear Shoe Covers Prevents tracking of cytotoxic dust out of the designated "Hot Zone."

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static strip inside the fume hood 10 minutes prior to work.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture potential spills.

  • Solvent Staging: Pre-measure solvents (DMSO/Methanol) to avoid handling bulk solvent bottles with contaminated gloves.

Phase 2: Weighing & Solubilization
  • Tare: Place the receiving vial on the balance inside the hood. Tare the balance.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source container.

  • Seal: Immediately cap the receiving vial before adding solvent if possible (inject through septum) or cap immediately after solvent addition.

  • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened with 10% bleach (deactivation) followed by water before removing it from the hood.

Phase 3: Decontamination & Doffing
  • Outer Gloves: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Surface Clean: Wipe the hood surface with 10% bleach (oxidizes the nucleoside core) followed by 70% Ethanol (removes residue).

  • Final Doffing: Remove PPE in the order: Shoe covers → Goggles → Gown → Mask → Inner Gloves. Wash hands immediately with soap and water (avoid alcohol-based sanitizers immediately after handling, as they increase skin permeability).

Workflow Start Start: Check Airflow Prep Don PPE & Anti-Static Setup Start->Prep Weigh Weighing (In Hood) Prep->Weigh Solubilize Add Solvent Weigh->Solubilize Decon Decontaminate Vial Solubilize->Decon Disposal Waste Disposal Decon->Disposal

Figure 2: Operational workflow emphasizing decontamination prior to removing samples from the containment zone.

Waste Disposal & Emergency Response

Waste Management

Because this compound contains fluorine, standard medical waste incineration temperatures may be insufficient to fully mineralize the structure, potentially releasing fluorinated byproducts.

  • Solid Waste: Collect in yellow "Chemo/Cytotoxic" waste bags. Label clearly: "Cytotoxic - Fluorinated Organic."

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with oxidizers (e.g., Nitric Acid) as this may generate hazardous gases.

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is the only validated method for complete destruction [1].

Emergency Spills
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear full PPE (Double gloves, N95/P100, Goggles).

  • Contain: Cover powder spills with a damp paper towel (water or DMSO) to prevent dust generation. Do not dry sweep.

  • Neutralize: Clean area with 10% Sodium Hypochlorite (Bleach) solution. Allow 15 minutes contact time to degrade the nucleoside structure.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 16861 (5-Fluorocytidine). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.